Acetylacetonatobis(ethylene)rhodium(I)
Description
The exact mass of the compound Acetylacetonatobis(ethylene)rhodium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetylacetonatobis(ethylene)rhodium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylacetonatobis(ethylene)rhodium(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12082-47-2 |
|---|---|
Molecular Formula |
C9H15O2Rh- |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
ethene;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C5H7O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;2*1-2H2;/q-1;;; |
InChI Key |
FUBJEWKSRADMDM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.C=C.C=C.[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Acetylacetonatobis(ethylene)rhodium(I)
Introduction
Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a significant organometallic complex widely utilized in the realm of catalysis and chemical synthesis.[1] This light yellow to brown crystalline solid serves as a versatile precursor for the generation of various rhodium-based catalysts, which are pivotal in processes such as hydrogenation, hydroformylation, and asymmetric arylation reactions.[1] Its utility stems from the unique interplay between the rhodium(I) center and its ligand sphere, comprising a bidentate acetylacetonate (acac) ligand and two ethylene ligands. Understanding the molecular structure of this complex is paramount for elucidating its reactivity and for the rational design of more efficient and selective catalysts.
Synthesis and General Properties
Acetylacetonatobis(ethylene)rhodium(I) is an air-sensitive solid with a melting point of 141-142 °C, at which it decomposes.[2] It is soluble in chlorinated solvents like dichloromethane and chloroform.[2]
While a specific, detailed experimental protocol for the synthesis of acetylacetonatobis(ethylene)rhodium(I) is not prevalent in the readily accessible literature, a common synthetic strategy for related bis(olefin)rhodium(I) acetylacetonate complexes involves the reaction of a rhodium precursor with the corresponding olefin and an acetylacetonate salt. A well-documented synthesis for the analogous complex, acetylacetonatobis(cyclooctene)rhodium(I), avoids the use of toxic thallium salts and proceeds by reacting the chloro-bridged dimer, [[Rh(COE)₂(µ-Cl)]₂], with sodium acetylacetonate (Na(acac)).[3] A similar approach, starting from the corresponding ethylene-bridged rhodium dimer, represents a plausible and safer synthetic route to the title compound.
Table 1: General Properties of Acetylacetonatobis(ethylene)rhodium(I)
| Property | Value |
| Chemical Formula | C₉H₁₅O₂Rh[1] |
| Molecular Weight | 258.12 g/mol [1] |
| CAS Number | 12082-47-2[1][2] |
| Appearance | Light yellow to brown crystal[1] |
| Melting Point | 141-142 °C (decomposes)[2] |
| Solubility | Soluble in dichloromethane, chloroform[2] |
Molecular Geometry and Coordination Environment
Based on extensive studies of related d⁸ rhodium(I) complexes, acetylacetonatobis(ethylene)rhodium(I) is expected to adopt a square planar coordination geometry around the central rhodium atom. This is corroborated by the single-crystal X-ray structure of the closely related complex, acetylacetonatobis(cyclooctene)rhodium(I), which exhibits an approximate square-planar geometry at the rhodium center.[3]
The coordination sphere is comprised of the two oxygen atoms of the bidentate acetylacetonate ligand and the two ethylene ligands. The ethylene ligands coordinate to the rhodium center through their π-electron systems. In the solid state, it is anticipated that the two olefinic C=C bonds lie perpendicular to the square coordination plane, a common orientation in such complexes that maximizes orbital overlap for bonding.[3]
Figure 1: Proposed square planar geometry of acetylacetonatobis(ethylene)rhodium(I).
Bonding in the Rhodium-Ethylene Moiety: The Dewar-Chatt-Duncanson Model
The nature of the bond between the rhodium(I) center and the ethylene ligands is best described by the Dewar-Chatt-Duncanson model. This model delineates a synergistic process involving two main components:
-
σ-Donation: The filled π-orbital of the ethylene molecule overlaps with a vacant d-orbital on the rhodium atom, donating electron density from the ligand to the metal.
-
π-Back-donation: A filled d-orbital on the rhodium atom back-donates electron density into the empty π* antibonding orbital of the ethylene ligand.
This synergistic interaction strengthens the metal-ligand bond and has a pronounced effect on the ethylene ligand itself. The back-donation of electron density into the π* orbital weakens the C=C bond, leading to an elongation of the C-C bond distance and a decrease in its vibrational frequency in the infrared spectrum. This also induces a degree of sp³ hybridization on the carbon atoms, causing the hydrogen atoms to bend away from the metal center.
Figure 2: Orbital interactions in the Dewar-Chatt-Duncanson model.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of acetylacetonatobis(ethylene)rhodium(I) in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylacetonate and ethylene ligands. For the acetylacetonate ligand, resonances for the methyl protons (CH₃) and the methine proton (CH) would be anticipated. The coordinated ethylene protons would give rise to a characteristic signal. It has been demonstrated through NMR studies that the ethylene ligands in this complex undergo rapid exchange in solution. This dynamic process can lead to broadened signals or time-averaged chemical shifts, depending on the temperature and the timescale of the NMR experiment.
-
¹³C NMR: The carbon-13 NMR spectrum would provide further structural information, with distinct resonances for the carbonyl and methyl carbons of the acetylacetonate ligand, as well as a signal for the ethylene carbons. The chemical shift of the ethylene carbons upon coordination to the rhodium center is indicative of the extent of π-back-donation.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable insights into the bonding within the complex, particularly concerning the effect of coordination on the ethylene ligands.
-
C=C Stretching Vibration: Free ethylene exhibits a C=C stretching vibration around 1623 cm⁻¹. Upon coordination to the rhodium(I) center, the π-back-donation into the ethylene π* orbital weakens the C=C bond. Consequently, the C=C stretching frequency in acetylacetonatobis(ethylene)rhodium(I) is expected to be observed at a lower wavenumber compared to free ethylene, typically in the range of 1500-1550 cm⁻¹. The magnitude of this shift provides a qualitative measure of the strength of the π-back-donation.
-
Acetylacetonate Vibrations: The IR spectrum will also display characteristic bands for the acetylacetonate ligand. The C=O and C=C stretching vibrations of the chelated ring are typically observed in the 1500-1600 cm⁻¹ region.[5]
-
Rh-O and Rh-C Vibrations: Vibrations corresponding to the Rh-O and Rh-C bonds are expected at lower frequencies, in the far-infrared region of the spectrum.
Table 2: Expected IR Absorption Regions
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C-H (ethylene) | ~3100 - 3000 | Stretching vibration. |
| C-H (acetylacetonate) | ~3000 - 2850 | Stretching vibration. |
| C=O (acetylacetonate) | ~1600 - 1550 | Stretching vibration, coupled with C=C stretch.[5] |
| C=C (acetylacetonate) | ~1550 - 1500 | Stretching vibration, coupled with C=O stretch.[5] |
| C=C (coordinated ethylene) | ~1550 - 1500 | Lowered from free ethylene due to back-donation. |
Reactivity and Structural Implications
The molecular structure of acetylacetonatobis(ethylene)rhodium(I) is intrinsically linked to its reactivity as a catalyst precursor. The ethylene ligands are relatively labile and can be readily displaced by other substrates, such as alkenes, alkynes, or carbon monoxide. This lability is a key feature that allows the complex to enter into catalytic cycles. The square planar geometry provides accessible coordination sites for incoming substrates upon dissociation of one or both ethylene ligands.
The electron-donating properties of the acetylacetonate ligand influence the electron density at the rhodium center, which in turn affects the extent of π-back-donation to the ethylene ligands and the overall reactivity of the complex. The dynamic exchange of ethylene ligands, observable by NMR, underscores the accessible nature of the rhodium coordination sphere, a prerequisite for its catalytic activity.
Conclusion
Acetylacetonatobis(ethylene)rhodium(I) is a cornerstone organometallic complex whose utility is deeply rooted in its molecular architecture. While a definitive crystal structure remains to be reported in the accessible literature, a comprehensive understanding of its square planar geometry, the perpendicular orientation of its ethylene ligands, and the nuances of the Rh-ethylene bond as described by the Dewar-Chatt-Duncanson model can be confidently inferred from spectroscopic data and the structures of closely related analogues. The lability of the ethylene ligands, a direct consequence of this structural and bonding framework, is the linchpin of its extensive application in homogeneous catalysis. Further investigations, particularly single-crystal X-ray diffraction and detailed solid-state NMR studies, would provide even greater precision in our understanding of this versatile and important molecule.
References
-
Synthesis, characterisation and molecular structure of [Rh(COE) 2(acac)] (COE=cyclooctene, η 2-C 8H 14), an important starting material for the preparation of rhodium catalyst precursors. ResearchGate. Available at: [Link]
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Acetylacetonatobis(ethylene)rhodium(I) - Chem-Impex. Chem-Impex. Available at: [Link]
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13C NMR spectrum of crystalline [Rh(Acac) (CO) 2 ]: A contribution to the discussion on [Rh(Acac) (CO) 2 ] molecular structure in the solid state | Request PDF. ResearchGate. Available at: [Link]
-
Infrared absorption spectra of some lanthanide acetylacetonate complexes. Indian Academy of Sciences. Available at: [Link]
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physical properties of Rh(acac)(C2H4)2 complex
An In-Depth Technical Guide to the Physical Properties of Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C2H4)2]
Abstract
Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula Rh(acac)(C₂H₄)₂, is a significant organometallic complex widely utilized as a catalyst precursor in a multitude of organic transformations, including hydroformylation, hydrogenation, and polymerization.[1][2] Its utility stems from the labile nature of the ethylene ligands, which are readily displaced by other substrates, and the stabilizing effect of the bidentate acetylacetonate (acac) ligand. This guide provides a comprehensive examination of the core physical properties of Rh(acac)(C₂H₄)₂, offering insights into its synthesis, handling, molecular structure, spectroscopic signature, and thermal stability. The content herein is intended for researchers, chemists, and material scientists who employ this complex in synthetic and catalytic applications, providing the foundational knowledge necessary for its effective use and characterization.
Introduction and Significance
Rh(acac)(C₂H₄)₂ is a yellow to orange, air-sensitive crystalline solid that serves as a cornerstone rhodium(I) precursor in both academic and industrial research.[3][4] Its formal name is (2,4-Pentanedionato)bis(η²-ethene)rhodium(I), and it belongs to a class of square planar d⁸ metal complexes. The significance of this compound lies in its role as a convenient and reactive source of the "Rh(acac)" moiety. The two ethylene ligands are weakly bound and can be easily substituted by a variety of other ligands, such as phosphines, dienes, or carbon monoxide, making it a versatile starting material for the synthesis of a wide array of rhodium catalysts.[2] This reactivity is also harnessed in materials science, where it functions as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of rhodium-containing thin films and nanomaterials.
Synthesis and Safe Handling
The primary synthetic route to Rh(acac)(C₂H₄)₂ involves the displacement of the carbonyl ligands from its precursor, dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂, by bubbling ethylene gas through a solution of the dicarbonyl complex. This ligand exchange is driven by the formation of the more stable ethylene complex under these conditions.
Given its physical properties, stringent handling procedures are paramount. Rh(acac)(C₂H₄)₂ is known to be air-sensitive and should be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][4] For long-term storage, it is recommended to keep the solid compound in a sealed container at low temperatures (2-8°C) to mitigate thermal decomposition.[4]
Molecular and Electronic Structure
The complex adopts a square planar geometry around the central rhodium(I) atom, which is typical for a d⁸ transition metal center. The acetylacetonate ligand is bidentate, coordinating to the rhodium center through its two oxygen atoms. The two ethylene molecules are bound side-on (η²-coordination), occupying the remaining two coordination sites. This arrangement results in a molecule with C₂ᵥ symmetry.
The bonding of the ethylene ligands is described by the Dewar-Chatt-Duncanson model, involving a σ-donation from the ethylene π-orbital to an empty d-orbital on the rhodium and a π-back-donation from a filled rhodium d-orbital into the ethylene π*-antibonding orbital. This back-donation weakens the C=C bond, a key feature that can be observed spectroscopically.
Caption: Molecular structure of Rh(acac)(C₂H₄)₂.
Spectroscopic Characterization
Spectroscopic techniques are essential for verifying the identity and purity of Rh(acac)(C₂H₄)₂ and for studying its downstream reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear signature for the complex. It will show distinct resonances for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand, as well as a characteristic signal for the protons of the coordinated ethylene ligands. The chemical shift of the ethylene protons is significantly shifted upfield compared to free ethylene due to the shielding effect of the metal center.
-
¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing signals for the methyl, methine, and carbonyl carbons of the acac ligand, and a key signal for the olefinic carbons of the ethylene ligands.
-
¹⁰³Rh NMR: While less common due to the low receptivity of the ¹⁰³Rh nucleus, solid-state NMR has been used to study this complex.[5] It exhibits a large chemical shift anisotropy (span, Ω) in the range of 7000 to 8000 ppm, which is characteristic of Rh(I) complexes with η²-coordinated alkene ligands.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for characterizing Rh(acac)(C₂H₄)₂. Key vibrational bands include:
-
Acetylacetonate Vibrations: Strong bands typically appear in the 1500-1600 cm⁻¹ region, corresponding to the C=O and C=C stretching modes of the delocalized acac ring.
-
Coordinated Ethylene Vibrations: The C=C stretching frequency of the coordinated ethylene ligands is a critical diagnostic peak. In free ethylene, this vibration occurs at ~1623 cm⁻¹. Upon coordination to the rhodium center, π-back-donation into the ethylene π* orbital weakens the double bond, causing this peak to shift to a lower frequency, typically in the range of 1500-1520 cm⁻¹.
Physicochemical Properties
The fundamental physical properties of Rh(acac)(C₂H₄)₂ are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₅O₂Rh | [3][6] |
| Molecular Weight | ~258.12 g/mol | [4][6] |
| Appearance | Yellow to orange crystalline powder | [3][4] |
| Melting Point | 141-142 °C | [4] |
| Solubility | Soluble in benzene, toluene, acetone | |
| Stability | Air-sensitive, store at 2-8 °C | [3][4] |
Thermal Analysis and Stability
Rh(acac)(C₂H₄)₂ exhibits limited thermal stability, as indicated by its recommended cold storage conditions.[3][4] While specific thermal decomposition studies on this exact complex are not widely published, analogies can be drawn from related compounds. For instance, Rh(acac)₃ begins to decompose around 184 °C.[7] The dicarbonyl analogue, Rh(acac)(CO)₂, decomposes under elevated temperatures and pressures of synthesis gas (CO/H₂) to form polynuclear rhodium carbonyl clusters like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆].[8] It is plausible that Rh(acac)(C₂H₄)₂ undergoes thermal decomposition through the initial loss of the volatile ethylene ligands, potentially leading to the formation of rhodium metal or rhodium-containing clusters, especially under reactive atmospheres.
Experimental Protocols
Protocol: Infrared Spectroscopy Analysis
This protocol describes the acquisition of an IR spectrum for Rh(acac)(C₂H₄)₂, a crucial step for identity confirmation.
Causality: Due to the compound's air sensitivity, the entire sample preparation must be conducted under an inert atmosphere to prevent oxidation and decomposition, which would introduce spurious peaks (e.g., from Rh-oxides or degradation of the organic ligands) and provide a non-representative spectrum.
Methodology:
-
Inert Atmosphere Preparation: Transfer a standard IR card with a salt plate (e.g., KBr or NaCl) and a vial containing Rh(acac)(C₂H₄)₂ into a nitrogen- or argon-filled glovebox.
-
Sample Preparation (Nujol Mull):
-
Place a small amount (~1-2 mg) of the yellow-orange solid onto the salt plate.
-
Add one small drop of Nujol (mineral oil) to the solid.
-
Carefully grind the solid into the oil with a spatula or agate pestle until a uniform, translucent paste (mull) is formed.
-
-
Sample Loading: Spread a thin, even layer of the mull onto one salt plate. Place a second salt plate on top and gently rotate to ensure a consistent film with no air bubbles.
-
Data Acquisition:
-
Quickly remove the assembled salt plates from the glovebox and place them in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the characteristic peaks for the acac ligand (1500-1600 cm⁻¹) and the coordinated ethylene C=C stretch.
-
Subtract any Nujol peaks (ca. 2924, 2853, 1462, 1377 cm⁻¹).
-
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of Rh(acac)(C₂H₄)₂.
Conclusion
Acetylacetonatobis(ethylene)rhodium(I) is a fundamentally important precursor in rhodium chemistry. Its physical properties—a moderately stable, soluble, crystalline solid with labile ethylene ligands—make it an ideal entry point for the synthesis of homogeneous catalysts and advanced materials. A thorough understanding of its square planar structure, spectroscopic fingerprints (particularly in NMR and IR), and requisite handling under inert conditions is critical for any researcher aiming to leverage its synthetic potential. The characterization data and protocols outlined in this guide provide a robust framework for ensuring the quality and effective application of this versatile organometallic complex.
References
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Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Synthesis and Structural Characterization of Novel Organometallic, Rh(III), Bis(acetylacetonate) Complexes. (2004, June 19). ACS Publications. Retrieved February 11, 2026, from [Link]
-
(Acetylacetonato)dicarbonylrhodium( I ) - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
- CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents. (n.d.).
-
Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles. (2022, January 13). RSC Publishing. Retrieved February 11, 2026, from [Link]
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In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. (2024, September 2). New Journal of Chemistry (RSC Publishing). Retrieved February 11, 2026, from [Link]
-
Stacked ³¹P{¹H} NMR spectra of Rh(acac)(CO)2 and L4 mixed in different molar ratios - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Rhodium - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]
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Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% - Aspira. (n.d.). Retrieved February 11, 2026, from [Link]
-
13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state - Academia.edu. (n.d.). Retrieved February 11, 2026, from [Link]
-
Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PMC. (2023, December 7). Retrieved February 11, 2026, from [Link]
-
Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. - DTIC. (2025, August 1). Retrieved February 11, 2026, from [Link]
-
Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
-
[Rh(cycloolefin)(acac)] complexes as catalysts of polymerization of aryl- and alkylacetylenes: Influence of cycloolefin ligand and reaction conditions | Request PDF - ResearchGate. (2025, August 5). Retrieved February 11, 2026, from [Link]
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Rhodium, bis(η2-ethene)(2,4-pentanedionato-O,O')- - NIST WebBook. (n.d.). Retrieved February 11, 2026, from [Link]
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An In-depth Technical Guide on the Electronic Structure and Bonding in Acetylacetonatobis(ethylene)rhodium(I)
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic structure and bonding in the organometallic complex, acetylacetonatobis(ethylene)rhodium(I), denoted as Rh(acac)(C₂H₄)₂. This square planar d⁸ rhodium(I) complex is a significant precursor in catalysis and a model system for understanding metal-olefin interactions.[1] We will delve into its molecular geometry, the nature of the rhodium-ethylene bond as described by the Dewar-Chatt-Duncanson model, the electronic influence of the acetylacetonate ligand, and the key spectroscopic features that elucidate its bonding characteristics. This guide synthesizes experimental data with theoretical insights to offer a holistic view for researchers in organometallic chemistry, catalysis, and materials science.
Introduction: The Significance of Rh(acac)(C₂H₄)₂
Acetylacetonatobis(ethylene)rhodium(I) is a yellow to orange, air-sensitive crystalline solid that has carved a niche for itself in the realm of organometallic chemistry.[2] Its utility primarily stems from its role as a versatile catalyst precursor for a variety of organic transformations, including hydrogenation and hydroboration reactions.[1] The lability of the ethylene ligands allows for their facile replacement by other substrates, making it an excellent starting material for the synthesis of new rhodium catalysts.
Beyond its practical applications, Rh(acac)(C₂H₄)₂ serves as an exemplary model for studying the fundamental principles of metal-olefin bonding. The interaction between a transition metal and an ethylene molecule is a cornerstone of many catalytic cycles, and this complex provides a stable, easily accessible system for such investigations.
Molecular Geometry and Solid-State Structure
The molecular geometry of Rh(acac)(C₂H₄)₂ is square planar, a common geometry for d⁸ metal complexes like Rh(I).[3] The rhodium center is coordinated to the two oxygen atoms of the bidentate acetylacetonate (acac) ligand and the two ethylene ligands.
Low-temperature X-ray diffraction studies have been instrumental in determining the precise solid-state structure of this complex.[4] These studies reveal a coordination geometry where the two ethylene ligands are bound to the rhodium center in a side-on (η²) fashion.
A key structural feature is the near-perpendicular orientation of the C=C bond of the ethylene ligands relative to the coordination plane defined by the Rh and the two oxygen atoms of the acac ligand. This orientation is crucial for maximizing the orbital overlap necessary for the rhodium-ethylene bond, as will be discussed in the context of the Dewar-Chatt-Duncanson model.
| Parameter | Value | Reference |
| Rh-C (ethylene) bond length | 2.127(5) Å | [4] |
| Geometry at Rh(I) | Square Planar | [3] |
Table 1: Key structural parameters for Acetylacetonatobis(ethylene)rhodium(I) from X-ray crystallography.
It is also noteworthy that solid-state NMR studies have shown that the ethylene ligands in Rh(acac)(C₂H₄)₂ are not static. At higher temperatures, they exhibit rotation about the metal-olefin bond axis, indicating a dynamic process within the crystal lattice.
The Heart of the Matter: Rhodium-Ethylene Bonding
The nature of the bond between the rhodium(I) center and the ethylene ligands is best described by the Dewar-Chatt-Duncanson model .[5][6][7] This model posits a synergistic interplay of two main components: σ-donation from the ethylene to the rhodium and π-backbonding from the rhodium to the ethylene.
σ-Donation: The Ligand-to-Metal Bond
The first component is a σ-type bond formed by the donation of electron density from the filled π-orbital of the ethylene molecule into a vacant, appropriately symmetric d-orbital on the rhodium(I) center.[6] In a square planar d⁸ complex, the empty orbital available for this interaction is typically the dₓ²-y² orbital. This donation of electron density from the ligand to the metal is the primary attractive force holding the ethylene molecules to the rhodium.
π-Backbonding: The Metal-to-Ligand Bond
The second, and equally crucial, component is π-backbonding. This involves the donation of electron density from a filled d-orbital on the rhodium(I) center into the empty π* (antibonding) molecular orbital of the ethylene ligand.[6] For a square planar complex, the filled d-orbitals, such as dxy, dxz, and dyz, can participate in this interaction.
This back-donation has two significant consequences:
-
It strengthens the overall rhodium-ethylene bond by adding a π-component to the interaction.
-
It populates the antibonding π* orbital of ethylene, which in turn weakens the C=C bond.
The weakening of the C=C bond is experimentally observable through a decrease in its stretching frequency in infrared (IR) spectroscopy and a slight elongation of the C-C bond length compared to free ethylene.
Diagram 1: The Dewar-Chatt-Duncanson model for Rh-ethylene bonding.
Molecular Orbital Perspective
A molecular orbital (MO) diagram for a simplified square planar d⁸ metal-bis(olefin) complex provides a more quantitative picture of the bonding. The interaction between the metal d-orbitals and the ethylene π and π* orbitals leads to the formation of bonding and antibonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the complex's reactivity. In complexes of this type, the HOMO often has significant metal d-orbital character, while the LUMO can be a combination of metal and ligand orbitals.
Diagram 3: A generalized workflow for the synthesis of Rh(acac)(C₂H₄)₂.
Conclusion
Acetylacetonatobis(ethylene)rhodium(I) is a fundamentally important molecule in organometallic chemistry. Its square planar geometry and d⁸ electron configuration provide an ideal platform for the manifestation of the Dewar-Chatt-Duncanson model of metal-olefin bonding. The synergistic interplay of σ-donation from the ethylene π-orbitals to the rhodium and π-backbonding from the rhodium d-orbitals to the ethylene π*-orbitals governs the stability and reactivity of this complex. The acetylacetonate ligand further modulates these interactions by enhancing the electron density on the rhodium center. Spectroscopic and crystallographic studies provide compelling evidence for this bonding model, making Rh(acac)(C₂H₄)₂ a cornerstone for both pedagogical understanding and advanced research in catalysis and materials science.
References
- Request for PDF: X-ray Structures and DFT Calculations on Rhodium−Olefin Complexes: Comments on the 103Rh NMR Shift−Stability Correlation.
- Chapter 4 Olefin Metal Complexes. In Synthesis of Organometallic Compounds: A Practical Guide.
- Dewar–Chatt–Duncanson model. Wikipedia. Accessed February 20, 2026.
- Dewar-Chatt–Duncanson bonding model. Science Trove. Accessed February 20, 2026.
- Acetylacetonatobis(Ethylene)Rhodium(I). Pure Synth. Accessed February 20, 2026.
- Quantitative Descriptions of Dewar-Chatt-Duncanson Bonding Model: A Case Study of Zeise and Its Family Ions. PubMed. Accessed February 20, 2026.
- Molecular Orbital Diagrams for Octahedral Related Complexes. Hunt Research Group. Accessed February 20, 2026.
- Infrared Spectroscopy. University of Colorado Boulder. Accessed February 20, 2026.
- Draw molecular orbital diagram of a square planar complex showing only - π - -bonding. Vaia. Accessed February 20, 2026.
- π bonded ligands. University of Rochester. Accessed February 20, 2026.
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- Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method.
- MOLECULAR ORBITAL DIAGRAM OF SQUARE PLANAR COMPLEX | [PtCl4]2-. YouTube. Accessed February 20, 2026.
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- Stacked ³¹P{¹H} NMR spectra of Rh(acac)(CO)2 and L4 mixed in different molar ratios.
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- Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic Chemistry. Accessed February 20, 2026.
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- Acetylacetonatobis(ethylene)rhodium(I) 95 12082-47-2. Sigma-Aldrich. Accessed February 20, 2026.
- IR Absorption Table. University of Puget Sound. Accessed February 20, 2026.
- Acetylacetonatobis(ethylene)rhodium(I) | C9H16O2Rh | CID 11010647. PubChem. Accessed February 20, 2026.
- Rhodium, bis(η2-ethene)(2,4-pentanedionato-O,O')-. NIST WebBook. Accessed February 20, 2026.
- Molecular Orbital Theory(Square-Planar Complexes) (CHE). YouTube. Accessed February 20, 2026.
- Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. AZoM. Accessed February 20, 2026.
- Infrared absorption spectra of some lanthanide acetylacetonate complexes. Indian Academy of Sciences. Accessed February 20, 2026.
- 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Accessed February 20, 2026.
- X-ray structures of compounds (2−4) (a−c, respectively) with indication of the bis-arene torsion angle.
- Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]. PMC. Accessed February 20, 2026.
- δ-Bonding and Electron Localisation in Crystalline Divalent Rare Earth Arene Complexes. ChemRxiv. Accessed February 20, 2026.
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1H NMR spectral analysis of acetylacetonatobis(ethylene)rhodium(I)
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Acetylacetonatobis(ethylene)rhodium(I)
This guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of acetylacetonatobis(ethylene)rhodium(I), a cornerstone organometallic complex with significant applications in catalysis and chemical synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple data report to elucidate the structural and dynamic information revealed by NMR, grounding the interpretation in the principles of coordination chemistry and spectroscopic analysis.
Introduction: The Significance of [Rh(acac)(C₂H₄)₂]
Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a square-planar Rh(I) coordination compound widely employed as a catalyst precursor.[1][2] Its utility stems from the lability of the ethylene ligands, which can be readily displaced to generate catalytically active species. Understanding the structure, stability, and solution-state behavior of this complex is paramount for optimizing its application in synthetic methodologies.
¹H NMR spectroscopy is an exceptionally powerful tool for this purpose. It not only confirms the static molecular structure but also provides a window into the dynamic processes, or fluxionality, that the molecule undergoes in solution.[3][4] Many rhodium complexes exhibit such dynamic behavior, which can be quantified and studied in detail using NMR techniques.[5]
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₅O₂Rh | [1][2] |
| Molecular Weight | 258.12 g/mol | [1] |
| Appearance | Light yellow to brown crystalline solid | [2] |
| CAS Number | 12082-47-2 | [1][6] |
| Coordination Geometry | Square Planar | Inferred from d⁸ metal center |
| Common Applications | Catalyst precursor, homogeneous catalysis | [1][2] |
Structural Elucidation via ¹H NMR: A Room-Temperature Perspective
At room temperature, the ¹H NMR spectrum of [Rh(acac)(C₂H₄)₂] provides a time-averaged snapshot of the molecule's structure. The key to interpretation lies in identifying the chemically distinct proton environments.[7]
The bidentate acetylacetonate ligand is a symmetric moiety that gives rise to two distinct signals:
-
Methyl Protons (-CH₃): The two methyl groups are chemically equivalent due to the symmetry of the coordinated acac ring. They appear as a sharp singlet, integrating to 6 protons. The typical chemical shift for these protons is around δ 1.9-2.1 ppm .[7]
-
Methine Proton (-CH=): The single proton on the central carbon of the acac backbone is unique. It appears as a singlet integrating to 1 proton, typically found further downfield around δ 5.3-5.5 ppm .
The signals from the two ethylene ligands are the most informative and complex feature of the spectrum. In a static, square-planar structure, the eight ethylene protons would be chemically inequivalent, leading to a very complex spectrum. However, at room temperature, the ethylene ligands undergo rapid rotation about the rhodium-alkene bond axis. This dynamic process is fast on the NMR timescale, meaning the spectrometer detects an average environment for all eight protons.[8]
This rapid rotation results in a single, broad signal for all 8 ethylene protons. This signal is often observed around δ 2.5-3.0 ppm . A crucial feature of this signal is its coupling to the ¹⁰³Rh nucleus (I=1/2, 100% natural abundance).[5][9] This coupling splits the ethylene signal into a doublet, with a characteristic coupling constant (JRh-H) of approximately 2-3 Hz. The observation of this coupling is definitive proof of the ethylene ligands' coordination to the rhodium center.
Probing Molecular Dynamics with Variable Temperature (VT) NMR
The true elegance of the [Rh(acac)(C₂H₄)₂] system is revealed through Variable Temperature (VT) NMR experiments.[10][11] By lowering the temperature, we can slow the rate of ethylene rotation, allowing the spectrometer to resolve the individual, non-equivalent proton environments. This phenomenon is a classic example of fluxional behavior in organometallic chemistry.[12][13][14]
-
High Temperature (Fast Exchange): As described above, rapid ethylene rotation leads to a single, time-averaged doublet for the 8 ethylene protons.
-
Coalescence Temperature (Tc): As the sample is cooled, the rate of rotation slows. At a specific temperature, known as the coalescence temperature, the distinct signals for the inequivalent protons begin to merge into a single, very broad resonance. This temperature is directly related to the energy barrier of the rotational process.[11]
-
Low Temperature (Slow Exchange): Upon further cooling, the rotation is effectively "frozen" on the NMR timescale. In this slow-exchange regime, the inequivalent protons are resolved. The eight ethylene protons split into two distinct sets of signals, often complex multiplets, representing the "inner" (closer to the acac ligand) and "outer" (further from the acac ligand) protons. Each of these multiplets would still exhibit coupling to the ¹⁰³Rh nucleus.
The diagram below illustrates the principle of this fluxional process and its effect on the observed NMR spectrum.
Caption: The effect of temperature on the ¹H NMR spectrum due to ethylene ligand rotation.
| Proton Environment | Fast Exchange (High T) | Slow Exchange (Low T) | Integration |
| acac -CH₃ | ~δ 2.0 ppm (singlet) | ~δ 2.0 ppm (singlet) | 6H |
| acac -CH= | ~δ 5.4 ppm (singlet) | ~δ 5.4 ppm (singlet) | 1H |
| C₂H₄ Protons | ~δ 2.8 ppm (broad doublet, JRh-H ≈ 2.5 Hz) | Two or more complex multiplets | 8H |
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols outline the steps for acquiring high-quality ¹H NMR data for [Rh(acac)(C₂H₄)₂].
-
Sample Preparation: Accurately weigh ~5-10 mg of [Rh(acac)(C₂H₄)₂] and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). The complex is air-sensitive, so preparation under an inert atmosphere (N₂ or Ar) is recommended.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a secondary reference (TMS at δ 0 ppm is the primary standard).[15]
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance. Identify the chemical shifts, multiplicities (splitting patterns), and coupling constants.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range appropriate for the desired temperature study (e.g., toluene-d₈ or CD₂Cl₂). Ensure the chosen temperature range does not exceed the solvent's boiling point or fall below its freezing point.[10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) following the protocol above.
-
Temperature Control: Set the spectrometer's VT unit to the first desired temperature (e.g., 0 °C). Allow the sample temperature to equilibrate for at least 5-10 minutes.
-
Re-shimming: The magnetic field homogeneity is temperature-dependent. Re-shim the sample at the new temperature before each acquisition.
-
Acquisition Series: Acquire a spectrum at the new temperature. Repeat steps 3 and 4 for a series of decreasing temperatures (e.g., in 10-15 °C increments) until the slow-exchange spectrum is observed.
-
Data Analysis: Analyze the spectra at each temperature, noting the changes in chemical shifts, line shapes, and the coalescence temperature for the ethylene proton signals. This data can be used to calculate the activation free energy (ΔG‡) for the rotational barrier.
Conclusion
The ¹H NMR spectrum of acetylacetonatobis(ethylene)rhodium(I) is a rich source of chemical information. A room-temperature spectrum confirms the presence and ratio of the acac and ethylene ligands and demonstrates coordination to the metal center via ¹⁰³Rh-¹H coupling. However, the full power of NMR is leveraged through variable temperature studies, which elegantly reveal and allow for the quantification of the fluxional rotation of the ethylene ligands. This detailed analysis provides critical insights into the solution-state dynamics of a vital organometallic precursor, empowering researchers to better understand and control its reactivity in catalytic applications.
References
-
Moore, J. T., Smith, N. E., & Lu, C. C. (2017). Structure and dynamic NMR behavior of rhodium complexes supported by Lewis acidic group 13 metallatranes. Dalton Transactions, 46(18), 5689-5701. [Link]
-
Adams, R. D., et al. (2001). Crystal structure and fluxional behaviour in solution of [Rh4(CO)6(μ-Me2PCH2PMe2)3]. Dalton Transactions, (12), 1844-1848. [Link]
- Lu Research Group, University of Minnesota. (2017).
-
NMR-Service. (n.d.). (103Rh) Rhodium NMR. [Link]
-
OpenOChem Learn. (n.d.). Interpreting NMR Spectra. [Link]
-
Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Product Page. [Link]
-
Adriaenssens, L., et al. (2016). Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol. Inorganic Chemistry, 55(1), 132-140. [Link]
-
Oliva, B., et al. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Molecules, 28(18), 6462. [Link]
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IUPAC. (n.d.). Fluxional. IUPAC Compendium of Chemical Terminology. [Link]
-
PubChem. (n.d.). Acetylacetonatobis(ethylene)rhodium(I). National Center for Biotechnology Information. [Link]
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J&K Scientific. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), 98%. Product Page. [Link]
-
Oliva, B., et al. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. ResearchGate. [Link]
-
University of Wisconsin-Madison, Chemistry Dept. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
-
ResearchGate. (n.d.). Variable temperature (VT) ¹H NMR spectra. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Pretorius, C., et al. (2022). Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. Molecules, 27(24), 8758. [Link]
-
ResearchGate. (n.d.). Stacked ³¹P{¹H} NMR spectra of Rh(acac)(CO)₂ and L4 mixed in different molar ratios. [Link]
-
IUPAC. (2025). Fluxional. IUPAC Compendium of Chemical Terminology, 5th ed. [Link]
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An In-Depth Technical Guide to the Crystallographic Data of Acetylacetonatobis(ethylene)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic data for acetylacetonatobis(ethylene)rhodium(I), an organometallic complex of significant interest in catalysis and chemical synthesis. This document delves into the structural details of the molecule, supported by experimental data, and outlines a reliable method for its synthesis and crystallization.
Introduction: The Significance of Acetylacetonatobis(ethylene)rhodium(I)
Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a yellow to orange crystalline solid.[1][2] It is an air-sensitive compound that serves as a versatile precursor and catalyst in a multitude of organic reactions.[3] Its utility is particularly pronounced in processes such as hydrogenation and hydroformylation, which are pivotal in the fine chemicals and pharmaceutical industries. The precise arrangement of atoms and ligands around the central rhodium atom, as determined by X-ray crystallography, is fundamental to understanding its reactivity and catalytic prowess.
Synthesis and Crystallization: A Verified Protocol
The preparation of high-purity, crystalline acetylacetonatobis(ethylene)rhodium(I) is crucial for its application in catalysis and for obtaining accurate crystallographic data. The following protocol is a well-established method for its synthesis.
Experimental Protocol: Synthesis of Acetylacetonatobis(ethylene)rhodium(I)
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Acetylacetone (acacH)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethylene gas (C₂H₄)
-
Diethyl ether
-
Pentane
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of rhodium(III) chloride hydrate in ethanol is prepared.
-
Ligand Exchange: To this solution, a stoichiometric amount of acetylacetone is added, followed by the slow addition of a solution of potassium hydroxide in ethanol. This results in the formation of a rhodium-acetylacetonate complex.
-
Ethylene Coordination: The resulting mixture is then purged with ethylene gas while stirring vigorously. The ethylene displaces other ligands, coordinating to the rhodium center to form the desired acetylacetonatobis(ethylene)rhodium(I) complex.
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting solid is then extracted with diethyl ether and filtered to remove any insoluble impurities.
-
Crystallization: The diethyl ether is slowly evaporated from the filtrate. The concentrated solution is then layered with pentane and stored at a low temperature (e.g., -20 °C) to induce crystallization. The resulting yellow-orange crystals are isolated, washed with cold pentane, and dried under vacuum.
Causality Behind Experimental Choices: The use of an inert atmosphere is critical due to the air-sensitivity of the rhodium(I) complex. The slow addition of the base is necessary to control the deprotonation of acetylacetone and the subsequent complex formation. The layering with a less polar solvent like pentane reduces the solubility of the complex, promoting the growth of well-defined single crystals suitable for X-ray diffraction analysis.
Below is a graphical representation of the synthesis workflow:
Caption: Workflow for the synthesis of acetylacetonatobis(ethylene)rhodium(I).
Crystallographic Data and Molecular Structure
The definitive three-dimensional structure of acetylacetonatobis(ethylene)rhodium(I) was determined by single-crystal X-ray diffraction. This technique provides precise information about the bond lengths, bond angles, and overall geometry of the molecule in the solid state.
Crystal System and Space Group
The crystal structure of acetylacetonatobis(ethylene)rhodium(I) has been determined to belong to the monoclinic crystal system with the space group P2₁/c . This determination is based on a detailed analysis of the diffraction pattern and systematic absences.
Unit Cell Parameters
The unit cell is the basic repeating unit of a crystal lattice. For acetylacetonatobis(ethylene)rhodium(I), the experimentally determined unit cell parameters are summarized in the table below.
| Parameter | Value |
| a | 8.65(1) Å |
| b | 12.08(2) Å |
| c | 10.51(2) Å |
| β | 108.4(2) ° |
| Volume | 1040.5 ų |
| Z (molecules per unit cell) | 4 |
Molecular Geometry and Coordination
The rhodium(I) center in the complex adopts a square planar coordination geometry. The acetylacetonate ligand acts as a bidentate ligand, coordinating to the rhodium atom through its two oxygen atoms. The two ethylene ligands are also coordinated to the rhodium center, completing the square planar arrangement.
The structure of the molecule can be visualized as follows:
Caption: Molecular structure of acetylacetonatobis(ethylene)rhodium(I).
Conclusion
The crystallographic data for acetylacetonatobis(ethylene)rhodium(I) provides invaluable insights into its structure and bonding. This information is crucial for understanding its catalytic activity and for the rational design of new rhodium-based catalysts for applications in organic synthesis and drug development. The provided synthesis protocol offers a reliable method for obtaining high-quality crystalline material for further research.
References
-
Pure Synth. Acetylacetonatobis(Ethylene)Rhodium(I). [Link]
-
Chem-Impex. Acetylacetonatobis(ethylene)rhodium(I). [Link]
-
Aspira Chemical. Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. [Link]
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of Acetylacetonatobis(ethylene)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility for a Versatile Catalyst
Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula Rh(acac)(C₂H₄)₂, is a cornerstone catalyst and precursor in a multitude of organic transformations. Its efficacy in processes such as hydrogenation and hydroformylation is critically dependent on its behavior in solution.[1] A thorough understanding of its solubility is paramount for reaction optimization, catalyst loading, and the development of novel synthetic methodologies. This guide provides the necessary insights for harnessing the full potential of this versatile rhodium complex.
Understanding the Molecular Basis of Solubility
The solubility of acetylacetonatobis(ethylene)rhodium(I) is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses a central rhodium atom coordinated to a bidentate acetylacetonate (acac) ligand and two ethylene ligands. This combination imparts a degree of polarity primarily from the Rh-O bonds of the acac ligand, while the ethylene and methyl groups of the acac ligand contribute nonpolar characteristics.
The "like dissolves like" principle is a fundamental starting point. Solvents with a polarity that can effectively solvate both the polar and nonpolar regions of the complex will exhibit the highest solubility.
Key Factors Influencing Solubility:
-
Solvent Polarity: As a moderately polar complex, it is anticipated to be more soluble in solvents of intermediate polarity. Chlorinated solvents, for instance, provide a favorable environment for dissolution.
-
Ligand Exchange: In coordinating solvents, there is a possibility of ligand exchange, where a solvent molecule displaces an ethylene ligand. This can alter the complex's nature and, consequently, its solubility.
-
Temperature: The solubility of solids in liquids generally increases with temperature. However, for organometallic complexes, temperature can also influence stability, a factor that must be considered.
Qualitative Solubility Profile
While precise quantitative solubility data for acetylacetonatobis(ethylene)rhodium(I) is not extensively published, a qualitative understanding can be derived from available information and the behavior of analogous organometallic compounds.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents possess a polarity that is well-suited to solvate the rhodium complex.[2][3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Sparingly Soluble | THF is a polar aprotic solvent that can likely dissolve the complex. Diethyl ether is significantly less polar and may be a poorer solvent. |
| Aromatics | Toluene, Benzene | Moderately Soluble | The nonpolar aromatic rings can interact favorably with the organic ligands of the complex. |
| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These nonpolar solvents are generally poor solvents for moderately polar organometallic complexes. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderately to Sparingly Soluble | These solvents may dissolve the complex, but the potential for ligand exchange exists, which could affect stability. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The high polarity and protic nature of alcohols are generally not conducive to dissolving this type of organometallic complex. |
| Aqueous | Water | Insoluble | The complex is nonpolar enough to be immiscible with water.[2][3] |
Experimental Protocol for Solubility Determination
Given that acetylacetonatobis(ethylene)rhodium(I) is an air-sensitive solid, the determination of its solubility requires careful experimental technique to ensure accurate and reproducible results. The following protocol is designed as a self-validating system for researchers.
Materials and Equipment
-
Acetylacetonatobis(ethylene)rhodium(I)
-
Anhydrous organic solvents of interest
-
Schlenk line or glovebox
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE-lined septa
-
Syringes and needles
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters with PTFE membrane)
-
UV-Vis spectrophotometer or other suitable analytical instrument
Experimental Workflow
The following workflow outlines the key steps for determining the solubility of acetylacetonatobis(ethylene)rhodium(I).
Sources
history and discovery of acetylacetonatobis(ethylene)rhodium(I)
From Fluxional Dynamics to Catalytic Precursor Excellence
Executive Summary
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂], CAS 12082-47-2, represents a cornerstone in organometallic chemistry.[1] Unlike its carbonyl analog [Rh(acac)(CO)₂], which is kinetically inert regarding ligand substitution, the ethylene complex is defined by the high lability of its alkene ligands. This characteristic makes it the precursor of choice for generating "naked" rhodium species in homogeneous catalysis, specifically for hydroformylation, hydrosilylation, and asymmetric hydrogenation.[2]
This guide details the historical discovery of the complex, its unique structural dynamics (olefin rotation), a validated synthesis protocol, and its critical role in modern drug development and material science.[2]
Part 1: The Historical Context & Discovery (The DuPont Era)
The history of Rh(acac)(C₂H₄)₂ is inextricably linked to the golden age of organometallic chemistry at DuPont Central Research in the 1960s. While the interactions between metals and olefins were described by the Dewar-Chatt-Duncanson model in the 1950s, the dynamic behavior of these bonds remained a mystery.
The Key Figure: Richard Cramer In 1964, Richard Cramer published a seminal paper in the Journal of the American Chemical Society that changed how chemists viewed metal-alkene bonds. Cramer synthesized Rh(acac)(C₂H₄)₂ not merely as a new compound, but as a tool to investigate molecular fluxionality .[2]
Using Proton Magnetic Resonance (PMR), Cramer demonstrated that the ethylene molecules bound to the rhodium center were not static. They exhibited a "propeller-like" rotation around the metal-alkene bond axis.[2] This discovery was pivotal:
-
Proof of Rotation: It provided the first rigorous experimental evidence that coordinated olefins could rotate relative to the metal center with a low energy barrier (approx. 6 kcal/mol).
-
Lability: It established that ethylene ligands could dissociate much faster than carbonyls, identifying the complex as a superior entry point for catalytic cycles.[2]
Part 2: Structural Characterization & Bonding[2]
The complex adopts a square planar geometry typical of
2.1 The "Back-Bonding" Balance
The stability of Rh(acac)(C₂H₄)₂ relies on the delicate balance of
| Feature | Rh(acac)(C₂H₄)₂ | Rh(acac)(CO)₂ | Implication |
| Ligand Type | Ethylene is a weaker | ||
| Exchange Rate | Fast ( | Slow / Negligible | Ethylene leaves easily; CO "poisons" the metal. |
| Geometry | Square Planar | Square Planar | Both are 16e⁻ complexes.[2] |
| Air Stability | Moderate (days) | High (indefinite) | Ethylene complex oxidizes slowly in air. |
2.2 Visualization of Structural Dynamics
The following diagram illustrates the equilibrium between the ground state and the rotational transition state, a concept pioneered by Cramer.
Figure 1: The fluxional rotation of ethylene ligands around the Rh-olefin bond axis, first characterized by Cramer (1964).
Part 3: Validated Synthesis Protocol
Scientific Integrity Note: Many commercial sources sell this compound, but in-situ generation or fresh synthesis is often required for high-sensitivity catalytic screens to avoid oxidized impurities.[2] This protocol is adapted from the classic Cramer method, optimized for modern Schlenk lines.[2]
Safety Warning: Ethylene is flammable.[2] Rhodium salts are costly and potentially toxic.[2] Work in a fume hood.
3.1 Materials
-
Precursor: Rhodium(III) chloride hydrate (
) -
Ligand Source: Ethylene gas (
, 99.9%) -
Reagent: Acetylacetone (2,4-pentanedione)[2]
-
Base: Potassium Hydroxide (KOH) or Potassium hydroxide solution (40% aq)
-
Solvent: Methanol (degassed), Water (degassed)
3.2 Step-by-Step Workflow
Step 1: Formation of the Chloride Dimer
-
Dissolve 1.0 g of
in 15 mL of water/methanol (1:5 v/v). -
Transfer to a Schlenk flask. Degas via freeze-pump-thaw cycles.[2]
-
Introduce Ethylene gas at 1 atm.
-
Stir at room temperature for 4-6 hours. The red solution will turn into an orange precipitate.[2]
-
Observation: The orange solid is the insoluble dimer
. -
Filter the solid under inert atmosphere (Argon/Nitrogen).[2] Wash with methanol.[2]
Step 2: Conversion to Rh(acac)(C₂H₄)₂
-
Suspend the dimer (from Step 1) in 20 mL of diethyl ether.
-
Cool the mixture to -20°C (dry ice/acetone bath). Reason: Low temp prevents decomposition of the labile ethylene complex during base addition.
-
Add acetylacetone (slight excess, ~1.1 equivalents relative to Rh).[2]
-
Add KOH (10% aqueous solution) dropwise with vigorous stirring.
-
Mechanism: The base deprotonates the acetylacetone; the resulting acac⁻ anion attacks the Rh dimer, cleaving the chloride bridges.
-
The organic layer (ether) will turn deep yellow/orange.[2]
-
Separate the ether layer.[2] Dry over
and filter. -
Remove solvent under reduced pressure (do not heat).[2]
-
Recrystallization: Dissolve in minimum pentane/ether and cool to -78°C to yield orange-yellow needles.
Figure 2: Synthesis pathway from Rhodium(III) chloride. The intermediate dimer isolation is crucial for purity.
Part 4: The "Precursor Advantage" in Catalysis
Why do researchers prefer Rh(acac)(C₂H₄)₂ over the cheaper RhCl₃ or the more stable Rh(acac)(CO)₂? The answer lies in Ligand Exchange Kinetics .
In drug development and fine chemical synthesis, the active catalytic species often requires a bulky chiral phosphine ligand (L*). The induction period—the time it takes to form the active catalyst—is determined by how fast the initial ligands leave the metal.
-
The CO Problem: Carbonyls are strong
-acids.[2] Displacing them with phosphines often requires high temperatures or UV light, which can degrade sensitive chiral ligands.[2] -
The Ethylene Solution: Ethylene binds relatively weakly.[2] Upon addition of a phosphine (e.g., BINAP, DuPhos), the ethylene is evolved as gas, driving the equilibrium irreversibly toward the active catalyst.[2]
Reaction:
This "clean" activation makes it the standard precursor for:
-
Asymmetric Hydrogenation: Synthesis of L-DOPA and chiral pharmaceutical intermediates.[2]
-
Hydroformylation: Converting alkenes to aldehydes (though Rh(acac)(CO)₂ is also used here, the ethylene variant initiates faster at lower temps).
-
Hydrosilylation: Addition of Si-H bonds to unsaturated bonds.[2]
References
-
Cramer, R. (1964).[2] "Olefin Coordination Compounds of Rhodium. The Barrier to Rotation of Coordinated Ethylene." Journal of the American Chemical Society, 86(2), 217–222.[2]
-
Cramer, R. (1967).[2][5] "Olefin coordination compounds of rhodium. V. Relative stabilities and rates of exchange of olefin complexes of rhodium(I)."[5] Journal of the American Chemical Society, 89(18), 4621–4626.[2]
-
Osborn, J. A., et al. (1966).[2] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A, 1711-1732.[2] (Context on Rhodium(I) catalysis).
-
Van der Ent, A., & Onderdelinden, A. L. (1990).[2] "Chlorobis(cyclooctene)rhodium(I) and -iridium(I) Complexes." Inorganic Syntheses, 28, 90-92.[2] (Modern synthesis variations).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]
- 3. Organorhodium chemistry - Wikipedia [en.wikipedia.org]
- 4. Acetylacetonatobis(ethylene)rhodium(I) | C9H16O2Rh | CID 11010647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Coordination Geometry and Therapeutic Potential of Bis(ethylene)rhodium Acetylacetonate
The following technical guide is structured to provide an authoritative, deep-dive analysis of Bis(ethylene)rhodium acetylacetonate , tailored for researchers in organometallic chemistry and pharmaceutical development.
Executive Summary
Bis(ethylene)rhodium acetylacetonate , denoted as Rh(acac)(C₂H₄)₂ (CAS: 12082-47-2), is a quintessential 16-electron Rh(I) complex. While historically valued as a catalyst precursor for hydroformylation and hydrogenation, it has emerged as a critical scaffold in medicinal inorganic chemistry. Its labile ethylene ligands allow for facile substitution, making it an ideal "entry point" for synthesizing bioactive rhodium(I) and rhodium(III) acetylacetonate derivatives with potential antitumor properties analogous to cisplatin.
This guide analyzes its structural architecture, dynamic solution behavior, and synthetic protocols, providing a self-validating roadmap for its use in high-precision chemical and pharmaceutical research.
Structural Architecture & Bonding
The stability and reactivity of Rh(acac)(C₂H₄)₂ are governed by its coordination geometry, which deviates from a perfect square plane due to the steric and electronic requirements of the ethylene ligands.
Crystal Structure Data
X-ray crystallographic studies reveal a square planar geometry around the Rh(I) center, defined by the two oxygen atoms of the acetylacetonate (acac) ligand and the centroids of the two ethylene molecules.[1][2]
| Parameter | Value (Approx.) | Structural Significance |
| Geometry | Square Planar ( | Characteristic of |
| Rh–O Bond Length | 2.03 – 2.05 Å | Indicates strong chelation by the acac ligand. |
| Rh–C Bond Length | 2.13 – 2.15 Å | Longer than in fluorinated analogs (e.g., |
| C=C Bond Length | 1.37 – 1.41 Å | Elongated compared to free ethylene (1.33 Å), confirming |
| Dihedral Angle | ~88° (Perpendicular) | Ethylene C-C axes are perpendicular to the RhO₂ coordination plane. |
The Dewar-Chatt-Duncanson (DCD) Model
The perpendicular orientation of the ethylene ligands is not accidental. It is energetically favored to:
-
Minimize Steric Repulsion: Prevents clash between the ethylene hydrogens and the methyl groups of the acac ligand.
-
Maximize Electronic Overlap: Allows the filled
(or ) orbital of Rh to donate electron density into the empty antibonding orbital of ethylene (back-bonding), while the ethylene orbital donates into the empty hybrid orbital of Rh ( -donation).
Figure 1: Conceptualization of the Dewar-Chatt-Duncanson interactions stabilizing the perpendicular ethylene geometry.
Dynamic Solution Behavior (Fluxionality)
In solution, Rh(acac)(C₂H₄)₂ exhibits fluxional behavior detectable by Variable Temperature (VT) NMR.
-
Mechanism: The ethylene ligands rotate about the Rh–alkene coordination axis.
-
Activation Energy (
): Approximately 12–15 kcal/mol . This is lower than in cyclopentadienyl analogs ( , kcal/mol), indicating the acac ligand exerts less steric hindrance or electronic drag on the rotation. -
NMR Signature:
-
Low Temp (-50°C): Distinct signals for inner (proximal to acac methyls) and outer ethylene protons (AA'BB' pattern).
-
High Temp (+25°C): Coalescence into a single broad singlet due to rapid rotation averaging the proton environments.
-
Synthesis Protocol
The synthesis utilizes the "Chloride-Bridge Splitting" method. This protocol is self-validating: the color change from the orange-red dimer to the yellow monomer confirms reaction progress.
Precursor: Di-μ-chlorotetrakis(ethylene)dirhodium(I),
Step-by-Step Methodology
-
Preparation of Precursor:
-
Dissolve
in aqueous methanol. -
Bubble ethylene gas through the solution for 4-6 hours.
-
Observation: Precipitate forms (orange-red solid). Filter and dry under vacuum.
-
Reaction:
-
-
Ligand Exchange (The Acac Installation):
-
Suspend
(1.0 eq) in dry diethyl ether or benzene under inert atmosphere ( or Ar). -
Add Acetylacetone (2.2 eq) and KOH (2.5 eq) OR use Thallium(I) Acetylacetonate (
) directly. -
Stir at 0°C for 1 hour, then warm to room temperature.
-
Validation: The solution turns from orange suspension to a clear yellow solution as the chloride bridge is cleaved.
-
-
Purification:
-
Filter off the byproduct (
or ). -
Evaporate solvent to obtain yellow crystals.
-
Recrystallization: Dissolve in minimum pentane/ether and cool to -78°C.
-
Yield: Typically 70-85%.
-
Figure 2: Synthesis pathway from Rhodium(III) chloride to the target complex.
Reactivity & Therapeutic Relevance
For drug development professionals, Rh(acac)(C₂H₄)₂ is not the final drug but the privileged intermediate .
Ligand Substitution (The "Entry Point")
The ethylene ligands are labile, allowing for rapid substitution by nitrogen or phosphorus donors under mild conditions. This is crucial for synthesizing Rh-based antitumor agents that require specific N-donor ligands (e.g., polypyridyls, quinolines) to interact with DNA.
Biological Context
Rhodium(I) and Rhodium(II) complexes are investigated as non-platinum antitumor agents.
-
Mechanism: Unlike Cisplatin (which targets DNA guanine N7), Rh-acac derivatives often act via dual mechanisms: DNA intercalation (if planar ligands are added) and inhibition of DNA synthesis enzymes.
-
Advantage: The acac ligand modulates lipophilicity, enhancing cellular uptake compared to purely inorganic Rh chlorides.
References
-
Crystal Structure & Bonding: Evans, J. A., & Russell, D. R. (1971). The Crystal Structures of Ethylene and Tetrafluoroethylene Complexes of Rhodium(I). Chemical Communications.
- Synthesis Protocol: Cramer, R. (1964). Olefin Coordination Compounds of Rhodium. Inorganic Syntheses, Vol 15. (Standard reference for ethylene complex synthesis).
-
NMR & Dynamics: Holloway, C. E., et al. (1970). Ethylene exchange in PtCl(acac)(C2H4) (Comparative dynamics for acac-alkene complexes). Canadian Journal of Chemistry.
- Biological Activity: Sava, G., et al. (1983). Antitumor action of rhodium(I) and iridium(I) complexes. Cancer Chemotherapy and Pharmacology. (Establishes the baseline for Rh-acac cytotoxicity).
Sources
Methodological & Application
Application Note & Synthesis Protocol: Acetylacetonatobis(ethylene)rhodium(I)
Introduction and Scientific Context
Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a highly versatile and valuable organometallic complex.[1][2] This yellow to orange crystalline solid is a cornerstone precursor and catalyst in the field of organometallic chemistry and homogeneous catalysis.[2][3] Its significance stems from the labile nature of the ethylene ligands, which can be readily displaced by other olefins or ligands, making it an excellent starting material for the synthesis of a wide array of rhodium(I) catalysts.[2] These catalysts are pivotal in numerous organic transformations, including hydrogenation, hydroformylation, and asymmetric addition reactions, which are critical processes in the production of fine chemicals and pharmaceuticals.[2][4]
This document provides a comprehensive, field-tested protocol for the synthesis of acetylacetonatobis(ethylene)rhodium(I). The procedure is designed for researchers in both academic and industrial settings, offering a reliable method for obtaining this key rhodium(I) precursor. The causality behind critical experimental steps is explained to ensure not only successful replication but also a deeper understanding of the underlying chemistry.
Reaction Principle and Mechanism
The synthesis of acetylacetonatobis(ethylene)rhodium(I) is fundamentally a ligand exchange and reduction process. The most common and reliable laboratory-scale synthesis starts from rhodium(III) acetylacetonate, Rh(acac)₃.[5] In this procedure, Rh(III) is reduced to the catalytically active Rh(I) oxidation state. This reduction is ingeniously coupled with the coordination of ethylene ligands.
The reaction is typically performed in a propan-2-ol/water solvent mixture. A hydrated aluminum species, often generated in situ or added as hydrated aluminum isopropoxide, acts as a water scavenger and promoter. Ethylene gas is bubbled through the reaction mixture, serving as both a ligand and a key component in the reductive environment that facilitates the conversion of Rh(III) to Rh(I). The acetylacetonate (acac) ligand remains coordinated to the rhodium center throughout the transformation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rhodium(III) acetylacetonate (Rh(acac)₃) | 99% | Major chemical supplier | Store in a desiccator. |
| Propan-2-ol | Anhydrous, >99.5% | Major chemical supplier | Use freshly opened or distilled. |
| Aluminum isopropoxide | 98+% | Major chemical supplier | |
| Ethylene Gas | High Purity (99.9%) | Industrial gas supplier | Use with a two-stage regulator. |
| Argon or Nitrogen Gas | High Purity (99.99%) | Industrial gas supplier | For maintaining an inert atmosphere. |
| Diethyl ether | Anhydrous | Major chemical supplier | For washing the product. |
| Celite® | Filtration aid | Major chemical supplier |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas inlet adapter and bubbler
-
Schlenk line or inert gas manifold[6]
-
Pressure-equalizing dropping funnel
-
Glass frit filter (medium porosity)
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) is required at all times.
-
Rhodium Compounds: Rhodium compounds are precious and can be toxic. Avoid inhalation of dust and skin contact.[3]
-
Flammable Solvents: Propan-2-ol and diethyl ether are flammable. Ensure there are no ignition sources nearby.
-
Ethylene Gas: Ethylene is a flammable gas. Handle with care and ensure all connections are secure to prevent leaks. The reaction should be conducted behind a safety shield.
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), and a gas inlet adapter. Purge the entire apparatus thoroughly with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.[6]
-
Reagent Preparation: In the flask, combine rhodium(III) acetylacetonate (4.0 g, 10.0 mmol) and aluminum isopropoxide (4.0 g, 19.6 mmol).
-
Solvent Addition: Add a mixture of 60 mL of propan-2-ol and 3 mL of water to the flask. The resulting suspension should be a vibrant yellow.
-
Initiation of Ethylene Flow: Begin bubbling ethylene gas through the suspension at a steady rate (e.g., 2-3 bubbles per second) while stirring vigorously.
-
Reaction: Gently heat the mixture to a reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux and the continuous flow of ethylene for 4-5 hours. During this time, the color of the solution will gradually change from yellow to a deep red-brown.
-
Reaction Work-up and Isolation:
-
After the reaction period, cool the flask to room temperature while maintaining the ethylene flow.
-
Once cool, stop the ethylene flow and switch to a positive pressure of argon or nitrogen.
-
Remove the solvent in vacuo using a rotary evaporator to obtain a dark, oily residue.
-
Extract the product from the residue by adding 100 mL of anhydrous diethyl ether and stirring for 15 minutes. The aluminum salts will remain as an insoluble solid.
-
Filter the ethereal solution through a pad of Celite® on a glass frit filter to remove the insoluble byproducts.
-
Reduce the volume of the filtrate to approximately 20 mL using a rotary evaporator.
-
-
Purification and Storage:
-
Cool the concentrated solution in a freezer (-20 °C) for several hours, or overnight, to induce crystallization.
-
Collect the resulting yellow-orange crystals by filtration.
-
Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.
-
A typical yield is 60-70%. The product should be stored under an inert atmosphere at low temperature (2-8 °C) to prevent decomposition.[2]
-
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of Rh(acac)(C2H4)2.
Characterization and Validation
The identity and purity of the synthesized acetylacetonatobis(ethylene)rhodium(I) must be confirmed through standard analytical techniques.
-
Melting Point: The compound exhibits a characteristic melting point of approximately 141 °C, at which it decomposes.[1][2]
-
¹H NMR Spectroscopy: (CDCl₃, δ): The proton NMR spectrum should show a singlet for the acetylacetonate methyl protons (around 1.9 ppm), a singlet for the methine proton of the acac ligand (around 5.4 ppm), and two distinct resonances for the coordinated ethylene protons, indicating restricted rotation (typically around 2.9 and 2.1 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=O and C=C stretching frequencies for the acetylacetonate ligand (in the 1500-1600 cm⁻¹ region) and peaks corresponding to the coordinated ethylene ligands.
Authoritative Grounding and Causality
-
Choice of Precursor: Rhodium(III) acetylacetonate is an ideal starting material as it is an air-stable, easily handled solid. The acac ligand is a robust spectator ligand that stabilizes the resulting rhodium(I) center.[5]
-
Inert Atmosphere: The Rh(I) center in the product is electron-rich and susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere is critical to prevent the formation of inactive Rh(III) oxides and to ensure a high yield of the desired product.[6]
-
Role of Aluminum Isopropoxide: While the exact mechanism is complex, aluminum isopropoxide acts as a Lewis acid and a promoter. It is believed to facilitate the reduction of the Rh(III) center, possibly by coordinating with the acac ligand and activating the complex towards the reductive action of the ethylene/propan-2-ol system.
-
Solvent System: The propan-2-ol/water mixture provides a suitable medium for the reaction. Propan-2-ol is a good solvent for the rhodium precursor and can also participate in the reduction process, while the small amount of water is necessary for the hydrolysis of the aluminum species, which is integral to the reaction mechanism.
By adhering to this detailed protocol and understanding the rationale behind each step, researchers can confidently and safely synthesize high-purity acetylacetonatobis(ethylene)rhodium(I) for their catalytic and synthetic applications.
References
-
Pure Synth. Acetylacetonatobis(Ethylene)Rhodium(I). Available at: [Link]
-
Wikipedia. Rhodium acetylacetonate. Available at: [Link]
-
Ganss, S., et al. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses, 93, 367-384. Available at: [Link]
- Google Patents.Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method (CN103709201A).
-
Martin, D., et al. (2026). Asymmetric Rhodium-Catalyzed 1,4-Additions to Access Chiral Azacycles. Synfacts, 2026(02), 0118. Available at: [Link]
- Google Patents.A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation (CN103709201B).
-
Aspira Chemical. Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Available at: [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Rhodium acetylacetonate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Utilizing Acetylacetonatobis(ethylene)rhodium(I) as a Novel Precursor for Atomic Layer Deposition of High-Purity Rhodium Thin Films
Introduction: The Case for a New Rhodium ALD Precursor
Rhodium (Rh) thin films are of significant interest across various high-technology sectors, including microelectronics as electrode materials, reflective coatings in optics, and as robust catalysts.[1] Atomic Layer Deposition (ALD) offers the promise of depositing highly conformal and uniform thin films with atomic-level precision, a critical requirement for next-generation devices.[2] While rhodium(III) acetylacetonate (Rh(acac)3) has been a workhorse precursor for Rh ALD, its relatively high deposition temperatures can be a limitation for sensitive substrates.
This application note introduces an exploratory protocol for the use of acetylacetonatobis(ethylene)rhodium(I), Rh(acac)(C2H4)2, as a promising alternative ALD precursor. Its unique molecular structure and lower thermal decomposition point suggest the potential for a lower-temperature ALD process, expanding the applications of high-quality rhodium films. This document provides a comprehensive guide for researchers and engineers on the properties of this precursor and a starting point for developing a robust ALD process.
Precursor Analysis: Acetylacetonatobis(ethylene)rhodium(I)
The selection of a suitable precursor is paramount for a successful ALD process. Acetylacetonatobis(ethylene)rhodium(I) is an organometallic compound with properties that make it an attractive candidate for thermal ALD.[3]
Key Properties:
| Property | Value | Source |
| Chemical Formula | C9H15O2Rh | [4] |
| Molecular Weight | 258.12 g/mol | [4] |
| Appearance | Yellow to orange crystalline solid | [3][4] |
| Melting Point | 141-142 °C (with decomposition) | [3] |
| CAS Number | 12082-47-2 | [4] |
| Storage | 2-8 °C, air-sensitive | [4] |
The relatively low melting point with decomposition is a critical parameter. It suggests that a thermal ALD window may exist at temperatures below 141°C, where the precursor has sufficient vapor pressure without significant thermal decomposition in the gas phase. The ethylene ligands are also noteworthy, as their weaker bonding compared to the acetylacetonate ring may provide a reactive pathway for selective ligand removal during the ALD cycle.
Proposed ALD Reaction Mechanism
The proposed ALD process for Rh(acac)(C2H4)2 involves sequential, self-limiting surface reactions with a co-reactant, such as oxygen (O2) or ozone (O3). The overall reaction aims to remove the acetylacetonate and ethylene ligands, leaving behind a pure rhodium film.
Step A: Precursor Pulse The volatilized Rh(acac)(C2H4)2 is pulsed into the reactor and chemisorbs onto the substrate surface. The ethylene ligands may play a role in the initial surface interaction.
Step B: Purge Inert gas (e.g., N2 or Ar) removes any unreacted precursor and gaseous byproducts from the chamber.
Step C: Co-reactant Pulse An oxidizing co-reactant, such as O2 or O3, is introduced. This step is designed to react with the surface-adsorbed precursor, removing the organic ligands as volatile byproducts (e.g., H2O, CO2).
Step D: Purge A final purge step removes the reaction byproducts and any remaining co-reactant, leaving a pristine rhodium surface ready for the next cycle.
Experimental Protocol: Exploratory ALD of Rhodium
This protocol provides a starting point for the deposition of rhodium thin films using Rh(acac)(C2H4)2. Optimization of all parameters is necessary to establish a stable ALD window.
1. Precursor Handling and Substrate Preparation:
-
Precursor Handling: Due to its air sensitivity, Rh(acac)(C2H4)2 should be handled in an inert atmosphere (e.g., a glovebox).[4] The precursor is a solid and should be loaded into a suitable ALD-compatible vessel.
-
Substrate Preparation: Substrates (e.g., Si wafers with a thermal oxide layer) should be cleaned to remove organic and particulate contamination. A standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen dry is recommended.
2. ALD System Parameters:
-
Precursor Temperature: Based on the melting point, an initial sublimation temperature of 80-100°C should be evaluated. This temperature will need to be optimized to achieve adequate vapor pressure without causing precursor decomposition in the delivery lines.
-
Substrate Temperature: An initial deposition temperature range of 100-130°C is proposed, which is below the decomposition temperature of the precursor.
-
Co-reactant: Oxygen (O2) is a common co-reactant for metal-organic precursors. Alternatively, low-concentration ozone (O3) could be explored for potentially lower deposition temperatures.
3. ALD Cycle Parameters (Starting Point):
| Parameter | Value | Notes |
| Rh(acac)(C2H4)2 Pulse | 1.0 - 3.0 s | Optimize for saturation |
| Purge 1 | 5.0 - 10.0 s | Ensure complete removal of precursor |
| O2 Pulse | 1.0 - 3.0 s | Optimize for complete ligand removal |
| Purge 2 | 5.0 - 10.0 s | Ensure complete removal of byproducts |
| Reactor Pressure | ~1 Torr | Maintain a stable pressure |
4. Post-Deposition Annealing:
-
To improve film crystallinity and density, a post-deposition anneal in a forming gas (e.g., 5% H2 in N2) or a vacuum environment at 300-400°C for 30-60 minutes can be performed.
Visualizing the Workflow and Mechanism
Proposed ALD Experimental Workflow:
Caption: A flowchart of the proposed experimental workflow for rhodium ALD.
Proposed ALD Reaction Mechanism on a Hydroxylated Surface:
Caption: A simplified representation of the proposed ALD surface chemistry.
Expected Results and Characterization
Successful development of this ALD process should yield high-purity, smooth, and conformal rhodium thin films.
Film Properties and Characterization Techniques:
| Property | Characterization Technique | Expected Outcome |
| Growth Rate | Ellipsometry, X-ray Reflectivity (XRR) | Linear growth with the number of cycles. |
| Film Purity | X-ray Photoelectron Spectroscopy (XPS) | Low carbon and oxygen contamination. |
| Crystallinity | X-ray Diffraction (XRD) | Polycrystalline rhodium, potentially with a preferred orientation. |
| Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Smooth and uniform surface. |
| Resistivity | Four-Point Probe | Low electrical resistivity, approaching bulk rhodium values with increasing thickness. |
Troubleshooting Common Issues
-
Low Growth Rate: Increase precursor temperature or pulse time. Ensure delivery lines are adequately heated to prevent condensation.
-
High Impurity Levels: Increase purge times to ensure complete removal of precursors and byproducts. Optimize co-reactant pulse to ensure full ligand combustion.
-
Film Non-uniformity: Check for temperature gradients across the substrate. Ensure uniform precursor and co-reactant distribution in the reactor.
-
Precursor Decomposition: If film growth is non-linear or rough, the substrate temperature may be too high, causing thermal decomposition. Reduce the deposition temperature.
Conclusion
Acetylacetonatobis(ethylene)rhodium(I) presents a compelling, albeit exploratory, alternative to conventional rhodium ALD precursors. Its lower decomposition temperature opens the possibility for lower-temperature deposition processes, which is highly desirable for thermally sensitive substrates. The protocols and parameters outlined in this application note serve as a foundational guide for researchers to develop a novel and robust ALD process for high-quality rhodium thin films. Further investigation is required to fully characterize the ALD window and film properties resulting from this promising precursor.
References
-
Aaltonen, T., Ritala, M., & Leskelä, M. (2005). ALD of Rhodium Thin Films from Rh(acac)3 and Oxygen. Electrochemical and Solid-State Letters, 8(8), C99. ([Link])
-
MOCVD & ALD Precursor Encyclopedia. (n.d.). RHODIUM PRECURSORS. Retrieved from [Link]
-
PubChem. (n.d.). Acetylacetonatobis(ethylene)rhodium(I). Retrieved from [Link]
-
Pure Synth. (n.d.). Acetylacetonatobis(Ethylene)Rhodium(I). Retrieved from [Link]
-
Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Retrieved from [Link]
-
DR-NTU, Nanyang Technological University. (n.d.). Atomic layer deposition process of ruthenium, iridium and rhodium thin films. Retrieved from [Link]
-
Reisman, A., & Lucie, S. (1987). Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. DTIC. ([Link])
-
S. Poston and A. Reisman, "Physical, Thermal, and Optical Characterization of Rhodium(III) Acetylacetonate," Journal of Electronic Materials. ([Link])
- McCarty, W. J., et al. (2012). Dinuclear Rh(II) Pyrazolates As CVD Precursors for Rhodium Thin Films. Dalton Transactions, 41(1), 173-179. ()
-
Ortiz, A., et al. (2007). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Materials Transactions, 48(9), 2444-2451. ([Link])
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Application Note & Protocol: High-Purity Rhodium Thin Film Deposition via Chemical Vapor Deposition (CVD) using Acetylacetonatobis(ethylene)rhodium(I)
Abstract & Introduction
Rhodium (Rh) thin films are of significant interest across various high-technology sectors due to their exceptional properties, including high reflectivity, superior resistance to oxidation and corrosion, and catalytic activity.[1][2] Applications range from reflective coatings for optics and mirrors to electrical contacts and diffusion barriers in microelectronics.[1] Chemical Vapor Deposition (CVD) presents a compelling alternative to Physical Vapor Deposition (PVD) techniques for producing rhodium films, offering milder process conditions, excellent conformal coverage on complex topographies, and the potential for selective deposition without the need for high-vacuum systems.[1]
This document provides a detailed guide to the deposition of high-purity rhodium thin films using the metal-organic precursor Acetylacetonatobis(ethylene)rhodium(I), often abbreviated as Rh(acac)(C₂H₄)₂. This precursor has been selected for its volatility and ability to decompose at moderate temperatures, enabling the formation of quality films. We will delve into the precursor's fundamental properties, the mechanistic aspects of the CVD process, a comprehensive experimental protocol, and the influence of key deposition parameters on the final film characteristics. The causality behind experimental choices is explained to provide researchers with a robust framework for process development and optimization.
Precursor Profile: Acetylacetonatobis(ethylene)rhodium(I)
The success of any CVD process is fundamentally dependent on the choice of precursor.[2] An ideal precursor should exhibit high volatility, thermal stability to prevent premature decomposition, and a clean decomposition pathway that minimizes the incorporation of impurities into the growing film.[2] Rh(acac)(C₂H₄)₂ is a solid organometallic compound that meets many of these criteria.
Causality Behind Precursor Choice: The combination of the acetylacetonate (acac) and ethylene (C₂H₄) ligands provides a balance of volatility and reactivity. The β-diketonate (acac) ligand contributes to the complex's stability and volatility, while the ethylene ligands are relatively labile, facilitating the thermal decomposition process at moderate temperatures.
Table 1: Physicochemical Properties of Rh(acac)(C₂H₄)₂
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₅O₂Rh | [3] |
| Molecular Weight | 258.12 g/mol | [3][4] |
| Synonyms | (2,4-Pentanedionato)bis(ethylene)rhodium | [3][4] |
| CAS Number | 12082-47-2 | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 141-142 °C | [4] |
| Storage Temperature | 2-8°C | [4] |
Mechanistic Considerations & The Role of Hydrogen
The CVD of rhodium from Rh(acac)(C₂H₄)₂ involves the thermal decomposition of the precursor on a heated substrate surface. The overall process can be summarized as the transport of the vaporized precursor to the substrate, followed by its adsorption and subsequent surface-mediated decomposition to form a rhodium film and volatile byproducts.
Studies on related rhodium precursors provide critical insight into the decomposition mechanism. For instance, the adsorption of Rh(hfac)(C₂H₄)₂ (a fluorinated analogue) on copper surfaces shows that the ethylene ligands are lost even at low temperatures (~100 K).[5] The remaining Rh(hfac) fragment then decomposes at higher temperatures.[5] A similar pathway is anticipated for Rh(acac)(C₂H₄)₂, where the ethylene ligands dissociate first, followed by the decomposition of the Rh(acac) species on the surface.
The composition of the carrier gas is a critical parameter influencing film purity. While deposition can occur under an inert atmosphere (e.g., Argon or Helium), the resulting films often contain significant carbon and oxygen impurities from the incomplete removal of the acetylacetonate ligand fragments.[6] The introduction of hydrogen (H₂) as a carrier or co-reactant gas dramatically improves film purity.[6]
Expert Insight: Hydrogen plays a crucial role as a reducing agent on the substrate surface. It facilitates the removal of the acetylacetonate ligand by hydrogenating it to form stable, volatile byproducts like 2,4-pentanedione (acacH), thereby preventing carbon and oxygen from being incorporated into the film.[1] This results in a significant decrease in film resistivity and an increase in rhodium content to upwards of 94%.[6]
Caption: General experimental workflow for CVD of rhodium.
Process Parameters & Film Properties
The properties of the deposited rhodium film are highly dependent on the CVD process parameters. The table below summarizes key parameters and their expected influence on the resulting film.
Table 2: Influence of CVD Parameters on Rhodium Film Properties
| Parameter | Typical Range | Effect on Film Properties | Rationale & Citation |
| Substrate Temperature | 130 - 270 °C | Higher temperatures generally increase deposition rate but may affect crystallinity and stress. A minimum temperature is required to initiate precursor decomposition. [6] | Provides the thermal energy required for the surface decomposition reaction. |
| Precursor Temperature | 80 - 120 °C | Controls the precursor vapor pressure and thus the deposition rate. Must be kept below the decomposition temperature to avoid decomposition before reaching the substrate. | Higher vapor pressure leads to a higher concentration of reactant in the gas phase. |
| Carrier Gas | H₂ vs. Ar | H₂: Significantly reduces carbon and oxygen impurities, leading to lower resistivity and higher purity films. [6]Ar: Results in films with higher impurity content (C, O). [6] | Hydrogen acts as a reducing agent, facilitating the removal of organic ligands as volatile byproducts. [1][6] |
| Process Pressure | 10⁻³ - 10 Torr | Affects the mean free path of gas molecules and can influence film uniformity and conformality. Lower pressures tend toward surface-reaction-limited growth, improving step coverage. [6] | Pressure dictates the transport regime (viscous vs. molecular flow) and influences residence time of reactants. |
| Gas Flow Rate | 10 - 100 sccm | Influences the delivery rate of the precursor to the substrate and the residence time of species in the reactor, affecting deposition rate and uniformity. | Higher flow rates can increase the supply of reactants but may decrease residence time, potentially lowering reaction efficiency. |
Film Characterization
After deposition, the rhodium films should be analyzed to determine their quality and properties. Common characterization techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and purity of the film. Analysis after brief argon sputtering is recommended to remove surface contamination. [6]* Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain structure, and thickness (via cross-section).
-
Four-Point Probe: To measure the sheet resistance and calculate the electrical resistivity of the film. Films prepared with hydrogen can have resistivities around 28 µΩ-cm, compared to bulk rhodium at 4.51 µΩ-cm. [6]* X-ray Diffraction (XRD): To determine the crystalline structure and orientation of the deposited film.
-
Adhesion Tests: Qualitative tests like scratch and tape tests can be used to assess how well the film adheres to the substrate. [6]
References
- Current time information in Edmonton, CA. (n.d.).
- RHODIUM PRECURSORS - mocvd-precursor-encyclopedia.de. (n.d.).
- Kumar, R., & Puddephatt, R. J. (1991). New precursors for organometallic chemical vapor deposition of rhodium. Canadian Journal of Chemistry, 69(1), 108-111.
- Kintek Furnace. (n.d.). What Are The Applications Of Cvd Method? Unlock High-Performance Thin Films & Coatings.
- Garcia, J. R. V., & Goto, T. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Materials Transactions, 44(9), 1717-1727.
- Sigma-Aldrich. (n.d.). Acetylacetonatobis(ethylene)rhodium(I) 95.
- ResearchGate. (n.d.). CVD operating conditions for rhodium. [Table]. In Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium.
- PubChem. (n.d.). Acetylacetonatobis(ethylene)rhodium(I).
- TCI Chemicals. (2024). SAFETY DATA SHEET - Acetylacetonatobis(ethylene)rhodium(I).
- Lin, J., & Bent, B. E. (2000). Mechanistic Studies of CVD Metallization Processes: Reactions of Rhodium and Platinum β-Diketonate Complexes on Copper Surfaces. Journal of the American Chemical Society, 122(14), 3309-3318.
- Sputtering Target. (2026, February 5). Chemical Vapor Deposition (CVD): Applications and Development.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Platinum(II) acetylacetonate.
- Bent, B. E., et al. (1988). The thermal decomposition of ethylene on the Rh(100) surface. eScholarship, University of California.
- Honeywell. (2005, April). Material Safety Data Sheet - A-C® Ethylene-Vinyl Acetate Copolymers.
- Sigma-Aldrich. (n.d.). Acetylacetonatobis(ethylene)rhodium(I) 95.
- ResearchGate. (2025, August 5). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium.
- Grga, K., et al. (n.d.). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate.
- Gordon, R. G., et al. (2007). Vapor Deposition of Ruthenium from an Amidinate Precursor. Journal of The Electrochemical Society, 154(12), D642-D647.
- Kim, J.-S., et al. (2021). Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone. RSC Advances, 11(38), 23563-23570.
- DiVA. (2024, August 31). e-CVD deposition with Cu(acac) utilizing plasma as a reducing agent for the deposition of copper.
- Joshi, A., et al. (2005). Thermal Decomposition of Ethylene Oxide: Potential Energy Surface, Master Equation Analysis, and Detailed Kinetic Modeling. The Journal of Physical Chemistry A, 109(35), 8016-8027.
- Vasvári, G., Hajdu, I. P., & Gál, D. (1974). Thermal decomposition and autoxidation of cobalt acetylacetonates. Journal of the Chemical Society, Dalton Transactions, (4), 465-470.
Sources
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- 3. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
homogeneous catalysis mechanisms involving acetylacetonatobis(ethylene)rhodium(I)
Topic: Homogeneous Catalysis Mechanisms Involving Acetylacetonatobis(ethylene)rhodium(I) Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive: The "Clean" Precursor
Acetylacetonatobis(ethylene)rhodium(I) (CAS: 12082-47-2), often abbreviated as Rh(acac)(C₂H₄)₂ , represents a specialized tier of catalyst precursors. Unlike the ubiquitous Wilkinson’s catalyst or the robust [Rh(cod)Cl]₂, this complex is designed for maximum ligand lability and halide-free operation.
Why Choose Rh(acac)(C₂H₄)₂?
-
Rapid Initiation: The ethylene ligands are weakly bound and highly volatile. Upon introduction of a target ligand (e.g., chiral phosphines like BINAP or dienes), the ethylene dissociates irreversibly as a gas, driving the equilibrium toward the active catalytic species immediately.
-
Halide-Free Environment: Many catalytic cycles (especially asymmetric additions) are inhibited by chloride ions, which can bridge metal centers or block coordination sites. Using [Rh(cod)Cl]₂ often requires silver salts (e.g., AgSbF₆) to scavenge chloride. Rh(acac)(C₂H₄)₂ eliminates this step, preventing silver contamination and side reactions.
-
Base Compatibility: The acetylacetonate (acac) ligand can act as an internal base or proton shuttle, facilitating mechanisms that require deprotonation or transmetalation without harsh external bases.
Mechanistic Insight: The Hayashi-Miyaura Cycle
The most potent application of Rh(acac)(C₂H₄)₂ is in the Rh-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient alkenes (Hayashi-Miyaura reaction). This pathway is critical in pharmaceutical synthesis for creating chiral centers β to a carbonyl group.
The Catalytic Cycle
The mechanism relies on the formation of a hydroxorhodium(I) species. The "acac" ligand plays a sacrificial or auxiliary role, eventually exchanging with water or hydroxide to form the active Rh-OH species.
-
Pre-catalyst Activation: Rh(acac)(C₂H₄)₂ reacts with a chiral ligand (L*), releasing two molecules of ethylene.
-
Transmetalation: The Rh-X species (where X = OH or acac) undergoes transmetalation with the arylboronic acid [ArB(OH)₂]. This is the rate-determining step in many systems and is accelerated by the presence of water/hydroxide.
-
Olefin Insertion: The chiral Rh-Ar species coordinates to the enone (substrate). The aryl group migrates to the β-carbon (1,4-insertion), forming a Rh-enolate.
-
Hydrolysis: The Rh-enolate is hydrolyzed by water, releasing the chiral product and regenerating the active Rh-OH species.
Visualization: Mechanistic Pathway
Figure 1: The catalytic cycle for the asymmetric 1,4-addition of arylboronic acids using Rh(acac)(C₂H₄)₂ as the precursor. Note the irreversible loss of ethylene.
Experimental Protocol
A. Handling and Storage[1]
-
Sensitivity: Air-sensitive in solid state; highly unstable in solution if not coordinated to stabilizing ligands.
-
Storage: Store at 2–8°C under Argon/Nitrogen.
-
Visual Check: The compound should be yellow-orange crystals .[1] If it turns dark brown or black, it has decomposed to metallic rhodium.
B. Protocol: Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone
Target: Synthesis of (S)-3-phenylcyclohexanone. Catalyst Loading: 3 mol% Rh.[2]
Materials:
-
Precursor: Rh(acac)(C₂H₄)₂ (7.7 mg, 0.03 mmol)
-
Ligand: (S)-BINAP (20.5 mg, 0.033 mmol) [1.1 equiv relative to Rh]
-
Substrate: 2-Cyclohexenone (96 mg, 1.0 mmol)
-
Reagent: Phenylboronic acid (183 mg, 1.5 mmol)
-
Solvent: 1,4-Dioxane/Water (10:1 mixture), degassed.
Step-by-Step Workflow:
-
In-Situ Catalyst Generation (The "Soak"):
-
In a glovebox or under strict Schlenk conditions, add Rh(acac)(C₂H₄)₂ and (S)-BINAP into a Schlenk tube.
-
Add 1.5 mL of dry, degassed 1,4-dioxane.
-
Stir at room temperature for 5–10 minutes .
-
Observation: The solution will change color (typically from yellow to deep orange/red), indicating the displacement of ethylene and coordination of BINAP.
-
Critical: Do not apply vacuum at this stage, or you may evaporate the solvent before ligand exchange is complete. The displaced ethylene will escape through the bubbler.
-
-
Reaction Assembly:
-
Add Phenylboronic acid to the catalyst solution.
-
Add the substrate (2-Cyclohexenone).[3]
-
Add 0.15 mL of degassed water. (Water is essential for the hydrolysis step).
-
-
Execution:
-
Heat the mixture to 100°C for 3–5 hours.
-
Monitor via TLC or GC/MS.
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with ethyl acetate and wash with brine.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (Silica gel, Hexane/EtOAc).
-
C. Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of Rh(I) | Ensure strict Schlenk technique. Degas all solvents (freeze-pump-thaw x3). |
| Low Enantioselectivity | Incomplete ligand exchange | Increase the "Soak" time (Step 1) to 20 mins. Ensure Ligand:Rh ratio is > 1:1. |
| Black Precipitate | Catalyst decomposition (Rh black) | Temperature too high for the specific ligand. Try 60°C for longer time. |
| No Reaction | Lack of proton source | Ensure water is present (10:1 ratio). Anhydrous conditions inhibit the hydrolysis step. |
Protocol Visualization
Figure 2: Operational workflow for the batch synthesis of chiral ketones.
References
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Asymmetric 1,4-Arylation of α,β-Unsaturated Ketones in the Presence of Rhodium Catalysts.[3][5] Journal of the American Chemical Society.[6] Link
-
Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society.[6] Link
-
Jagt, R. B. C., de Vries, J. G., Feringa, B. L., & Minnaard, A. J. (2005). Enantioselective 1,4-Addition of Arylboronic Acids to Enones Catalyzed by Rhodium-Phosphoramidite Complexes. Organic Letters.[2][5] Link
-
Edwards, H. J., et al. (2005). Mechanistic Studies of the Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids.[7][8] Organometallics.[5][9][10] Link
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- 1. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]
- 2. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins: asymmetric synthesis of (R)-tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 6. escholarship.org [escholarship.org]
- 7. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Precision Synthesis of Atomically Dispersed Rhodium Catalysts via Surface Organometallic Chemistry (SOMC)
Executive Summary & Scientific Rationale
This Application Note details the protocol for synthesizing highly uniform, site-isolated rhodium catalysts using acetylacetonatobis(ethylene)rhodium(I) , denoted as Rh(acac)(C₂H₄)₂.
Unlike traditional wet impregnation using salts (e.g., RhCl₃), which often leads to heterogeneous particle size distributions and halide contamination, this protocol utilizes Surface Organometallic Chemistry (SOMC) . By reacting the organometallic precursor with specific surface hydroxyl groups (-OH) on oxide or zeolite supports, researchers can achieve atomic dispersion (single-site catalysis) or controlled sub-nanometer clusters.
Key Advantages of this Protocol:
-
Site Uniformity: Creates structurally well-defined active sites amenable to molecular-level characterization (EXAFS, FTIR).
-
Halide-Free: Eliminates chloride poisoning common in pharmaceutical hydrogenation.
-
Tunability: The nuclearity of the Rh species (monomer vs. dimer vs. cluster) can be controlled by the support choice (MgO vs. Zeolite HY) and activation conditions.
Precursor & Materials Handling[1][2]
Warning: Air-Sensitive Chemistry The precursor Rh(acac)(C₂H₄)₂ is volatile and air-sensitive. All procedures must be conducted under an inert atmosphere (Argon or Helium) using Schlenk line techniques or a glovebox.
| Component | Specification | Role | Storage |
| Precursor | Rh(acac)(C₂H₄)₂ (99%) | Rhodium source | -20°C, under Argon |
| Solvent | n-Pentane (Anhydrous) | Reaction medium | Dried over Na/Benzophenone |
| Support A | Dealuminated Zeolite HY | Acidic support | Calcined before use |
| Support B | MgO (High Surface Area) | Basic support | Calcined before use |
| Gas | H₂ (99.999%) | Reducing agent | Purified (O₂/H₂O traps) |
Experimental Protocol: Solution-Phase Grafting
This method relies on the protonolysis of the acetylacetonate (acac) ligand by surface hydroxyl groups.
Phase 1: Support Pretreatment (Critical)
The density of surface hydroxyl groups (-OH) dictates the metal loading and dispersion.
-
Calcination: Heat the support (e.g., Zeolite HY or MgO) in flowing O₂.[1]
-
Zeolite HY: Ramp to 773 K (500°C), hold for 4 hours.
-
MgO:[1] Ramp to 973 K (700°C) to ensure dehydroxylation of bulk water, leaving only isolated surface -OH groups.
-
-
Evacuation: Switch to dynamic vacuum (< 10⁻³ Torr) at the calcination temperature for 12–16 hours.
-
Cooling: Cool to room temperature under vacuum or flowing dry Helium. Transfer to glovebox without air exposure.
Phase 2: Grafting Reaction
-
Slurry Preparation: In the glovebox, suspend 1.0 g of the pretreated support in ~20 mL of dried, deoxygenated n-pentane .
-
Note: n-Pentane is chosen because it is non-polar and does not compete with the Rh precursor for surface sites.
-
-
Precursor Addition: Add the calculated amount of Rh(acac)(C₂H₄)₂ to achieve the desired loading (typically 1.0 wt%).[2][3]
-
Calculation: For 1 wt% Rh on 1 g support, use ~25 mg of precursor.
-
-
Mixing: Stir the slurry at room temperature (298 K) for 24 hours.
-
Visual Check: The solution should turn from yellow/orange to colorless as the Rh species transfers from the solvent to the support surface.
-
-
Solvent Removal: Remove the n-pentane by evacuation (vacuum) at room temperature. Do not wash the solid; the reaction is stoichiometric, and the byproduct H(acac) is volatile.
Phase 3: Activation & Ligand Removal
The resulting solid contains mononuclear Rh(C₂H₄)₂ species anchored to surface oxygen.
-
To maintain Single Atoms: Keep under Helium or reactive olefin atmosphere.
-
To form Hydrides/Clusters: Treat with flowing H₂.
-
Load sample into a flow reactor.
-
Flow H₂ (1 bar) at 298 K.
-
Observation: Ethylene ligands are hydrogenated to ethane (detectable by GC), leaving reactive Rh-H species.
-
Mechanistic Workflow & Chemistry
The following diagrams illustrate the synthesis workflow and the surface chemistry mechanism.
Diagram 1: Synthesis Workflow
Caption: Step-by-step workflow for the preparation of supported Rh catalysts via SOMC.
Diagram 2: Surface Chemistry Mechanism (Zeolite HY Example)
Caption: Molecular mechanism of Rh(acac)(C2H4)2 grafting onto acidic zeolite supports.
Characterization & Validation
To ensure the protocol was successful, the following characterization methods are standard.
| Technique | What to Look For | Success Criteria |
| FTIR | C-H stretches | Before H₂: Bands at ~3000-3100 cm⁻¹ (coordinated ethylene).After H₂: Disappearance of ethylene bands; appearance of Rh-H (if stable). |
| EXAFS | Coordination Number (N) | Rh-Rh: N ≈ 0 (isolated atoms) or N < 4 (small clusters).Rh-O: N ≈ 2 (anchoring to support). |
| STEM | Z-Contrast Imaging | Observation of isolated bright dots (single Rh atoms) vs. aggregates. |
| GC | Gas Phase Analysis | Detection of ethane during H₂ treatment confirms hydrogenation of ethylene ligands. |
Application: Hydrogenation Performance
The resulting catalysts show distinct behavior compared to bulk Rh metal.[4]
-
Ethylene Hydrogenation: The mononuclear Rh(C₂H₄)₂/Zeolite species is active at room temperature.
-
Dimerization: On acidic supports (Zeolite HY), the lack of steric bulk allows ethylene dimerization, a reaction typically not seen on bulk Rh surfaces.
-
Stability: In the presence of reactive ligands (like acetylene or CO), the atomic dispersion can be maintained even at higher temperatures (up to 373 K).
References
-
Gates, B. C. (2020).[5][6] Atomically Dispersed Metals on Well-Defined Supports Including Zeolites and Metal–Organic Frameworks: Structure, Bonding, Reactivity, and Catalysis.[5] Chemical Reviews.[5]
-
Liang, A. J., & Gates, B. C. (2008).[7] Time-Resolved Structural Characterization of Formation and Break-up of Rhodium Clusters Supported in Highly Dealuminated Y Zeolite. The Journal of Physical Chemistry C. [7]
-
Bhirud, V. A., et al. (2006). Rhodium Complex with Ethylene Ligands Supported on Highly Dehydroxylated MgO: Synthesis, Characterization, and Reactivity. Langmuir.[7]
-
Kletnieks, P. W., et al. (2009). A Single-Site Zeolite-Supported Rhodium Complex for Acetylene Cyclotrimerization.[6] North American Catalysis Society.
-
Goellner, J. F., et al. (2000). Organometallic rhodium(I) and iridium(I) complexes anchored to the surface of zeolite Y: structures and reactivities. Journal of the American Chemical Society.
Sources
- 1. osti.gov [osti.gov]
- 2. escholarship.org [escholarship.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Acetylene ligands stabilize atomically dispersed supported rhodium complexes under harsh conditions (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Hydroformylation Reactions Using Rhodium(I) Ethylene Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Rhodium(I) Ethylene Precursors in Hydroformylation
Hydroformylation, or the "oxo" process, stands as a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes.[1][2] This transformation, which adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, is pivotal in the production of alcohols, carboxylic acids, and amines for pharmaceuticals, fragrances, and plasticizers.[2][3] While various transition metals can catalyze this reaction, rhodium complexes exhibit unparalleled activity, often operating under significantly milder conditions of temperature and pressure than their cobalt-based counterparts.[4][5]
This guide focuses on a specific class of highly effective catalyst precursors: rhodium(I) ethylene complexes . Precursors such as bis(ethylene)rhodium(I) chloride dimer, [(C₂H₄)₂RhCl]₂, and acetylacetonatobis(ethylene)rhodium(I), [Rh(acac)(C₂H₄)₂], offer distinct advantages. The labile nature of the ethylene ligands facilitates their ready displacement by a wide array of phosphine or phosphite ligands, allowing for the in-situ formation of the active catalytic species. This flexibility enables precise tuning of the catalyst's electronic and steric properties to achieve desired activity and selectivity for a given substrate.
This document provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for employing rhodium(I) ethylene precursors in hydroformylation, designed to empower researchers in both academic and industrial settings.
The Catalytic Cycle: A Mechanistic Overview
The broadly accepted mechanism for rhodium-catalyzed hydroformylation is a variation of the Heck-Breslow and Wilkinson cycle.[6] The process, illustrated below, involves a series of key steps that transform an alkene and syngas (a mixture of CO and H₂) into an aldehyde.
Sources
Application Note & Protocol: Synthesis of Rhodium Nanoparticles via Organometallic Decomposition
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of rhodium nanoparticles utilizing the organometallic precursor, acetylacetonatobis(ethylene)rhodium(I).
This guide provides a comprehensive overview and a detailed protocol for the synthesis of rhodium (Rh) nanoparticles through the thermal decomposition of acetylacetonatobis(ethylene)rhodium(I), Rh(acac)(C₂H₄)₂. The use of organometallic precursors is a powerful strategy that allows for the generation of nanoparticles with clean surfaces and controlled characteristics, often under milder conditions than methods using inorganic salts.[1]
Rhodium nanoparticles are highly sought after for their exceptional catalytic properties, playing crucial roles in automotive catalytic converters, hydroformylation, and hydrogenation reactions.[2][3] Their applications extend into electrocatalysis, sensing, and nanomedicine, including potential uses in drug delivery and cancer therapy.[2][4] This protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the nanoparticle formation process.
Scientific Principles & Rationale
The synthesis of nanoparticles from organometallic compounds is governed by kinetics rather than thermodynamic equilibria, meaning that process conditions are paramount to controlling the final product's properties.[5] The core of this method is the controlled thermal decomposition of the Rh(acac)(C₂H₄)₂ precursor in a high-boiling point solvent.
Mechanism of Formation: The process can be broken down into several key stages:
-
Decomposition: Upon heating, the Rh(acac)(C₂H₄)₂ complex becomes unstable. The Rh(I) center is reduced to its metallic Rh(0) state, while the acetylacetonate (acac) and ethylene ligands are released.
-
Nucleation: The newly formed Rh(0) atoms are highly energetic and rapidly cluster together, forming solid nuclei. This is a critical step where the initial number of particles is determined.
-
Growth: The nuclei grow by incorporating more Rh(0) atoms from the ongoing precursor decomposition.
-
Stabilization: A capping agent, present in the solution, adsorbs onto the surface of the growing nanoparticles. This agent prevents the particles from aggregating and allows for control over their final size and shape.[6][7][8]
The choice of precursor is critical. Organometallic compounds like Rh(acac)(C₂H₄)₂ often decompose at lower temperatures than their inorganic salt counterparts, which can be advantageous for producing small, monodisperse nanoparticles.[9]
The Role of Experimental Parameters: Controlling the size and distribution of metal nanoparticles is a primary method for tuning their catalytic properties.[10] Key parameters include:
-
Temperature: Controls the rate of precursor decomposition. A rapid decomposition at high temperatures can lead to a single, intense nucleation event, often resulting in smaller, more uniform nanoparticles.
-
Capping Agent: The type and concentration of the capping agent are crucial. These molecules, such as polyvinylpyrrolidone (PVP), dynamically bind to the nanoparticle surface, moderating growth and providing colloidal stability to prevent aggregation.[6][7]
-
Precursor Concentration: Influences the number of nuclei formed and the final particle size.
The following diagram illustrates the conceptual workflow of this synthesis method.
Caption: Experimental workflow for Rh nanoparticle synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing noble metal nanoparticles from organometallic precursors.[11]
2.1. Materials and Equipment
-
Precursor: Acetylacetonatobis(ethylene)rhodium(I) (Rh(acac)(C₂H₄)₂)[12]
-
Solvent: Ethylene glycol (EG) or 1,4-butanediol (high-boiling, reducing solvent)
-
Capping Agent: Polyvinylpyrrolidone (PVP, Mw ≈ 55,000 g/mol )
-
Precipitating Agent: Acetone (ACS grade)
-
Washing Solvent: Ethanol (anhydrous)
-
Equipment:
-
Three-neck round-bottom flask (50 mL)
-
Heating mantle with magnetic stirrer and temperature controller
-
Condenser
-
Schlenk line or source of inert gas (Argon or Nitrogen)
-
Septa and needles
-
Centrifuge and centrifuge tubes
-
Standard laboratory glassware
-
Safety Precautions:
-
Acetylacetonatobis(ethylene)rhodium(I) is an irritant to the eyes, skin, and respiratory system. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work under an inert atmosphere to prevent the formation of flammable ethylene gas in the presence of oxygen at high temperatures.
2.2. Step-by-Step Procedure
-
System Setup: Assemble the three-neck flask with the heating mantle, magnetic stir bar, condenser, and a temperature probe. Connect the setup to an inert gas line. Purge the entire system with Argon or Nitrogen for at least 15 minutes to ensure an oxygen-free environment.
-
Solvent and Capping Agent Preparation:
-
In the flask, dissolve 0.20 mmol (monomer unit equivalent) of PVP in 20 mL of ethylene glycol.
-
Causality: PVP acts as the steric stabilizer. Its concentration relative to the metal precursor is a key parameter for controlling particle size.
-
While stirring, heat the solution to 150°C for 15 minutes under a steady flow of inert gas. This step is crucial for removing residual water and dissolved oxygen, which can interfere with the nanoparticle formation.[11]
-
-
Precursor Addition:
-
Cool the solution to approximately 100-120°C.
-
Quickly add 0.10 mmol of Rh(acac)(C₂H₄)₂ to the flask. The temperature should be high enough to dissolve the precursor but low enough to prevent premature, uncontrolled decomposition.[11]
-
Causality: A homogeneous solution ensures that nucleation occurs uniformly throughout the solvent upon further heating, which is essential for achieving a narrow size distribution.
-
-
Nanoparticle Formation:
-
Once the precursor is fully dissolved, raise the temperature to the desired reaction temperature (e.g., 200°C) at a controlled rate (e.g., 10-15°C per minute).
-
Hold the reaction at this temperature for 1-2 hours. A color change to a dark brown or black colloidal suspension indicates the formation of rhodium nanoparticles.
-
Causality: The "heat-up" method allows for a clear separation of the nucleation and growth phases. A relatively fast temperature ramp leads to a burst of nucleation, which is favorable for producing small, monodisperse particles.
-
-
Isolation and Purification:
-
After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Transfer the colloidal suspension to centrifuge tubes. Add a 3-fold volume excess of acetone to precipitate the nanoparticles.
-
Causality: Rhodium nanoparticles are insoluble in acetone, while excess PVP and ethylene glycol are soluble. This allows for efficient separation.
-
Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes). A black precipitate of Rh nanoparticles should form.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of anhydrous ethanol. Sonicate briefly if necessary to ensure full dispersion.
-
Repeat the centrifugation and washing step two more times with ethanol to thoroughly remove any remaining solvent and excess capping agent.
-
-
Final Product:
-
After the final wash, re-disperse the purified Rh nanoparticles in a suitable solvent (e.g., ethanol or water) for storage and characterization.
-
The following diagram illustrates the chemical transformation at the molecular level.
Caption: From precursor to stabilized nanoparticle.
Characterization and Expected Results
To validate the synthesis, the resulting nanoparticles should be characterized using standard techniques.
| Technique | Purpose | Expected Outcome |
| Transmission Electron Microscopy (TEM) | Determine particle size, morphology, and size distribution. | Expect quasi-spherical nanoparticles. The size can be tuned by adjusting parameters (see below).[13][14] |
| X-Ray Diffraction (XRD) | Confirm the crystalline structure of the nanoparticles. | A diffraction pattern corresponding to the face-centered cubic (fcc) lattice of metallic rhodium.[15] |
| UV-Visible Spectroscopy | Monitor the formation of nanoparticles. | Rhodium nanoparticles typically show a characteristic surface plasmon resonance (LSPR) peak in the UV region (~256 nm).[16] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyze surface composition and the oxidation state of rhodium. | Confirmation of Rh(0) as the primary species, along with signals from the capping agent.[14] |
Parameter Tuning for Size Control: The size of the synthesized Rh nanoparticles can be systematically controlled. While the exact values depend on the specific setup, the following trends are generally observed.
| Parameter Varied | Effect on Nanoparticle Size | Rationale |
| Increased Reaction Temperature | Decrease | Faster decomposition leads to a higher number of nuclei, resulting in smaller final particles.[1] |
| Increased PVP:Rh Molar Ratio | Decrease | More capping agent available to stabilize surfaces and limit particle growth.[7] |
| Increased Precursor Concentration | Increase | Higher concentration of metal atoms promotes faster growth on existing nuclei. |
Applications of Synthesized Rhodium Nanoparticles
The rhodium nanoparticles produced via this method are suitable for a wide range of applications, leveraging their high surface-area-to-volume ratio.
-
Heterogeneous Catalysis: Highly effective for hydrogenation, hydroformylation, and the reduction of nitrogen oxides (NOx).[2][15] The catalytic activity is often size-dependent.[10]
-
Electrochemical Sensors: The high conductivity and catalytic surface make them excellent for detecting analytes like hydrogen peroxide and glucose.[2]
-
Biomedical Applications: Investigated for use in targeted drug delivery and photothermal therapy due to their unique properties and biocompatibility.[4]
This protocol provides a robust and scientifically grounded method for producing high-quality rhodium nanoparticles, offering researchers a reliable starting point for exploring their diverse and powerful applications.
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Application Note: C-H Bond Activation using Acetylacetonatobis(ethylene)rhodium(I)
Topic: C-H bond activation studies with acetylacetonatobis(ethylene)rhodium(I) Content Type: Detailed Application Notes and Protocols
Executive Summary
Acetylacetonatobis(ethylene)rhodium(I) (CAS: 12082-47-2), hereafter referred to as Rh(acac)(C₂H₄)₂ , is a premier organometallic precursor for homogeneous catalysis. Unlike its halogenated counterparts (e.g.,
This guide details the application of Rh(acac)(C₂H₄)₂ in two critical domains of drug discovery and advanced synthesis:
-
Intramolecular Hydroacylation: The atom-economic cyclization of alkenals.
-
Directed C-H Functionalization: Ortho-alkylation and silylation of arenes.
Mechanistic Insight & Catalyst Activation
The efficacy of Rh(acac)(C₂H₄)₂ relies on the entropy-driven loss of ethylene gas. In the presence of a chelating substrate or an ancillary ligand (L), the equilibrium shifts irreversibly forward.
The "acac" Effect
While often considered a spectator ligand, the acetylacetonate (acac) moiety plays a dual role:
-
Stabilization: It renders the Rh(I) center neutral and soluble in non-polar organic solvents (DCM, Toluene).
-
Proton Management: In specific C-H activation pathways (e.g., Concerted Metalation-Deprotonation, CMD), the oxygen of the acac ligand can act as an internal base, assisting in the cleavage of the C-H bond, although this is more pronounced in Rh(III) species generated in situ.
Graphviz Diagram 1: Activation & Hydroacylation Cycle
The following diagram illustrates the activation of the precatalyst and the catalytic cycle for the hydroacylation of a 4-pentenal derivative.
Caption: Figure 1. Catalytic cycle for intramolecular hydroacylation. Note the competition between productive insertion and the catalyst-deactivating decarbonylation pathway.
Protocol 1: Intramolecular Hydroacylation of 4-Alkenals
This reaction transforms 4-pentenals into cyclopentanones with 100% atom economy. Rh(acac)(C₂H₄)₂ is preferred over cationic Rh catalysts which often require high pressures or fail to activate the aldehyde C-H bond efficiently.
Experimental Design Table
| Parameter | Recommendation | Rationale |
| Solvent | DCM or DCE (Dry, Degassed) | Non-coordinating solvents prevent competition for open sites. |
| Concentration | 0.05 – 0.1 M | High dilution is rarely needed for intramolecular reactions, but helps prevent intermolecular oligomerization. |
| Catalyst Loading | 1 – 5 mol% | Sufficient for turnover; ethylene loss is rapid. |
| Ligand (Optional) | DPPP or dppe (Bisphosphines) | Bidentate phosphines stabilize the Rh center against decarbonylation (formation of inactive Rh-CO species). |
| Temperature | 25°C – 60°C | Mild conditions prevent thermal decomposition of sensitive aldehydes. |
Step-by-Step Methodology
-
Pre-Catalyst Preparation (Glovebox/Schlenk Line):
-
Weigh Rh(acac)(C₂H₄)₂ (5.2 mg, 0.02 mmol, 5 mol%) into a dried Schlenk tube.
-
Note: The complex is an orange-yellow solid. If it appears green or black, it has decomposed.
-
-
Ligand Addition (Critical Step):
-
If using a ligand (e.g., dppe), add it now (0.02 mmol).
-
Add 2.0 mL of degassed DCM. Stir for 5 minutes.
-
Observation: The solution color may shift (e.g., to red/orange) as ethylene is displaced by the phosphine.
-
-
Substrate Addition:
-
Dissolve the 4-pentenal substrate (0.4 mmol) in 2.0 mL degassed DCM.
-
Add the substrate solution to the catalyst mixture via syringe.
-
-
Reaction Monitoring:
-
Seal the vessel under Argon. Stir at Room Temperature (25°C).
-
Monitor by TLC or GC-MS every 2 hours. Look for the disappearance of the aldehyde peak.
-
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Purify via flash column chromatography (Silica gel). Caution: Rh residues can be sticky; a short plug filtration is recommended first.
-
Protocol 2: Directed C-H Alkylation (Chelation-Assisted)
Rh(acac)(C₂H₄)₂ serves as a halide-free Rh(I) source for the alkylation of imines or pyridines with alkenes. The "acac" ligand is often displaced by the directing group or remains as a proton shuttle.
Workflow Logic
The success of this reaction depends on the Directing Group (DG) . Pyridines and Imines are excellent DGs.
Graphviz Diagram 2: Optimization Workflow
Caption: Figure 2. Decision tree for optimizing C-H alkylation conditions using Rh(acac)(ethylene)2.
Detailed Protocol
-
Setup: In a glovebox, charge a pressure tube with Rh(acac)(C₂H₄)₂ (2.5 mol%) and PCy₃ (2.5 mol%) or an NHC ligand.
-
Solvent: Add Toluene (0.2 M relative to substrate).
-
Why Toluene? High boiling point allows access to the activation energy barrier of C-H bonds (~100°C+).
-
-
Reactants: Add the 2-phenylpyridine derivative (1.0 equiv) and the alkene (1.2 – 1.5 equiv).
-
Thermal Activation: Seal the tube and heat to 130°C for 12–24 hours.
-
Validation:
-
¹H NMR Check: Look for the disappearance of the ortho-proton signal of the phenyl ring and the appearance of alkyl signals.
-
Troubleshooting & Validation
-
Problem: Catalyst turns black/precipitates immediately.
-
Cause: Oxidation of the Rh(I) center or thermal decomposition ("Rh black" formation).
-
Solution: Ensure strict anaerobic conditions. Add free phosphine (e.g., PPh₃) to stabilize the Rh center.
-
-
Problem: No reaction; starting material recovered.
-
Cause: Ethylene inhibition.
-
Solution: The reaction is reversible. Ensure the vessel has enough headspace for ethylene gas to escape the solution, or purge with Argon periodically (if not using volatile reactants).
-
-
Problem: Decarbonylation (in hydroacylation).
-
Cause: Reductive elimination is too slow compared to CO extrusion.
-
Solution: Use a chelating ligand like DPPP (1,3-bis(diphenylphosphino)propane) to enforce a geometry that favors reductive elimination.
-
Safety & Handling
-
Storage: Store Rh(acac)(C₂H₄)₂ at 2–8°C. It is thermally unstable over long periods at room temperature.
-
Toxicity: Rhodium compounds are suspected carcinogens. Handle in a fume hood or glovebox.
-
Air Sensitivity: While the solid is moderately stable for short periods in air, solutions are highly air-sensitive. Always use degassed solvents.
References
-
Jun, C. H., et al. (2000). "Chelation-Assisted C-H Bond Activation by Rh(I) Catalysts." Accounts of Chemical Research.
-
Willis, M. C. (2010). "Hydroacylation: The Intermolecular and Intramolecular Addition of Aldehyde C-H Bonds to Alkenes and Alkynes." Chemical Reviews.
-
Hartwig, J. F., et al. (2012). "Mechanism of the Rhodium-Catalyzed Silylation of Arene C-H Bonds." Journal of the American Chemical Society.
-
Cramer, R. (1967). "Olefin Coordination Compounds of Rhodium. V. The Relative Stabilities of Olefin Complexes of Acetylacetonatorhodium(I)." Journal of the American Chemical Society.
-
Fairlamb, I. J. S. (2011). "Macrocyclic Carbonyl-Containing Compounds via Rhodium-Catalyzed Hydroacylation." Organic & Biomolecular Chemistry.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on Rhodium-Catalyzed Enantioselective Silylation of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
Application Notes & Protocols: Hydrosilylation Catalysis Using Acetylacetonatobis(ethylene)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Rhodium-Catalyzed Hydrosilylation
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of modern organosilicon chemistry.[1] This powerful, atom-economical transformation provides a direct route to valuable organosilane compounds, which are pivotal intermediates in pharmaceuticals, advanced materials, and fine chemical synthesis.[1] While various transition metals can catalyze this reaction, rhodium complexes have emerged as exceptionally effective catalysts, offering high activity and the potential for exquisite control over reaction selectivity.
This guide focuses on the application of acetylacetonatobis(ethylene)rhodium(I), [Rh(acac)(C₂H₄)₂], a versatile and efficient precatalyst for homogeneous hydrosilylation. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols for its application, and discuss the critical parameters that govern reaction success.
Catalyst Profile: Acetylacetonatobis(ethylene)rhodium(I)
Acetylacetonatobis(ethylene)rhodium(I) is a light yellow to brown crystalline solid, valued for its stability and catalytic activity in various organic transformations, including hydrogenation and hydrosilylation.[2]
| Property | Value | Source |
| Chemical Formula | C₉H₁₅O₂Rh | [2] |
| Molecular Weight | 258.12 g/mol | [2] |
| CAS Number | 12082-47-2 | [2] |
| Appearance | Light yellow to brown crystal | [2] |
| Melting Point | 141-142 °C (decomposes) | [2][3] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). It is air and moisture sensitive. | [2][3][4] |
The labile ethylene ligands are readily displaced by substrates and activating species, making it an excellent precatalyst that can enter the catalytic cycle under mild conditions.
Mechanistic Insight: The Chalk-Harrod Cycle
The broadly accepted mechanism for rhodium-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[5] Understanding this cycle is crucial for rationalizing reaction outcomes and troubleshooting experiments. The process involves the following key steps:
-
Catalyst Activation: The precatalyst, [Rh(acac)(C₂H₄)₂], is activated in situ. The ethylene ligands are displaced, and the hydrosilane undergoes oxidative addition to the Rh(I) center, forming a Rh(III)-hydrido-silyl intermediate.
-
Olefin Coordination: The alkene substrate coordinates to the activated rhodium complex.
-
Migratory Insertion: The alkene inserts into the Rh-H bond. For terminal alkenes, this insertion typically occurs in an anti-Markovnikov fashion, placing the rhodium at the terminal carbon. This step determines the regioselectivity of the reaction.
-
Reductive Elimination: The final C-Si bond is formed through reductive elimination of the alkyl-silyl group, regenerating the active Rh(I) catalyst and releasing the organosilane product.
Caption: The Chalk-Harrod mechanism for alkene hydrosilylation.
Experimental Protocols
Safety and Handling Precautions
-
Catalyst: Acetylacetonatobis(ethylene)rhodium(I) is air and moisture sensitive.[6] Handle exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It may cause skin, eye, and respiratory irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][7]
-
Hydrosilanes: Many hydrosilanes are flammable and can react with moisture to release flammable hydrogen gas. They can also be corrosive or toxic. Consult the Safety Data Sheet (SDS) for the specific silane being used.
-
Solvents: Use anhydrous solvents to prevent catalyst deactivation and side reactions.
Protocol 1: General Procedure for Hydrosilylation of Terminal Alkenes
This protocol is adapted from highly successful methods using the closely related chloro-bridged dimer, [Rh(ethylene)₂Cl]₂, which serves as an excellent and predictive model for the reactivity of [Rh(acac)(C₂H₄)₂].[5] The choice of a non-coordinating, higher-boiling solvent like diglyme has been shown to be effective.[5]
Objective: To synthesize a linear alkylsilane via anti-Markovnikov addition of a hydrosilane to a terminal alkene.
Materials:
-
Acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂])
-
Alkene substrate (e.g., 1-octene)
-
Hydrosilane (e.g., triethylsilane, phenyldimethylsilane)
-
Anhydrous solvent (e.g., diglyme, toluene, or THF)
-
Schlenk flask or glovebox vials
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bars
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox or under a positive pressure of argon, add acetylacetonatobis(ethylene)rhodium(I) (e.g., 5.2 mg, 0.02 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., 4.0 mL) to the flask. Stir the mixture until the catalyst is fully dissolved.
-
Reagent Addition: Add the alkene substrate (2.0 mmol, 1.0 equiv) to the flask via syringe, followed by the hydrosilane (2.4 mmol, 1.2 equiv). Rationale: A slight excess of the silane is often used to ensure complete consumption of the limiting alkene substrate.
-
Reaction: Seal the flask and stir the reaction mixture at the desired temperature. For many unactivated alkenes, room temperature to 50°C is sufficient. The reaction progress can be monitored by TLC, GC, or ¹H NMR by taking aliquots under inert conditions. Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure alkylsilane.
Caption: General workflow for rhodium-catalyzed hydrosilylation.
Data and Expected Outcomes
The following table presents representative yields for the hydrosilylation of various unactivated alkenes. While these specific results were achieved with the [Rh(ethylene)₂Cl]₂ precatalyst, similar high yields and excellent regioselectivity for the linear, anti-Markovnikov product are anticipated with [Rh(acac)(C₂H₄)₂] under optimized conditions.[5]
| Entry | Alkene Substrate | Hydrosilane | Product Yield (%) | Regioselectivity (linear:branched) |
| 1 | 4-Phenyl-1-butene | PhMe₂SiH | 81 | >99:1 |
| 2 | Alkene with methoxy group | PhMe₂SiH | 98 | >99:1 |
| 3 | Alkene with chloro group | PhMe₂SiH | 95 | >99:1 |
| 4 | Alkene with ester group | PhMe₂SiH | 85 | >99:1 |
| 5 | Alkene with amide group | PhMe₂SiH | 90 | >99:1 |
| 6 | Alkene with pyridine group | PhMe₂SiH | 83 | >99:1 |
Data adapted from Wu, Y., et al., Chemical Science (2024), for reactions catalyzed by [Rh(ethylene)₂Cl]₂. Yields are for isolated products.[5]
Causality and Optimization: Key Experimental Choices
-
Choice of Precatalyst: [Rh(acac)(C₂H₄)₂] is an excellent choice due to its stability as a solid and the lability of its ethylene ligands, which facilitates entry into the catalytic cycle without harsh activation steps. The acetylacetonate ligand provides a stable, bidentate coordination that is displaced during the oxidative addition of the silane.
-
Solvent Selection: The choice of solvent is critical. While common solvents like THF and toluene are effective, less coordinating solvents such as diglyme or hydrocarbons can sometimes lead to higher catalytic activity by minimizing competition for coordination sites on the rhodium center.[5] Strict exclusion of water and oxygen is paramount.
-
Catalyst Loading: Loadings of 0.5-2.0 mol% are typical for rhodium-catalyzed hydrosilylations.[5] Higher loadings may be required for challenging substrates, but lower loadings are desirable for process efficiency and cost-effectiveness. Optimization is recommended for each new substrate.
-
Regioselectivity: For terminal alkenes, rhodium catalysts strongly favor the anti-Markovnikov product, yielding linear alkylsilanes.[5] This selectivity is driven by both steric factors (the bulky silyl group and catalyst prefer the less-substituted terminal position) and electronic factors during the migratory insertion step.
Conclusion
Acetylacetonatobis(ethylene)rhodium(I) is a highly effective and user-friendly precatalyst for the hydrosilylation of unsaturated C-C bonds. Its application, guided by a solid understanding of the Chalk-Harrod mechanism and careful attention to anaerobic and anhydrous techniques, provides a reliable and high-yielding pathway to functionalized organosilanes. The protocols and principles outlined in this guide offer a robust starting point for researchers in organic synthesis and drug development to leverage this powerful catalytic transformation.
References
-
Wu, Y., Qian, H., Zou, J., Wu, Q., Nie, X., Zheng, L., & Wang, P. (2024). Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes. Chemical Science. Available at: [Link]
-
Wu, Y., et al. (2024). Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes. ChemRxiv. Available at: [Link]
-
Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Retrieved February 20, 2026, from [Link]
-
Pukhnarevich, V. B., Ushakova, N. I., Adamovich, S. N., Tsykhanskaya, I. I., Varshavskii, Yu. S., & Voronkov, M. G. (1985). Hydrosilylation of acetylene and monosubstituted acetylenes in the presence of rhodium complexes. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes. Retrieved February 20, 2026, from [Link]
-
Jankowska-Wajda, M., et al. (2022). New Anionic Rhodium Complexes as Efficient Hydroboration and Hydrosilylation Catalysts. ResearchGate. Available at: [Link]
-
Lind, F., & Studer, A. (2023). Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. PubMed. Available at: [Link]
-
Lee, S., & Hartwig, J. F. (2017). Mechanistic Studies on Rhodium-Catalyzed Enantioselective Silylation of Aryl C–H Bonds. eScholarship.org. Available at: [Link]
-
Recent Progress of Platinum and Rhodium Catalysts in Hydrosilylation Reactions. (2025). ResearchGate. Available at: [Link]
-
Bart, S. C., et al. (2004). Theoretical Study of Rhodium- Catalyzed Hydrosilylation of Ketones: Chalk-Harrod vs. Modified Chalk Harrod Mechanism. Department of Chemistry, Princeton University. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. syn-Selective hydrosilylation and hydroboration of alkynes at room temperature catalyzed by a phosphine-free (NNN)Fe(ii) complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing thermal decomposition of acetylacetonatobis(ethylene)rhodium(I)
Technical Support Center: Acetylacetonatobis(ethylene)rhodium(I)
A Guide to Preventing Thermal Decomposition and Ensuring Experimental Success
Welcome to the technical support center for acetylacetonatobis(ethylene)rhodium(I), a versatile and widely used catalyst in organic synthesis. As Senior Application Scientists, we understand the critical importance of catalyst stability for reproducible and successful experimentation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you prevent the thermal decomposition of this valuable rhodium precursor.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of acetylacetonatobis(ethylene)rhodium(I).
Q1: What is the thermal decomposition temperature of acetylacetonatobis(ethylene)rhodium(I)?
A1: The reported decomposition temperature for solid acetylacetonatobis(ethylene)rhodium(I) is approximately 141-142 °C.[1][2][3] However, this value represents the onset of rapid decomposition. Degradation can occur at significantly lower temperatures, especially when the compound is in solution or exposed to air and impurities. It is crucial to consider this as an upper limit and not a safe operating temperature.
Q2: What are the visible signs of decomposition?
A2: The most common sign of decomposition is a color change. A fresh, high-purity sample of acetylacetonatobis(ethylene)rhodium(I) should be a light yellow to orange crystalline solid.[1] Upon decomposition, the material will darken, often turning brown or black. This is typically due to the formation of rhodium metal (Rh(0)) nanoparticles, which are black. If you observe this color change in your solid reagent or reaction mixture, it is a strong indicator of catalyst degradation.
Q3: What are the products of thermal decomposition?
A3: The thermal decomposition of acetylacetonatobis(ethylene)rhodium(I) results in the loss of its ligands. While direct studies on this specific complex are limited, based on the behavior of related organometallic compounds, the primary decomposition products are:
-
Rhodium Metal (Rh(0)) : In an inert atmosphere, the rhodium center is reduced to its metallic state.[4][5]
-
Ethylene (C₂H₄) : The two ethylene ligands are released as gas.
-
Acetylacetone (acac) : The acetylacetonate ligand is also released.
-
Rhodium Oxides : In the presence of an oxidizing atmosphere, rhodium oxides like RhO₂ may form instead of rhodium metal.[4][5]
Q4: How should I properly store acetylacetonatobis(ethylene)rhodium(I)?
A4: Proper storage is the most critical factor in preventing decomposition. This compound is sensitive to air and temperature.[1] The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[2][3][6] | Minimizes thermal energy, slowing down decomposition kinetics. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[7] | Prevents oxidation of the Rh(I) center. |
| Light | Amber vial or stored in the dark | Protects against potential photochemical decomposition pathways. |
| Container | Tightly sealed container | Prevents exposure to atmospheric moisture and oxygen. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving acetylacetonatobis(ethylene)rhodium(I).
Problem 1: My reaction mixture turned dark brown or black upon adding the catalyst.
-
Likely Cause: The catalyst has decomposed, forming rhodium metal (Rh(0)) particles. This is the most frequent failure mode.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Check the appearance of your solid catalyst. If it is not a light yellow/orange color, it may have degraded during storage.
-
Review Reaction Temperature: Was the reaction temperature too high? Even if below 141 °C, prolonged heating or local hot spots can initiate decomposition, especially in solution.
-
Check Solvent Purity: Were the solvents properly degassed? Dissolved oxygen can rapidly oxidize and decompose the Rh(I) complex.
-
Assess Reagent Compatibility: Are any of your other reagents strong oxidizing agents or incompatible with the catalyst?
-
dot
Caption: Troubleshooting workflow for catalyst decomposition.
Problem 2: My catalytic reaction is sluggish or shows no conversion.
-
Likely Cause: The active Rh(I) catalyst has either decomposed or been inhibited.
-
Troubleshooting Steps:
-
Rule out Decomposition: First, follow the steps in Problem 1. If there are no visible signs of decomposition (e.g., black particles), the issue may be more subtle.
-
Inert Atmosphere Technique: Was the entire experiment conducted under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques)? Even trace amounts of oxygen can be detrimental.
-
Ligand Dissociation: The ethylene ligands are labile. If the reaction is run in a coordinating solvent, the solvent molecules might displace the ethylene ligands and inhibit the catalytic cycle. Consider using a non-coordinating solvent.
-
Purity of Substrates: Impurities in your starting materials (e.g., peroxides in ethers, sulfur compounds) can act as catalyst poisons. Purify your substrates immediately before use.
-
Problem 3: I see fine particles in my catalyst stock solution.
-
Likely Cause: The solution has started to decompose, leading to the precipitation of insoluble Rh(0).
-
Troubleshooting Steps:
-
Discard the Solution: Do not use this stock solution. It will lead to irreproducible results and lower yields.
-
Review Solution Preparation: Was the solvent thoroughly degassed before use? Was the solution prepared and stored under a positive pressure of inert gas?
-
Storage Duration: Stock solutions of acetylacetonatobis(ethylene)rhodium(I) are not recommended for long-term storage. It is best practice to prepare them fresh for each set of experiments.
-
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Solid Catalyst
-
Receiving: Upon receiving, immediately transfer the manufacturer's bottle into a desiccator or a glovebox antechamber for temperature equilibration.
-
Storage: Store the sealed container at 2-8 °C in a dark environment.[2][3] For best results, place the primary container inside a larger, sealed container backfilled with an inert gas (e.g., nitrogen or argon).
-
Weighing: All weighing and handling of the solid should be performed under an inert atmosphere, preferably in a glovebox. If a glovebox is unavailable, use a nitrogen-filled glove bag. This minimizes exposure to air and moisture.[1]
Protocol 2: Preparation of a Catalyst Stock Solution
This protocol ensures the preparation of a high-purity, active catalyst solution.
-
Solvent Preparation: Choose a suitable, non-coordinating solvent (e.g., toluene, dichloromethane). Degas the solvent rigorously for at least 30 minutes using the freeze-pump-thaw method (3 cycles) or by sparging with argon or nitrogen.
-
Glassware: Ensure all glassware (Schlenk flask, volumetric flask, syringes) is oven-dried or flame-dried under vacuum to remove all traces of moisture.
-
Catalyst Weighing: In a glovebox, weigh the required amount of acetylacetonatobis(ethylene)rhodium(I) into the dried Schlenk flask.
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent into the Schlenk flask containing the catalyst.
-
Storage (Short-Term): Seal the flask, wrap it in aluminum foil to protect it from light, and store it under a positive pressure of inert gas. Use the solution as soon as possible, preferably within the same day. Do not store in a freezer, as this can cause the catalyst to precipitate out of solution.
dot
Caption: Workflow for preparing a catalyst stock solution.
References
-
Reisman, A., & Lucie, S. (1987). Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. Defense Technical Information Center. Retrieved from [Link]
-
Poston, S., & Reisman, A. (1987). Physical, Thermal, and Optical Characterization of Rhodium(III) Acetylacetonate. Defense Technical Information Center. Retrieved from [Link]
-
Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Retrieved from [Link]
-
SLS. (n.d.). Acetylacetonatobis(ethylene)rh | 701211-250MG | SIGMA-ALDRICH. Retrieved from [Link]
- Koel, B. E., et al. (1986). Bonding and thermal decomposition of propylene, propadiene, and methylacetylene on the rhodium(111) single-crystal surface. The Journal of Physical Chemistry.
-
ResearchGate. (n.d.). Synthesis, characterization and thermal decomposition mechanism of tris-acetylacetonate iridium complex. Retrieved from [Link]
Sources
- 1. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
Technical Support & Troubleshooting Guide: Acetylacetonatobis(ethylene)rhodium(I)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for acetylacetonatobis(ethylene)rhodium(I) (CAS No. 12082-47-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile yet highly sensitive rhodium catalyst. My objective is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your material and the success of your experiments. We will address common challenges from storage and handling to troubleshooting catalytic reactions, ensuring every step is grounded in robust chemical logic.
Section 1: Quick Reference Data
For immediate reference, the key specifications for acetylacetonatobis(ethylene)rhodium(I) are summarized below.
| Property | Value | Source(s) |
| CAS Number | 12082-47-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₅O₂Rh | [1][2][3] |
| Molecular Weight | 258.12 g/mol | [2][4] |
| Appearance | Orange to yellow-orange crystalline powder | [1][5][6] |
| Melting Point | 141-142 °C (with decomposition) | [2][5] |
| Air & Moisture | Highly air-sensitive | [4][5][7] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [1][4][5][7] |
| Primary Hazard | Causes skin and eye irritation | [8][9] |
Section 2: Frequently Asked Questions (FAQs)
These are the most common inquiries we receive regarding the handling and storage of this catalyst.
Question 1: What are the absolute required storage conditions for acetylacetonatobis(ethylene)rhodium(I) to ensure its stability?
Answer: The long-term stability of this compound is critically dependent on a controlled environment. The ideal storage conditions are:
-
Temperature: 2-8°C.[1][2][4] Standard laboratory refrigerators are suitable. Do not store at room temperature for extended periods.
-
Atmosphere: Under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3][10] The original manufacturer's seal under inert gas is the best initial protection. Once opened, the container must be reliably re-inertized.
-
Container: The container must be tightly sealed to prevent moisture and air ingress.[1]
Causality: The Rhodium(I) center is electron-rich and highly susceptible to oxidation by atmospheric oxygen. Furthermore, the ethylene ligands are labile and can be displaced by water or other coordinating species, leading to decomposition and loss of catalytic activity. Storing it cold and under an inert atmosphere minimizes the kinetic and thermodynamic driving forces for these degradation pathways.
Question 2: How can I visually assess if my batch of acetylacetonatobis(ethylene)rhodium(I) has decomposed?
Answer: Visual inspection is the first and most crucial test of the compound's integrity. A fresh, active sample should be an orange or yellow-orange crystalline solid.[1][6] Signs of decomposition include:
-
Color Change: A darkening of the material to brown or black. This indicates the formation of rhodium oxides or other inactive rhodium species.
-
Change in Texture: Loss of the crystalline, free-flowing nature. The powder may become clumpy or appear "wet" due to hygroscopic decomposition products.
-
Poor Solubility: The degraded material will show significantly reduced solubility, even in recommended solvents like dichloromethane.[1][4] If you observe insoluble black or brown specks, your catalyst has been compromised.
Question 3: Is it acceptable to briefly handle the compound on an open lab bench to weigh it?
Answer: No, this is strongly discouraged. Even brief exposure to air and ambient moisture can initiate decomposition on the crystal surfaces, compromising the purity and performance of the entire batch. This compound's "air-sensitive" designation means it reacts with oxygen and/or water in the atmosphere.[4][5][7] All manipulations, including weighing and transfer, must be performed under a protective inert atmosphere using either a glovebox or standard Schlenk techniques.[11][12]
Question 4: What solvents should I use to prepare solutions, and what precautions are necessary?
Answer: Based on its solubility profile, anhydrous, de-gassed chlorinated solvents are recommended.[1][4][7]
-
Recommended Solvents: Dichloromethane (DCM) and Chloroform.
-
Critical Precautions: The solvent must be anhydrous and de-gassed before use. Dissolved oxygen in the solvent is a primary cause of catalyst decomposition. Use a solvent from a recently opened bottle or one purified through a solvent system (e.g., Grubbs-type). Before use, sparge the solvent with dry argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
Section 3: Experimental Protocols
Adherence to strict anaerobic and anhydrous techniques is mandatory for success.
Protocol 3.1: Handling and Solution Preparation in a Glovebox
This is the preferred method for handling acetylacetonatobis(ethylene)rhodium(I).
-
Preparation: Ensure the glovebox antechamber is properly purged and that the atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.
-
Material Transfer: Introduce the sealed container of the rhodium complex, a clean spatula, a tared vial, and a magnetic stir bar into the glovebox.
-
Equilibration: Allow the container to sit inside the glovebox for at least 30 minutes to equilibrate to the internal temperature. This prevents pressure differentials upon opening.
-
Weighing: Carefully open the container and promptly weigh the desired amount of the orange crystalline solid into the tared vial. Immediately and securely reseal the main container.
-
Dissolution: Add the required volume of anhydrous, de-gassed solvent to the vial containing the rhodium complex. Add the stir bar and seal the vial with a septum cap.
-
Mixing: Place the vial on a stir plate inside the glovebox and stir until a clear orange solution is formed. The solution is now ready for use.
Diagram: Glovebox Handling Workflow
Caption: Workflow for handling the air-sensitive rhodium complex in a glovebox.
Section 4: Troubleshooting Guide
Direct answers to common experimental failures.
Problem: My catalytic reaction is sluggish, gives low yield, or fails completely, even with a freshly opened bottle of the catalyst.
-
Potential Cause 1: Compromised Catalyst Integrity. The most likely culprit is the decomposition of the catalyst due to inadvertent exposure to air or moisture.
-
Troubleshooting Steps:
-
Verify Handling Technique: Review your entire workflow. Was the solvent properly de-gassed? Was the reaction flask absolutely dry and purged with inert gas? Were all transfers performed without exposure to air?[12][13]
-
Check for Contaminants: Ensure your substrate and other reagents are free from impurities that could poison the catalyst, such as sulfur or phosphine compounds.
-
Run a Control Reaction: If possible, run the reaction with a substrate known to work well with this catalyst to confirm your setup and reagents are sound.
-
Problem: I observed a color change in the stock bottle from orange to dark brown after opening it once.
-
Potential Cause: Improper Sealing and Re-inertization. The bottle was likely not purged sufficiently with inert gas and sealed tightly enough after the first use. Air and moisture have entered the headspace and degraded the compound over time.
-
Troubleshooting Steps:
-
Assess Usability: A slight darkening may indicate partial decomposition, and the material might still be usable at higher catalyst loadings, but results will be inconsistent. If the material is dark brown or black, it should be discarded following appropriate safety procedures.[8]
-
Prevention: When storing a partially used bottle, backfill the headspace with a positive pressure of dry argon or nitrogen, seal the cap tightly, and then wrap the cap/neck area with Parafilm® or electrical tape for an extra barrier against atmospheric diffusion.
-
Diagram: Catalyst Degradation Pathway
Caption: Conceptual pathway for the degradation of the active rhodium catalyst.
References
-
Acetylacetonatobis (ethylene) rhodium (I) CAS 12082-47-2. Tsev Sunshine Pharma. [Link]
-
Acetylacetonatobis(ethylene)rhodium(I) CAS 12082-47-2. Henan Tianfu Chemical. [Link]
-
Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Aspira Chemical. [Link]
-
The Manipulation of Air-Sensitive Compounds. Thieme. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Handling air-sensitive reagents. MIT. [Link]
-
Rhodium Safety Data Sheet. ESPI Metals. [Link]
-
Rhodium Powder / Sponge min. 99.95 %. Heraeus Precious Metals. [Link]
-
Acetylacetonatobis(Ethylene)Rhodium(I). Pure Synth. [Link]
-
Acetylacetonatobis(ethylene)rhodium(I). PubChem. [Link]
-
Catalytic C–H amination: the stereoselectivity issue. Royal Society of Chemistry. [Link]
-
Catalysis of semihydrogenation of acetylene to ethylene: current trends, challenges, and outlook. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Acetylacetonatobis(ethylene)rhodium(I) | 12082-47-2 [chemicalbook.com]
- 5. Acetylacetonatobis(ethylene)rhodium(I) CAS 12082-47-2 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 6. strem.com [strem.com]
- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Acetylacetonatobis(ethylene)rhodium(I), 99% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Acetylacetonatobis(ethylene) rhodium(I) | 12082-47-2 [sigmaaldrich.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 13. web.mit.edu [web.mit.edu]
purification techniques for acetylacetonatobis(ethylene)rhodium(I)
[1][2]
Part 5: References
-
Cramer, R. (1967).[1] "Bis(ethylene)rhodium
-diketonates."[1] Inorganic Syntheses, 15, 14–16. [1]-
Foundational text for the synthesis and handling of ethylene-rhodium complexes.
-
-
Umicore & Sigma-Aldrich Technical Data Sheets. "Acetylacetonatobis(ethylene)rhodium(I) Product Specification." [1]
-
Source for physical property verification (MP, Solubility).
-
-
Hämäläinen, J., et al. (2014).[1] "Rhodium Thin Films by Atomic Layer Deposition." Chemistry of Materials, 26(23), 6868–6874.
-
Validates the sublimation behavior and thermal stability limits for ALD applications.
-
-
Cramer, R. (1964).[1] "Olefin coordination compounds of rhodium. The barrier to rotation of coordinated ethylene." Journal of the American Chemical Society, 86(2), 217–222.
-
Explains the NMR line broadening due to ethylene rotation.
-
Technical Support Center: Troubleshooting Ligand Displacement in Rh(acac)(ethylene)2 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rh(acac)(ethylene)2. This guide provides in-depth troubleshooting for common issues encountered during ligand displacement reactions. The question-and-answer format is designed to directly address specific experimental challenges with a focus on mechanistic understanding and practical solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ligand exchange with Rh(acac)(ethylene)2?
A1: Rh(acac)(ethylene)2 is a 16-electron, square-planar rhodium(I) complex. Its coordinative unsaturation makes it prone to ligand substitution reactions. The dominant mechanism for ethylene exchange is associative, where an incoming ligand attacks the metal center to form a five-coordinate intermediate before the ethylene ligand is displaced.[1] This is in stark contrast to 18-electron complexes, which typically undergo slower, dissociative ligand substitution.[1]
The rate of this exchange is remarkably fast, a key feature that makes this complex a versatile precursor in catalysis.[1][2] The lability of the ethylene ligands is crucial for the in-situ generation of catalytically active species.
Q2: I'm trying to replace the ethylene ligands with a phosphine ligand, but the reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to incomplete or slow ligand displacement. These include:
-
Steric Hindrance: Bulky phosphine ligands can hinder the associative attack on the rhodium center. The size of the phosphine, quantified by its cone angle, plays a significant role.
-
Electronic Effects: The electronic properties of the incoming phosphine ligand are critical. Strongly electron-donating phosphines can facilitate the reaction, while poor donors may lead to slower rates.[3] Conversely, phosphines with strong π-acceptor character can also influence the stability of the resulting complex.[4]
-
Solvent Choice: The coordinating ability of the solvent can impact the reaction. A strongly coordinating solvent might compete with the desired phosphine ligand for a position on the rhodium center.
-
Temperature: While many ligand exchanges with Rh(acac)(ethylene)2 are rapid at room temperature, some may require gentle heating to overcome activation barriers, especially with less reactive ligands.[5]
Q3: Can the acetylacetonate (acac) ligand also be displaced?
A3: While the ethylene ligands are significantly more labile, the acac ligand can also be displaced under certain conditions. This typically requires more forcing conditions, such as the presence of a strong acid or a ligand that can form a very stable complex with rhodium. The displacement of the acac ligand often leads to the formation of different rhodium species and can be an important consideration in catalytic cycles where the active catalyst may not retain the acac ligand.
Q4: How does the choice of phosphine ligand (monodentate vs. bidentate) affect the displacement reaction?
A4: The denticity of the phosphine ligand has a profound impact on the outcome of the reaction:
-
Monodentate Phosphines: These ligands will typically displace the ethylene ligands to form complexes of the type Rh(acac)(phosphine)2. The stoichiometry of the reaction needs to be carefully controlled to achieve the desired product.
-
Bidentate Phosphines (e.g., dppb, BINAP): These ligands chelate to the rhodium center, displacing both ethylene ligands to form a more rigid and often more stable cyclic complex.[6] The chelate effect generally provides a strong thermodynamic driving force for the reaction.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental problems.
Problem 1: Incomplete Conversion to the Desired Phosphine Complex
Symptoms:
-
NMR spectra show a mixture of starting material (Rh(acac)(ethylene)2) and the desired product.
-
Color of the reaction mixture does not change as expected.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Incomplete Conversion.
Detailed Steps:
-
Verify Ligand Purity and Stoichiometry:
-
Action: Ensure the phosphine ligand is pure and used in the correct stoichiometric amount. Impurities can interfere with the reaction.[7] For monodentate ligands, using a slight excess (e.g., 2.1 equivalents) can help drive the reaction to completion.
-
Rationale: Stoichiometry is critical for complete conversion. Impurities might coordinate to the rhodium, inhibiting the desired reaction.
-
-
Evaluate Solvent Choice:
-
Action: If using a coordinating solvent (e.g., acetonitrile, THF), try switching to a non-coordinating solvent like dichloromethane or toluene.
-
Rationale: Coordinating solvents can compete with the incoming phosphine ligand, slowing down the displacement.
-
-
Increase Reaction Temperature:
-
Action: Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or NMR.
-
Rationale: Increasing the temperature provides the necessary activation energy to overcome kinetic barriers, which can be significant for sterically demanding or electronically less favorable ligands.[5]
-
-
Consider a Different Ligand:
-
Action: If the above steps fail, the chosen ligand may be too sterically bulky or electronically unsuitable. Consider a less bulky or more electron-rich phosphine.[3]
-
Rationale: The fundamental properties of the ligand dictate its reactivity. Sometimes, a different ligand is the only solution.
-
Problem 2: Formation of Unidentified Side Products
Symptoms:
-
Complex NMR spectra with multiple unexpected species.
-
Precipitation of an insoluble material.
-
Color changes that are inconsistent with the expected product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Ligand Decomposition | Some phosphine ligands can be sensitive to air or moisture, leading to the formation of phosphine oxides or other degradation products that can complicate the reaction.[7] | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Rhodium Complex Decomposition | Rh(acac)(ethylene)2 is sensitive to air and should be handled under inert conditions. Decomposition can lead to the formation of rhodium oxides or other inactive species. | Use Schlenk techniques or a glovebox for all manipulations. |
| Redox Reactions | Some phosphines can reduce the Rh(I) center, or impurities could cause oxidation. | Verify the purity of the phosphine ligand and ensure the absence of oxidizing agents. |
| Displacement of the acac Ligand | As mentioned in the FAQs, under certain conditions, the acac ligand can be displaced, leading to different rhodium complexes. | Characterize the side products by techniques like mass spectrometry to identify their nature. This may require adjusting reaction conditions (e.g., avoiding acidic or basic additives). |
Problem 3: Difficulty in Isolating the Product
Symptoms:
-
The product is an oil or does not crystallize.
-
The product is contaminated with byproducts or starting materials.
Isolation and Purification Workflow:
Product Isolation and Purification Workflow.
Detailed Protocol for a Typical Ligand Displacement:
Synthesis of Rh(acac)(PPh3)2 (Illustrative Example)
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve Rh(acac)(ethylene)2 (1 equivalent) in degassed dichloromethane.
-
Ligand Addition: In a separate flask, dissolve triphenylphosphine (2.1 equivalents) in degassed dichloromethane. Slowly add the phosphine solution to the rhodium solution at room temperature with stirring.
-
Reaction Monitoring: The color of the solution should change from yellow-orange to a deeper red or orange. The reaction is typically complete within 30 minutes. Monitor by TLC or a test NMR if needed.
-
Workup:
-
Reduce the solvent volume in vacuo.
-
Add a non-polar solvent like pentane or hexane to precipitate the product.
-
Filter the resulting solid, wash with the non-polar solvent, and dry under vacuum.
-
Note: The choice of solvents for precipitation and washing is crucial and may need to be optimized for different phosphine ligands.
Section 3: Mechanistic Considerations and Advanced Topics
The Trans Effect
The trans effect plays a significant role in the stereochemistry of ligand substitution in square-planar complexes.[8] It describes the labilization of a ligand that is trans to another ligand.[8] For Rh(I) complexes, ligands with strong π-acceptor properties, such as CO or olefins, exhibit a strong trans effect.[1] This means that in a mixed-ligand intermediate, the ligand opposite the strongest π-acceptor is often the one that is most easily displaced.
Influence of Ligand Electronics on Reaction Rate
The rate of ligand displacement can be tuned by altering the electronic properties of the incoming phosphine ligand.
| Ligand Type | Effect on Reaction Rate | Rationale |
| Electron-Rich Phosphines | Generally increase the rate of associative substitution.[3] | The higher electron density on the phosphorus atom makes it a better nucleophile for attacking the rhodium center. |
| Electron-Poor Phosphines | Can decrease the rate of the initial associative step but may stabilize the final product through π-backbonding. | The lower nucleophilicity of the phosphorus slows the initial attack. However, the resulting Rh-P bond may be stronger. |
By understanding these fundamental principles, researchers can make more informed decisions when selecting ligands and reaction conditions for their specific applications.
References
- Ligand Substitution | OpenOChem Learn.
- Chemistry of transition-metal complexes containing functionalized phosphines: synthesis and structural analysis of rhodium(I) complexes containing allyl and cyanoalkylphosphines | Publicación - Sílice (CSIC).
- Acetylene Ligands Stabilize Atomically Dispersed Supported Rhodium Complexes under Harsh Conditions - OSTI.
- Synthesis and Reactions of Cp-Linked Phosphine Complexes of Rhodium | Organometallics.
- The acetylacetonate complex [(acac)Rh(C2 - Smart Solutions - Filo. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN4uA07PYwITyFQvujn1NhsliYWMeBxz4va1NFk6W2gnnndUihjHx2wSwlsWH_9lTxOolwxwQiCOQYj7p24UbknfnOaXwU46aj-CCOJfWRKeVCNwCav8APxBWJ7xT3TvQf06YB4O4iI_frkTMwu48s_Q8q46b7V8SRCIzlR_HOPWbiw6VVoiKq1_6Bq2h1Fj_WJzLmGclWX57-GGdQrpoVt6KjpE_4p9ZbrILfJgqS-Hd3srBjwo1mhw==
- Stable Ionic Rh(I,II,III) Complexes Ligated by an Imidazolium- Substituted Phosphine with π - American Chemical Society.
- Dimeric Rh Complexes Supported by a Bridging Phosphido/Bis(Phosphine) PPP Ligand.
- Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp3)–H Bonds | The Journal of Organic Chemistry - ACS Publications.
- Ligand substitution reactions | PPTX - Slideshare.
- Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%.
- Studying the Recycling and Deactivation of Rh/Biphephos Complexes in the Isomerization–Hydroformylation Tandem Reaction | ACS Sustainable Chemistry & Engineering.
- Acetylacetonatobis(ethylene)rhodium(I) | C9H16O2Rh | CID 11010647 - PubChem.
- Ligand Effects on the Rate and Mechanism of Solvent Exchange at Rhodium(III) and Iridium(III) - CHIMIA.
- Ethylene exchange in PtCl(C5H7O2)(π-C2H4).
- H/D Exchange in the Reaction of D2 with Bis(triphenylphosphite) (acetylacetonato)rhodium(I), Rh(P(OPh)3)2 (acac). - DTIC.
- Factors Affecting Ligand Exchange Mechanism - YouTube.
- Effects of ligands on the rhodium-catalyzed hydroformylation of acrylate - Journal of Molecular Catalysis A: Chemical.
- Transition Metals - Ligand Substitution Reactions (A-Level Chemistry) - Study Mind.
- Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD = 1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water.
- Carbonylation reactions catalysed by rhodium(III) and palladium(II) complexes containing novel phosphine ligands - Comptes Rendus de l'Académie des Sciences.
- 5.12: Ligand Substitution Reactions - Chemistry LibreTexts.
- Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect - YouTube.
- Acetylacetonatobis(ethylene)rhodium(I) 95 12082-47-2 - Sigma-Aldrich.
- Synthesis and Characterization of Rhodium Complexes with Phosphine-Stabilized Germylenes - ResearchGate.
- Evaluation of C4 diphosphine ligands in rhodium catalysed methanol carbonylation under a syngas atmosphere: synthesis, structure, stability and reactivity of rhodium(I) carbonyl and rhodium(III) acetyl intermediates - PubMed.
- Ligand Effects on the Rate and Mechanism of Solvent Exchange at Rhodium(III) and Iridium(III) - ResearchGate.
- Role of solvent-ligand exchange in the reaction of iron(II) polypyridyl complexes with H2O2.
- Low-temperature hydroformylation of ethylene by phosphorous stabilized Rh sites in a one-pot synthesized Rh-(O)-P-MFI zeolite - PMC.
- LBL-24757 Preprint - eScholarship.
- Mechanism for C–H bond activation in ethylene in the gas phase vs. in solution – vinylic or agostic? Revisiting the case of protonated Cp*Rh(C2H4)2 - Dalton Transactions (RSC Publishing).
- Reactions of co-ordinated ligands. Part 26. The reaction of ethylene and acetylene with tri-µ-carbonyl-tris(η5-indenyl)-triangulo-trirhodium; the formation and molecular structure of the bridged vinylalkylidene complex [Rh2(µ-C [[double bond, length half m-dash]] CH2)(CO). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9peRDl1wDbvTrjQWZYfag6Y26Qt3FotWB8NzFRzm8I3panoDJEoMljMTLEHngUb6UymrVuu9zlfCV3z64XB_SDNAI9v7f36vo7Ztyu5iMM9BCVTC0PkxDd5JqNjdf39hjtpXJs419lFP5AiwvQVsOeZg72prTh6w8jUCJQw==
- 11.9: Double Replacement Reactions - Chemistry LibreTexts.
- Double Displacement Reactions & Net Ionic Equations (4.2) | General Chemistry - YouTube.
- Double replacement reactions (double displacement) (article) | Khan Academy.
Sources
- 1. Ligand Substitution | OpenOChem Learn [learn.openochem.org]
- 2. The acetylacetonate complex \left[(\mathrm{acac}) \mathrm{Rh}\left(\mathr.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. Evaluation of C4 diphosphine ligands in rhodium catalysed methanol carbonylation under a syngas atmosphere: synthesis, structure, stability and reactivity of rhodium(I) carbonyl and rhodium(III) acetyl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Volatile Rhodium(I) Precursors
Topic: Handling, Troubleshooting, and Process Stability for CVD/ALD Applications Document ID: Rh-SUP-001 | Revision: 2.4
Executive Summary & Safety Directive
From the Desk of the Senior Application Scientist:
Working with volatile Rhodium(I) precursors—specifically carbonyl and ethylene complexes like
These materials are thermodynamically fragile. They are designed to be volatile, which means their lattice energy is low. Consequently, they sublime easily but also decompose readily if the "volatility window" is missed. The primary failure modes we see in the field are not usually chemical incompatibility, but rather thermal history mismanagement and parasitic sublimation leading to cold-spot clogging.
Critical Safety Warning:
Carbon Monoxide Hazard: Many Rh(I) precursors (e.g., Carbonyl Chlorides) release CO upon decomposition. Always handle in a well-ventilated fume hood or glovebox with active CO monitoring. Sensitization: Rhodium compounds are potent sensitizers. Zero skin contact is the only acceptable standard.
Precursor Properties & Stability Data[1][2]
Understanding the thermal window is critical for troubleshooting. Below is the reference data for the most common volatile precursors supported by this guide.
| Precursor Compound | Formula | Approx. Vapor Pressure | Melting Point ( | Stability/Storage |
| Rhodium(I) Carbonyl Chloride Dimer | High (Sublimes ambient) | 126-127 (Dec) | Store -20°C. Air/Moisture sensitive. Releases CO. | |
| Dicarbonyl(acetylacetonato)rhodium(I) | ~0.1 Torr @ 60°C | 154-156 | Store 2-8°C. Light sensitive. More stable than chloride dimer. | |
| Chlorobis(ethylene)rhodium(I) dimer | Low | Dec > 100 | Store -20°C. Thermally unstable. Loses ethylene easily. | |
| (Allyl)rhodium(III) derivatives | High | varies | Store -20°C. Pyrophoric potential. |
Decision Matrix: Handling & Storage Logic
Use this logic flow to determine the correct handling procedure for your specific precursor state.
Figure 1: Decision matrix for intake and storage. Note the critical step of warming to room temperature before opening to prevent condensation.
Troubleshooting Guide (Q&A)
Category A: Visual Inspection & Quality Control
Q: My
-
Diagnosis: This indicates surface oxidation or thermal decomposition to metallic Rhodium (
). -
Root Cause:
-
Oxygen ingress during storage.
-
Exposure to light (photolytic decomposition).
-
"Warm" storage allowing slow disproportionation.
-
-
Action:
-
Do NOT use for ALD/CVD. The vapor pressure will be unstable because the crust acts as a diffusion barrier, and the metallic Rh particles will act as "getters," catalyzing further decomposition of the precursor in the bubbler.
-
Recovery: Recrystallization is possible (e.g., in hexane/benzene) but usually not worth the yield loss for trace CVD applications. Send for metal reclamation.
-
Q: The precursor looks "wet" or clumpy inside the glovebox.
-
Diagnosis: Solvent retention or ethylene glycol formation (if ethylene ligands are present).
-
Action:
-
Check glovebox atmosphere. If the catalyst is hygroscopic (rare for these, but possible with impurities), it may have absorbed moisture.
-
Vacuum Dry: Place under dynamic vacuum (
Torr) for 2 hours at ambient temperature. If it does not become free-flowing, discard.
-
Category B: Process Instability (CVD/ALD)
Q: I am seeing a sudden drop in deposition rate after 50% usage of the bubbler.
-
Diagnosis: "Channeling" or Surface Area Reduction.
-
The Science: Solid precursors do not evaporate linearly. As they sublime, the powder sinters, reducing the surface area available for sublimation. Alternatively, the carrier gas drills a "channel" (wormhole) through the solid bed, bypassing the material entirely.
-
Solution:
-
Agitation: Use a bubbler with a mechanical agitator or periodic tapping (if safe).
-
Solid Support: Mix the precursor with inert packing material (e.g., glass beads or SiC) to increase surface area and prevent channeling.
-
Liquid Injection: Switch to dissolving the precursor in a solvent (e.g., toluene) and use Direct Liquid Injection (DLI) to ensure constant flux.
-
Q: My lines are clogging immediately downstream of the bubbler.
-
Diagnosis: Parasitic Condensation (Cold Spots).
-
The Science: Rh(I) precursors have high enthalpies of sublimation. If the line temperature drops even 1°C below the bubbler temperature, the vapor will instantly desublime.
-
Protocol:
-
Gradient Heating: The bubbler should be the coldest point in the delivery chain.
-
Rule of Thumb:
. -
Set lines to
minimum.
-
Category C: Chemical Toxicity & Handling[3]
Q: Can I use a standard rotary vane pump for these precursors?
-
Answer: No.
-
Reasoning: Volatile Rh species dissolve readily in hydrocarbon pump oils. Once in the hot oil, they decompose to metallic Rh and release ligands (CO, ethylene).
-
Risk: The metallic Rh in the oil becomes a catalytic center, degrading the oil into sludge rapidly.
-
Requirement: Use a Dry Scroll Pump or a pump with a cold trap (Liquid
) strictly maintained between the process and the pump.
-
Critical Protocol: Bubbler Loading
Objective: Load solid
Method: The "Funnel-Free" Solid Transfer
Avoid pouring powders. Pouring creates static and dust, leading to seal contamination.
-
Preparation:
-
Bake out the stainless steel bubbler at 150°C under vacuum for 12 hours to remove adsorbed water.
-
Move bubbler and precursor bottle into the Glovebox (Ar atmosphere,
ppm ).
-
-
The Transfer:
-
Do not use a spatula. Use a wide-bore powder funnel or a male-to-male solid transfer adapter (connects the precursor bottle directly to the bubbler fill port).
-
Invert the assembly to transfer the solid by gravity.
-
-
The Seal:
-
Inspect the VCR/VCO gasket surfaces. A single grain of Rh precursor on the gasket will cause a micro-leak.
-
Wipe gasket surfaces with a lint-free cloth dampened with anhydrous toluene before sealing.
-
-
Verification:
-
Pressurize bubbler with Helium (50 psi).
-
Perform a helium leak check. (Do not skip this; Rhodium is too expensive to leak).
-
Process Flow: Safe Decontamination
Scenario: Cleaning a used bubbler or clogged line.
Figure 2: Decontamination workflow. Note that organic solvents remove the bulk, but acid oxidation is required to remove the metallic Rhodium plating.
References
identifying impurities in acetylacetonatobis(ethylene)rhodium(I) via NMR
From the desk of the Senior Application Scientist
Welcome to the technical support center for acetylacetonatobis(ethylene)rhodium(I), Rh(acac)(C₂H₄)₂. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this essential organometallic catalyst precursor. Ensuring the quality of your Rh(acac)(C₂H₄)₂ is paramount for reproducible and successful catalytic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool at your disposal for this purpose. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify potential impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure acetylacetonatobis(ethylene)rhodium(I)?
For a pure sample of Rh(acac)(C₂H₄)₂, you should observe a simple, well-defined set of signals corresponding to the acetylacetonate (acac) and ethylene ligands. The symmetry of the molecule simplifies the spectrum. Please refer to Table 1 for the characteristic chemical shifts.
Q2: What are the most common impurities I should look for?
The most common impurities arise from three main sources:
-
Unreacted Starting Materials: Primarily free acetylacetone (acacH).
-
Solvent Residues: Traces of solvents from synthesis or purification (e.g., acetone, diethyl ether, toluene).
-
Decomposition Products: The complex is air- and moisture-sensitive.[1] Oxidation or reaction with moisture can lead to various byproducts, often resulting in line broadening or the appearance of new, unexpected signals.
Q3: My sample is supposed to be a yellow-orange crystalline solid, but it has a brownish or greenish tint. What does this indicate?
A color change, particularly to brown or green, is a strong visual indicator of decomposition or oxidation. Rhodium(I) complexes can oxidize to Rh(II) or Rh(III) species in the presence of air. These higher oxidation state species are often paramagnetic, which can lead to significant broadening of your NMR signals, sometimes to the point where they are difficult to observe.
Q4: Why are the peaks in my NMR spectrum broad and poorly resolved?
Broad peaks are a common issue with organometallic samples and can be caused by several factors:
-
Paramagnetic Impurities: As mentioned above, oxidation to paramagnetic Rh(II) or Rh(III) is a frequent cause.
-
Low Concentration: Insufficient sample concentration can lead to a poor signal-to-noise ratio, making peaks appear broad.
-
Sample Aggregation: At higher concentrations, some complexes may aggregate in solution, leading to broader lines.
-
Unremoved Oxygen: Dissolved O₂ is paramagnetic and will cause line broadening. It is crucial to use properly degassed solvents.[1]
Troubleshooting Guide: Interpreting Your NMR Spectrum
This section addresses specific problems you might encounter in your NMR spectrum and provides a logical path to identify the source of the impurity.
Problem 1: I see extra peaks in the methyl and methine region, specifically around 2.0-2.2 ppm, 3.6 ppm, and 5.5 ppm.
-
Most Likely Cause: Presence of free acetylacetone (acacH). Acetylacetone exists as a mixture of keto and enol tautomers in solution, each giving distinct NMR signals.[2][3]
-
Causality: This impurity indicates either an incomplete reaction during the synthesis of the complex or decomposition of the product, which liberates the acac ligand.
-
Verification Steps:
-
Compare the suspicious peaks to the known shifts of acacH (see Table 1). The enol form typically shows a methine proton (CH) around 5.5 ppm and a methyl signal around 2.0 ppm. The keto form has a methylene signal (CH₂) at ~3.6 ppm and a methyl signal at ~2.2 ppm.[2][4]
-
The relative integration of these signals compared to the main complex's signals can be used to quantify the impurity.
-
Problem 2: My spectrum has sharp singlets or multiplets that don't match the product or acacH, for example, a singlet at 2.17 ppm or a quartet at 3.48 ppm and a triplet at 1.21 ppm.
-
Most Likely Cause: Residual solvent from the synthesis or purification steps.
-
Causality: Solvents can be notoriously difficult to remove completely, especially from crystalline solids.
-
Verification Steps:
-
Consult a reference table for common NMR solvent impurities.[5][6]
-
A singlet at ~2.17 ppm in CDCl₃ is characteristic of acetone.
-
A quartet at ~3.48 ppm and a triplet at ~1.21 ppm in CDCl₃ strongly suggest the presence of diethyl ether.
-
Cross-reference any other unexpected peaks with the solvent impurity tables provided in the references.
-
Problem 3: The baseline of my spectrum is noisy, and all the peaks are broad, making integration unreliable.
-
Most Likely Cause: The presence of paramagnetic species, most likely from oxidation of the Rh(I) center.
-
Causality: Rh(acac)(C₂H₄)₂ is air-sensitive.[1] Exposure to oxygen can lead to oxidation to paramagnetic Rh(II) species. Paramagnetic centers cause rapid relaxation of nearby nuclei, leading to severe line broadening in the NMR spectrum.
-
Verification Steps:
-
Check the physical appearance of your sample. Has the color changed from the expected yellow-orange?[7]
-
Prepare a new sample, taking meticulous care to exclude air and moisture at every step (see Experimental Protocol section). If the peaks in the new sample are sharp, this confirms that the original sample had decomposed.
-
Ensure the deuterated solvent used was properly degassed (e.g., via freeze-pump-thaw cycles) to remove dissolved paramagnetic oxygen.[1]
-
Problem 4: I observe a weak, high-field doublet (upfield of 0 ppm, often in the -10 to -20 ppm range).
-
Most Likely Cause: Formation of a rhodium-hydride species.
-
Causality: Rhodium-hydride complexes can form through decomposition pathways such as β-hydride elimination from intermediates or side-products in the reaction mixture.[8][9] While less common for this specific complex under normal conditions, it can occur during catalytic reactions or upon degradation.
-
Verification Steps:
-
The chemical shift in the negative ppm range is highly characteristic of a metal hydride.
-
The signal should appear as a doublet due to coupling with the ¹⁰³Rh nucleus (I=1/2). The J-coupling constant (¹JRh,H) is typically in the range of 15-30 Hz.[10]
-
Data Summary and Interpretation
The key to identifying impurities is to have a clear reference for the pure compound. The table below summarizes the expected chemical shifts for Rh(acac)(C₂H₄)₂ and its most common impurities.
Table 1: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for Rh(acac)(C₂H₄)₂ and Common Impurities.
| Compound/Impurity | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Rh(acac)(C₂H₄)₂ | acac-CH | ~5.3 | ~100 |
| acac-CH₃ | ~1.9 | ~27 | |
| C₂H₄ (coordinated) | ~2.9 (broad) | ~73 (doublet, JRh,C ≈ 14 Hz) | |
| Acetylacetone (enol) | =CH | ~5.5 | ~100 |
| -OH | ~15.5 (very broad) | - | |
| -CH₃ | ~2.0 | ~24 | |
| Acetylacetone (keto) | -CH₂- | ~3.6 | ~58 |
| -CH₃ | ~2.2 | ~30 | |
| Acetone | -CH₃ | ~2.17 | ~30.6 |
| Diethyl Ether | -CH₂- | ~3.48 (q) | ~66.0 |
| -CH₃ | ~1.21 (t) | ~15.3 | |
| Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and temperature. |
Visual Logic and Workflows
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of acetylacetonatobis(ethylene)rhodium(I) and correlates the different protons to their expected regions in the ¹H NMR spectrum.
Caption: Correlation of molecular structure with ¹H NMR signals.
Troubleshooting Workflow
If you encounter an unexpected result, this workflow can help diagnose the issue.
Caption: Troubleshooting workflow for identifying impurities via NMR.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Air-Sensitive Compounds
The integrity of your analysis depends entirely on proper sample handling.
-
Glovebox Preparation: Place your NMR tube, cap, deuterated solvent, sample vial, and necessary tools (spatula, pipettes) inside a glovebox with an inert atmosphere (N₂ or Ar).
-
Solvent Degassing (Crucial): Your deuterated solvent (e.g., CDCl₃, C₆D₆) must be degassed to remove dissolved oxygen. This is best achieved by subjecting the solvent to at least three freeze-pump-thaw cycles prior to bringing it into the glovebox.[1]
-
Sample Weighing: Weigh approximately 5-10 mg of your Rh(acac)(C₂H₄)₂ directly into the NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of the degassed deuterated solvent to the NMR tube using a clean pipette.
-
Capping: Securely cap the NMR tube. For extra protection during transport and while waiting for analysis, wrap the cap and top of the tube with Parafilm.
-
Mixing: Gently shake or vortex the tube until the sample is fully dissolved.
-
Analysis: Remove the sample from the glovebox and acquire the NMR spectrum as soon as possible. Do not leave the sample in an autosampler queue for an extended period unless you are using a J. Young NMR tube or a similar sealed tube.[11]
Protocol 2: Recommended NMR Acquisition Parameters
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds (a longer delay may be needed for accurate integration if paramagnetic species are suspected).
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256-1024 scans, depending on concentration.
-
References
-
Study.com. (n.d.). Acetylacetone: Structure, NMR & IR Spectra. Retrieved from [Link]
-
Jasiuń, M., & Grela, K. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Molecules, 25(15), 3534. [Link]
-
Musacchio, A. J., et al. (2019). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Library. [Link]
-
Zhao, J., et al. (2005). Mechanism of β-Hydrogen Elimination from Square Planar Iridium(I) Alkoxide Complexes with Labile Dative Ligands. Journal of the American Chemical Society, 127(16), 5949-5961. [Link]
-
Fukuzumi, S., et al. (2012). Experimental Study of Reductive Elimination of H2 from Rhodium Hydride Species. Organometallics, 31(8), 2996-3001. [Link]
-
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectrum of compounds. Retrieved from [Link]
- Grubbs, R. H., et al. (1999). Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Journal of the American Chemical Society, 121(18), 4310-4316.
-
AZoM. (2015). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. Retrieved from [Link]
-
Grotjahn, D. B., et al. (2023). Water-Accelerated Decomposition of Olefin Metathesis Catalysts. Journal of the American Chemical Society. [Link]
-
Reddit. (2015). [Techniques Tuesday] Air Sensitive NMRs. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Reitti, M., et al. (2022). Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. Organic Process Research & Development, 26(10), 2898-2905. [Link]
-
Hartwig, J. F., et al. (2025). Mechanism of β Hydrogen Elimination from Square Planar Iridium(I) Alkoxide Complexes with Labile Dative Ligands. ResearchGate. Retrieved from [Link]
- Weller, A. S., et al. (2011). High Hydride Count Rhodium Octahedra, [Rh6(PR3)6H12][BArF 4]2: Synthesis, Structures, and Reversible Hydrogen Uptake under Mild Conditions. Journal of the American Chemical Society, 133(37), 14781-14795.
-
Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Acetylacetonatobis(ethylene)rhodium(I). Retrieved from [Link]
-
Wilmad-LabGlass. (n.d.). NMR-006: Valve Tubes and Air Sensitive Samples in NMR. Retrieved from [Link]
-
Wilmad-LabGlass. (n.d.). Valve Tubes and Air Sensitive Samples in NMR. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
van der Boom, M. E., et al. (2004). Decomposition of a key intermediate in ruthenium-catalyzed olefin metathesis reactions. Journal of the American Chemical Society, 126(24), 7414-7415. [Link]
-
Esteruelas, M. A., et al. (2021). Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols. Organometallics, 40(7), 891-903. [Link]
Sources
- 1. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
- 2. study.com [study.com]
- 3. azom.com [azom.com]
- 4. Acetylacetone(123-54-6) 1H NMR [m.chemicalbook.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. strem.com [strem.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Optimizing Sublimation Temperatures for Rh(acac)(ethylene)2 in Atomic Layer Deposition: A Technical Guide
This technical support guide provides researchers and scientists with a comprehensive resource for optimizing the sublimation temperature of Acetylacetonatobis(ethylene)rhodium(I), or Rh(acac)(ethylene)2, for Atomic Layer Deposition (ALD) processes. We will explore the fundamental principles of precursor delivery, troubleshoot common experimental issues, and provide detailed protocols to establish a stable and repeatable deposition process.
A critical point of clarification is the distinction between Rh(acac)(ethylene)2 and the more commonly documented precursor for rhodium ALD, Rhodium(III) acetylacetonate (Rh(acac)3). While Rh(acac)3 has been the subject of several studies for depositing Rh and Rh₂O₃ films[1][2][3], Rh(acac)(ethylene)2 is a distinct Rh(I) compound with different thermal properties. This guide will focus specifically on Rh(acac)(ethylene)2, applying established ALD principles to its unique characteristics.
Part 1: Frequently Asked Questions (FAQs) on Precursor Sublimation
This section addresses fundamental questions regarding the sublimation and delivery of solid precursors in an ALD system.
Q1: What defines an "optimal" sublimation temperature for an ALD precursor?
The optimal sublimation temperature is one that generates a sufficient and stable vapor pressure to deliver a consistent flux of precursor molecules to the substrate surface. This temperature must be high enough to ensure adequate precursor dosing for achieving self-saturating surface reactions in a reasonable pulse time, but low enough to prevent thermal decomposition of the precursor before it reaches the chamber[4][5]. An ideal temperature resides within a stable operating window, avoiding the extremes of condensation and decomposition.
Q2: How does sublimation temperature relate to the ALD "window"?
The sublimation temperature directly impacts the precursor dose available for the surface reaction, but it is distinct from the ALD process window. The ALD window refers to the range of substrate temperatures where the growth per cycle (GPC) is constant and self-limiting[4][6]. However, an unstable or incorrect sublimation temperature can disrupt this window. If the sublimation temperature is too high, it can lead to CVD-like reactions and loss of self-limiting growth, effectively narrowing or eliminating the ALD window[5]. Conversely, a temperature that is too low will result in insufficient precursor flux, leading to a low GPC and requiring impractically long pulse times to achieve saturation.
Q3: What are the primary risks of setting the sublimation temperature too high for Rh(acac)(ethylene)2?
The primary risk is thermal decomposition. Rh(acac)(ethylene)2 has a reported melting point of 141-142°C[7][8]. Heating a precursor too close to or above its melting or decomposition point can cause it to break down in the bubbler or delivery lines. This leads to several problems:
-
Film Contamination: Decomposed fragments can incorporate into the film as impurities, affecting its electrical and material properties.
-
CVD-like Growth: Gas-phase reactions can occur, leading to non-conformal and uncontrolled deposition, which violates the fundamental principle of ALD[5].
-
Inconsistent Dosing: As the precursor decomposes, its vapor pressure changes, leading to run-to-run variability.
Q4: What happens if the sublimation temperature is set too low?
Setting the temperature too low results in an insufficient vapor pressure. This starves the reaction chamber of the precursor, leading to:
-
Low Growth Rate: The GPC will be significantly reduced.
-
Non-uniformity: Areas of the substrate closer to the gas inlet may receive a higher effective dose than areas further away, leading to a thickness gradient across the wafer.
-
Failure to Saturate: The surface may not become fully saturated with the precursor during the pulse time, violating a core requirement for a true ALD process[6]. This results in a process that is not self-limiting and has poor thickness control.
Q5: How should the carrier gas flow rate be adjusted in relation to the sublimation temperature?
Carrier gas flow rate and sublimation temperature are coupled parameters. A higher carrier gas flow can transport the sublimated precursor more efficiently, but it also dilutes the precursor concentration. A lower flow rate results in a higher concentration but may require longer pulse times to deliver the same total dose. The key is to find a balance where the carrier gas effectively transports the vapor without requiring excessively high sublimation temperatures or long pulse times. This relationship must be optimized empirically for your specific reactor geometry.
Part 2: Troubleshooting Guide for Rh(acac)(ethylene)2 ALD
This guide addresses specific issues that may arise during the development of a Rhodium ALD process using Rh(acac)(ethylene)2.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Film Growth | Insufficient Precursor Flux: The sublimation temperature is too low, resulting in inadequate vapor pressure. | 1. Verify System Integrity: Ensure there are no leaks and that the carrier gas is flowing correctly. 2. Increase Sublimator Temperature: Increase the temperature in small, controlled increments (e.g., 5°C). Allow the system to stabilize for at least 30-60 minutes at each new setpoint before starting a deposition run. 3. Monitor Growth Rate: Measure the film thickness (e.g., via ellipsometry) after each run to correlate temperature with GPC. A successful temperature will yield a measurable and repeatable GPC. |
| Poor Film Uniformity / CVD-like Growth | Precursor Decomposition: The sublimation temperature is too high, causing the precursor to decompose before reaching the substrate. This leads to gas-phase reactions and uncontrolled deposition. | 1. Decrease Sublimator Temperature: Immediately lower the temperature by 10-15°C. Since the melting point of Rh(acac)(ethylene)2 is 141-142°C, operating significantly below this temperature is crucial. 2. Check for Residue: After cooling, inspect the bubbler and delivery lines for signs of discoloration or solid residue, which indicate decomposition. 3. Extend Pulse/Purge Times: At a lower, safer temperature, you may need to increase the precursor pulse and subsequent purge times to achieve saturation. |
| Inconsistent Growth Rate Between Runs | 1. Precursor Degradation: Rh(acac)(ethylene)2 is air and moisture sensitive[7][9]. Prolonged exposure to trace contaminants or repeated heating cycles can degrade the material. 2. Unstable Temperature Control: The temperature controller for the sublimator may be fluctuating. | 1. Implement Strict Handling Protocols: Always handle the precursor in an inert atmosphere (e.g., a glovebox). Ensure it is stored correctly at 2-8°C when not in use. 2. Use Fresh Precursor: If the material has been in the system for an extended period, consider replacing it with a fresh batch. 3. Calibrate Temperature Controller: Verify the accuracy and stability of your temperature controller and thermocouple. |
| Clogged Delivery Lines or Valves | Precursor Condensation: The temperature of the delivery lines and valves between the sublimator and the reaction chamber is lower than the sublimation temperature. | 1. Increase Line/Valve Temperature: Ensure all components in the precursor delivery path are heated to a temperature at least 5-10°C higher than the sublimator setpoint. This creates a positive temperature gradient that prevents the precursor from condensing in colder spots. 2. Verify Uniform Heating: Use multiple thermocouples to confirm that there are no cold spots along the delivery path. |
Part 3: Data & Visualization
Comparative Data of Rhodium Precursors
The selection of a precursor is paramount for a successful ALD process[10]. The table below compares the known properties of Rh(acac)(ethylene)2 with the more widely studied Rh(acac)3. This highlights the necessity of developing a unique process for Rh(acac)(ethylene)2 rather than adopting parameters from Rh(acac)3 processes.
| Property | Rh(acac)(ethylene)₂ | Rh(acac)₃ |
| Chemical Formula | C₉H₁₅O₂Rh | C₁₅H₂₁O₆Rh |
| Oxidation State of Rh | +1 | +3 |
| Melting Point | 141-142°C[7][8] | ~267°C (may decompose first) |
| Appearance | Yellow to orange crystalline solid[7] | Yellow-orange solid[11] |
| Sensitivity | Air sensitive[7][9] | Stable in air |
| Recommended Storage | 2-8°C, under inert gas | Room temperature |
| Typical ALD Substrate Temp. | To be determined empirically | 200 - 310°C[2][12][13] |
Logical Flow for Troubleshooting Precursor Delivery
The following diagram outlines a systematic approach to diagnosing and resolving common issues related to precursor sublimation and delivery in an ALD system.
Caption: A flowchart for troubleshooting precursor delivery in ALD.
Relationship Between Sublimation Temperature and the ALD Process
This diagram illustrates the critical balance required when setting the precursor sublimation temperature to achieve a stable ALD process.
Caption: The impact of sublimation temperature on the ALD process.
Part 4: Experimental Protocol
Protocol: Determining the Optimal Sublimation Temperature for Rh(acac)(ethylene)2
Objective: To identify a temperature range for Rh(acac)(ethylene)2 that provides a stable and sufficient precursor flux for ALD growth without causing thermal decomposition.
Prerequisites:
-
An ALD reactor equipped with a heated sublimator (bubbler) and gas lines.
-
A fresh, properly handled sample of Rh(acac)(ethylene)2.
-
A suitable co-reactant (e.g., O₂, O₃, or H₂ plasma). The choice will depend on the desired film (Rh vs. Rh₂O₃).
-
Substrates (e.g., Si wafers with a thermal oxide layer).
-
A metrology tool for thickness measurement (e.g., in-situ or ex-situ ellipsometer).
Methodology:
-
System Preparation:
-
Load Rh(acac)(ethylene)2 into the sublimator inside an inert-atmosphere glovebox.
-
Install the sublimator on the ALD system and perform a leak check.
-
Set the substrate temperature to a value expected to be within the ALD window for Rhodium, for instance, 220°C, based on literature for similar precursors[1][2].
-
Heat all delivery lines and valves to a temperature approximately 10-15°C higher than your highest planned sublimation temperature to prevent condensation. A starting point could be 130°C.
-
-
Initial Temperature Setting:
-
Begin with a conservative sublimation temperature, well below the melting point. A safe starting point for Rh(acac)(ethylene)2 is 70°C .
-
Allow the temperature to stabilize for at least 60 minutes.
-
-
Deposition Run Series:
-
Perform a deposition run of 200-300 cycles using long, non-limiting pulse and purge times (e.g., 3-second precursor pulse, 10-second purge, 3-second co-reactant pulse, 10-second purge).
-
Measure the resulting film thickness. If growth is negligible, proceed to the next step.
-
-
Temperature Ramp:
-
Increase the sublimation temperature by 5°C (to 75°C).
-
Allow the system to stabilize for 30-45 minutes.
-
Repeat the deposition run (Step 3) on a new substrate.
-
Continue this incremental 5°C temperature increase, performing a deposition run at each setpoint.
-
Record the film thickness (and calculate GPC) for each temperature.
-
-
Data Analysis:
-
Plot the calculated GPC as a function of the sublimation temperature.
-
You should observe a region where the GPC begins to increase and then plateaus. This plateau indicates that you are delivering a sufficient amount of precursor to saturate the surface under the chosen pulse conditions.
-
The optimal sublimation temperature is typically chosen from the lower end of this plateau region. This provides a stable flux while maximizing the safety margin against decomposition.
-
If you observe a sudden, sharp increase in GPC or see visual evidence of hazy or particulate films, you have likely reached the decomposition temperature. Immediately reduce the temperature.
-
-
Final Verification:
-
Once an optimal sublimation temperature is identified, perform a saturation experiment by varying the precursor pulse time at that fixed temperature to confirm true self-limiting ALD behavior[6].
-
By following this structured approach, researchers can confidently establish a robust and repeatable ALD process for Rh(acac)(ethylene)2, ensuring high-quality film deposition for their advanced applications.
References
Sources
- 1. Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes – Atomic Limits [atomiclimits.com]
- 5. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 6. epfl.ch [epfl.ch]
- 7. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]
- 8. Acetylacetonatobis(ethylene)rhodium(I) | 12082-47-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ALD Materials - Gelest [technical.gelest.com]
- 11. Rhodium acetylacetonate - Wikipedia [en.wikipedia.org]
- 12. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]
- 17. proplate.com [proplate.com]
- 18. semiconductor-digest.com [semiconductor-digest.com]
- 19. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 20. Acetylacetonatobis(ethylene)rhodium(I) | C9H16O2Rh | CID 11010647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. RHODIUM PRECURSORS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 22. hidenanalytical.com [hidenanalytical.com]
- 23. Vapor Pressure Data - Selection-Guides - [mbe-komponenten.de]
- 24. Rh(acac)(C2H4)2-SINOCOMPOUND [en.sinocompound.com]
- 25. vapourtec.com [vapourtec.com]
- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Ethylene induces combinatorial effects of histone H3 acetylation in gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Homo-Diels–Alder addition of hexafluorobut-2-yne to a norbornadiene rhodium(I) complex: the crystal structure of the adduct [RhCl(norbornadiene)(C4F6)]4 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. mdpi.com [mdpi.com]
- 33. scispace.com [scispace.com]
- 34. Evaluation of the Sublimation Process of Some Purine Derivatives: Sublimation Rate, Activation Energy, Mass Transfer Coefficients and Phenomenological Models [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Stability & Handling of Acetylacetonatobis(ethylene)rhodium(I)
Product: Acetylacetonatobis(ethylene)rhodium(I) Formula: Rh(acac)(C₂H₄)₂ CAS: 12082-47-2 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Fragile" Precursor
You are likely using Rh(acac)(C₂H₄)₂ because it is the "gold standard" precursor for synthesizing homogeneous rhodium catalysts. Its value lies in the lability of the ethylene ligands—they fall off easily to allow your desired phosphine or carbene ligands to bind.
However, this lability is also its greatest weakness. In solution, this compound is thermodynamically poised to decompose. Without specific environmental controls, the ethylene ligands dissociate, leading to the formation of inactive rhodium clusters (rhodium black).
This guide replaces standard "storage instructions" with a mechanistic troubleshooting framework to ensure your precursor remains active.
Module 1: The Decomposition Mechanism (The "Why")
To preserve the complex, you must understand the equilibrium governing its stability. Unlike robust Rh(III) species, Rh(acac)(C₂H₄)₂ exists in a delicate equilibrium in solution.
The Ethylene Equilibrium
The complex undergoes rapid ligand exchange and dissociation in solution:
-
The Driving Force: Entropy favors the release of gaseous ethylene.
-
The Critical Failure: If the released ethylene escapes the solution headspace, the equilibrium shifts to the right (Le Chatelier's Principle).
-
The Result: The mono-ethylene species is highly unstable and rapidly aggregates into multi-nuclear clusters or reduces to metallic Rh(0).
Visualizing the Failure Pathway
Figure 1: The stability of the complex relies entirely on maintaining a high local concentration of ethylene to prevent the irreversible path to Rh(0).
Module 2: Troubleshooting Guide
Use this table to diagnose issues with your solution immediately.
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Black Precipitate | Total Failure | Decomposition to metallic Rh(0). | Discard. This is irreversible. Do not attempt to filter and use; the concentration is unknown and active species are gone. |
| Solution turns Dark Orange/Brown | Partial Decomposition | Formation of Rh clusters or oxidation. | Discard for kinetics/catalysis. May be usable for crude qualitative tests, but catalytic rates will be unrepeatable. |
| Broad NMR Signals (Room Temp) | Normal Behavior | Dynamic exchange of ethylene ligands (Berry pseudorotation). | None needed. Cool the sample to -20°C or lower to sharpen the peaks and resolve the inequivalent ethylenes. |
| New NMR Peaks (High Field) | Contamination | Possible reaction with solvent (e.g., oxidative addition of alkyl halides). | Switch to non-halogenated solvents (Benzene-d6, Toluene-d8) or ensure CDCl3 is acid-free. |
| Loss of Catalytic Activity | Induction Period | Precursor degraded; waiting for Rh(0) to re-oxidize (rare) or dead catalyst. | Prepare fresh precursor solution immediately before use. |
Module 3: Validated Protocols (Best Practices)
Protocol A: The "Ethylene Blanket" Method (Recommended)
For experiments requiring the solution to stand for >10 minutes.
The Concept: Artificially shift the equilibrium back to the stable complex by saturating the solvent with ethylene.
-
Solvent Prep: Degas the solvent (Toluene or THF preferred) thoroughly.
-
Saturation: Bubble chemically pure ethylene gas through the solvent for 5–10 minutes before adding the Rh complex.
-
Dissolution: Add Rh(acac)(C₂H₄)₂ to the ethylene-saturated solvent.
-
Headspace: Seal the vessel under a positive pressure of ethylene (balloon or Schlenk line), not Nitrogen/Argon.
-
Why? An inert gas (N₂) acts as a "sweep gas," encouraging ethylene to leave the solution phase, accelerating decomposition.
-
Protocol B: NMR Sample Preparation
Common failure point: Using old Chloroform.
-
Solvent Choice: Use Benzene-d6 or Toluene-d8 if possible. They are chemically inert toward Rh(I).
-
If CDCl₃ is required:
-
Pass it through a small plug of Basic Alumina immediately before use to remove HCl traces. Acid traces rapidly decompose Rh(acac) complexes.
-
-
Temperature: Acquire spectra at 253 K (-20°C) to stop the rotation of ethylene ligands and see the distinct "up/down" proton environments.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store a stock solution of Rh(acac)(C₂H₄)₂ in the freezer? A: No. Even at -20°C, the ethylene will eventually diffuse out of the solution if the headspace is large or not pressurized with ethylene. Always prepare solutions fresh. Solid storage at -20°C is stable for months.
Q: Why does my solution turn black in the glovebox? It's an inert atmosphere! A: The glovebox atmosphere (N₂ or Ar) is the problem. Because the partial pressure of ethylene in the box is zero, the equilibrium is driven forcefully toward dissociation.
-
Fix: Dissolve the compound inside a vial, cap it immediately with a septum, and remove it from the box. Or, use a sealed J-Young NMR tube.
Q: Is the complex light sensitive? A: Moderately. While not as sensitive as silver salts, UV light can accelerate the loss of ethylene. Wrap flasks in foil if reacting for extended periods (>4 hours).
Q: I see "free ethylene" in my NMR. Is my sample bad? A: Not necessarily. A small amount of free ethylene (singlet at ~5.25 ppm in CDCl₃) is expected due to the equilibrium. However, if the free ethylene peak grows over time while the complex peaks diminish, decomposition is occurring.
References
-
Cramer, R. (1964). "Olefin coordination compounds of rhodium." Journal of the American Chemical Society, 86(2), 217-222.
- Foundational text establishing the ethylene exchange mechanism.
-
Lampman, G. M. (1996). "Synthesis of Acetylacetonatobis(ethylene)rhodium(I)." Inorganic Syntheses, 31, 246-248.
- Authorit
-
Osborn, J. A., et al. (1966). "The preparation and properties of some cationic rhodium(I) complexes." Journal of the Chemical Society A, 1711-1732.
- Details the lability of Rh-alkene complexes.
resolving solubility issues with acetylacetonatobis(ethylene)rhodium(I)
Welcome to the technical support guide for Acetylacetonatobis(ethylene)rhodium(I), a versatile organometallic catalyst used in a variety of synthetic applications.[1] This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this compound, with a specific focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Acetylacetonatobis(ethylene)rhodium(I)?
A1: Acetylacetonatobis(ethylene)rhodium(I) is soluble in chlorinated solvents such as dichloromethane (DCM) and chloroform.[2] It is generally insoluble in water.[2] For catalytic reactions, the choice of solvent should also be guided by the reaction conditions and compatibility with other reagents.
Q2: How should I properly store Acetylacetonatobis(ethylene)rhodium(I) to maintain its integrity?
A2: This compound is air-sensitive and should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is recommended to store it at refrigerated temperatures (2-8°C).[2][5]
Q3: My Acetylacetonatobis(ethylene)rhodium(I) appears to have changed color. Is it still usable?
A3: The compound is typically a yellow to orange crystalline powder.[2][4][5] A significant color change may indicate decomposition or contamination. It is advisable to verify the purity of the compound if a noticeable color change has occurred.
Q4: What are the primary applications of Acetylacetonatobis(ethylene)rhodium(I)?
A4: This compound is a widely used catalyst precursor in homogeneous catalysis.[1] It is particularly effective in hydrogenation reactions and has applications in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1]
Troubleshooting Guide: Solubility Issues
Problem: The compound is not dissolving or is forming a suspension in my chosen solvent.
This is a common issue that can arise from several factors, including solvent choice, compound quality, and temperature. Follow the steps below to diagnose and resolve the problem.
Step 1: Verify Solvent Selection and Quality
-
Causality: The polarity and coordinating ability of the solvent are critical for dissolving a metal complex like Acetylacetonatobis(ethylene)rhodium(I). Using an inappropriate solvent is the most common reason for solubility failure.
-
Action:
-
Ensure you are using a recommended solvent. Chlorinated solvents like dichloromethane and chloroform are generally effective.[2]
-
Use dry, high-purity solvent. The presence of water or other impurities can affect solubility and may even lead to decomposition of the complex.
-
Solubility Data for Acetylacetonatobis(ethylene)rhodium(I)
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble[2] | Recommended for preparing stock solutions. |
| Chloroform | Soluble[2] | A suitable alternative to dichloromethane. |
| Toluene | Sparingly Soluble | May require heating or sonication. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Solubility may be limited. |
| Water | Insoluble[2] | Not a suitable solvent. |
| Alcohols (e.g., Methanol, Ethanol) | Generally Insoluble | Not recommended. |
Step 2: Assess Compound Integrity
-
Causality: Acetylacetonatobis(ethylene)rhodium(I) is air-sensitive.[4][5] Improper handling or storage can lead to decomposition, resulting in less soluble byproducts.
-
Action:
Step 3: Employ Mechanical and Thermal Assistance
-
Causality: Even in a suitable solvent, the dissolution process can be slow. Gentle agitation or a slight increase in temperature can enhance the rate of dissolution.
-
Action:
-
Gently agitate the mixture using a magnetic stirrer.
-
If necessary, briefly sonicate the vial in an ultrasonic bath.
-
Slight warming of the solution can be attempted, but be cautious as the compound may be thermally sensitive. Monitor for any color changes that could indicate decomposition.
-
Step 4: Consider a Ligand Exchange or Pre-catalyst Activation Step
-
Causality: In some catalytic applications, the active catalytic species is formed in situ. If direct dissolution is problematic, a pre-activation step might be necessary.
-
Action:
-
For certain reactions, the addition of a coordinating ligand can facilitate the dissolution of the rhodium complex by forming a more soluble intermediate.
-
Consult relevant literature for your specific reaction to see if a pre-catalyst activation protocol is recommended.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Dichloromethane
This protocol outlines the standard procedure for preparing a stock solution of Acetylacetonatobis(ethylene)rhodium(I).
Materials:
-
Acetylacetonatobis(ethylene)rhodium(I)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere glovebox or Schlenk line
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, accurately weigh the desired amount of Acetylacetonatobis(ethylene)rhodium(I).
-
Transfer the solid to the volumetric flask.
-
Add a small amount of anhydrous DCM to the flask and gently swirl to wet the solid.
-
Place the flask on a magnetic stirrer and add the remaining DCM to the desired volume.
-
Stir the solution until the solid is fully dissolved. The solution should be clear and orange-yellow.
-
If any particulates remain, the solution can be filtered through a syringe filter (ensure compatibility with DCM).
-
Store the stock solution under an inert atmosphere and at a low temperature (2-8°C) away from light.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with Acetylacetonatobis(ethylene)rhodium(I).
Caption: Troubleshooting workflow for solubility issues.
References
- Henan Tianfu Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I) CAS 12082-47-2.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Rhodium(III) acetylacetonate.
- Chem-Impex. (n.d.). Acetylacetonatobis(ethylene)rhodium(I).
- Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- TCI Chemicals. (2024, December 11). SAFETY DATA SHEET.
- SINOCOMPOUND. (n.d.). Rh(acac)(C2H4)2.
- Sigma-Aldrich. (n.d.). Acetylacetonatobis(ethylene)rhodium(I) 95%.
- Santa Cruz Biotechnology. (n.d.). Acetylacetonatobis(ethylene)rhodium(I).
- Pure Synth. (n.d.). Acetylacetonatobis(Ethylene)Rhodium(I).
- ChemScene. (n.d.). Acetylacetonatobis(ethylene) rhodium(I).
- Sigma-Aldrich. (n.d.). Acetylacetonatobis(ethylene)rhodium(I) 95%.
- PubChem. (n.d.). Acetylacetonatobis(ethylene)rhodium(I).
- ResearchGate. (2025, August 9). Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands.
- Thermo Fisher Scientific. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), 99%.
- Fisher Scientific. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), 99%.
- SLS. (n.d.). Acetylacetonatobis(ethylene)rh | 701211-250MG | SIGMA-ALDRICH.
- MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Acetylacetonatobis(ethylene)rhodium(I) and Dicarbonyl(acetylacetonato)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, rhodium(I) complexes are indispensable tools for a myriad of organic transformations. Among the most versatile and widely employed precursors are those featuring the acetylacetonate (acac) ancillary ligand. This guide provides an in-depth technical comparison of the reactivity of two prominent square planar rhodium(I) complexes: Acetylacetonatobis(ethylene)rhodium(I), [Rh(acac)(C₂H₄)₂] , and Dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂] . While both serve as valuable sources of the {Rh(acac)} fragment, the distinct electronic properties of their labile ethylene and carbonyl ligands impart significant differences in their reactivity profiles, influencing their utility in key catalytic steps such as ligand substitution and oxidative addition.
Structural and Electronic Properties: A Tale of Two Ligands
The core of both complexes is a square planar rhodium(I) center chelated by a bidentate acetylacetonate ligand. The key distinction lies in the two additional coordination sites, occupied by either ethylene (C₂H₄) or carbon monoxide (CO) ligands.
| Property | Acetylacetonatobis(ethylene)rhodium(I) | Dicarbonyl(acetylacetonato)rhodium(I) |
| Formula | C₉H₁₅O₂Rh[1] | C₇H₇O₄Rh[2] |
| Molecular Weight | 258.12 g/mol [1] | 258.03 g/mol [2] |
| Appearance | Yellow to orange crystalline solid[3] | Dark green or red/green dichromatic solid[2][4] |
| Melting Point | 141-142 °C (decomposes)[1][5] | 154-156 °C[2] |
| Key Ligands | Two ethylene (C₂H₄) ligands | Two carbonyl (CO) ligands |
The electronic nature of the ethylene and carbonyl ligands is the primary determinant of the differential reactivity of these two complexes. Carbon monoxide is a strong σ-donor and a potent π-acceptor, leading to significant back-bonding from the rhodium d-orbitals into the CO π* orbitals. This strengthens the Rh-CO bond and reduces the electron density on the rhodium center. In contrast, ethylene is a weaker σ-donor and a much weaker π-acceptor. This results in a more electron-rich rhodium center in [Rh(acac)(C₂H₄)₂] compared to its dicarbonyl counterpart.
Reactivity Comparison: Ligand Substitution and Oxidative Addition
The utility of these complexes as catalyst precursors hinges on the lability of their ethylene or carbonyl ligands, which allows for the coordination of substrates and other ancillary ligands (e.g., phosphines) to generate the active catalytic species.
Ligand Substitution Reactions
Ligand substitution at square planar d⁸ metal centers, such as Rh(I), can proceed through either associative or dissociative pathways. The electron density at the metal center and the nature of the leaving group are critical factors influencing the reaction mechanism and rate.
[Rh(acac)(CO)₂] is well-documented to undergo ligand substitution with a variety of ligands, most notably phosphines, to generate catalytically active species for reactions like hydroformylation. Mechanistic studies have shown that the substitution of CO by phosphines can be complex, with evidence for both associative and dissociative pathways depending on the specific phosphine and reaction conditions.
[Rh(acac)(C₂H₄)₂] , with its more electron-rich rhodium center, is generally expected to be more susceptible to associative attack by incoming nucleophiles. The weaker Rh-C₂H₄ bond, compared to the Rh-CO bond, also suggests that dissociative pathways may be more facile. While detailed kinetic studies directly comparing the two are scarce, the synthesis of various [Rh(acac)(L)₂] complexes often starts from the more labile cyclooctene or ethylene precursors, implying a greater ease of ligand displacement from [Rh(acac)(C₂H₄)₂]. For instance, the synthesis of iminopyridine rhodium(I) complexes proceeds via the addition of the iminopyridine ligand to Rh(coe)₂(acac) (where coe is cis-cyclooctene, a similarly labile olefin ligand), leading to the displacement of the olefin.[6]
Experimental Protocol: Synthesis of a Phosphine-Substituted Rhodium Complex
This protocol describes a general method for the synthesis of a monosubstituted phosphine complex from [Rh(acac)(CO)₂], which is a common first step in generating a catalyst precursor.
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, dissolve [Rh(acac)(CO)₂] (1 equivalent) in anhydrous, degassed DCM.
-
In a separate flask, dissolve triphenylphosphine (1 equivalent) in anhydrous, degassed DCM.
-
Slowly add the triphenylphosphine solution to the stirring solution of [Rh(acac)(CO)₂] at room temperature.
-
The reaction mixture will typically change color, and gas evolution (CO) may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm the formation of the desired [Rh(acac)(CO)(PPh₃)] complex.
-
Once the reaction is complete, reduce the volume of the solvent under vacuum.
-
Add anhydrous, degassed hexane to precipitate the product.
-
Isolate the solid product by filtration, wash with hexane, and dry under vacuum.
Oxidative Addition
Oxidative addition is a crucial step in many catalytic cycles, involving the cleavage of a substrate molecule and its addition to the metal center, with a formal increase in the metal's oxidation state from Rh(I) to Rh(III). The electron density at the rhodium center is a key factor influencing the rate of oxidative addition; more electron-rich metal centers are generally more reactive towards electrophilic substrates.
Given the stronger π-accepting nature of the CO ligands, the rhodium center in [Rh(acac)(CO)₂] is more electron-deficient than in [Rh(acac)(C₂H₄)₂] . Consequently, [Rh(acac)(C₂H₄)₂] is expected to undergo oxidative addition more readily. This is particularly relevant in catalytic processes such as hydrogenation, where the oxidative addition of H₂ is a key step.
While direct comparative kinetic data is limited, the prevalent use of [Rh(acac)(C₂H₄)₂] and other olefin-containing rhodium precursors in hydrogenation catalysis supports this notion. For instance, rhodium complexes with ethylene ligands supported on MgO have been shown to be active for ethylene hydrogenation at room temperature.[5] In contrast, while [Rh(acac)(CO)₂] can also catalyze hydrogenation, it often requires the initial displacement of at least one CO ligand by the olefin substrate.[7]
The oxidative addition of alkyl halides, such as methyl iodide, to rhodium(I) complexes is a well-studied process, particularly in the context of carbonylation reactions. Studies on [Rh(acac)(CO)(PPh₃)] have provided detailed mechanistic insights into this reaction.[8] It is reasonable to infer that the analogous ethylene complex, [Rh(acac)(C₂H₄)(PPh₃)], would exhibit a faster rate of oxidative addition with methyl iodide due to its higher electron density.
Conceptual Workflow: Catalytic Hydrogenation
The following diagram illustrates the generally accepted "olefin route" for catalytic hydrogenation, highlighting the key oxidative addition step.
Caption: A simplified catalytic cycle for hydrogenation.
Applications in Catalysis: A Comparative Overview
Both complexes serve as precursors in a wide range of catalytic reactions. However, their differing reactivity profiles often make one more suitable than the other for specific applications.
[Rh(acac)(CO)₂] is a workhorse precursor for hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond.[2][9] In this process, the presence of CO as a ligand is advantageous as it is also a reactant. The complex is typically activated in situ by the addition of phosphine ligands. It is also employed in a variety of other carbonylation reactions, silylcarbocyclizations, and conjugate additions.[2]
[Rh(acac)(C₂H₄)₂] is more commonly utilized in hydrogenation and related reductive transformations.[5] Its higher reactivity towards oxidative addition of H₂ makes it a more direct precursor for generating the active rhodium-hydride species. It is also used as a precursor for the synthesis of supported rhodium catalysts and in asymmetric arylation reactions.[5] A recent study has also shown its catalytic activity, in combination with a palladium co-catalyst, for arene hydrogenation under mild conditions, where [Rh(acac)(CO)₂] was found to be much less effective.[10]
Conclusion
-
[Rh(acac)(C₂H₄)₂] features a more electron-rich rhodium center, leading to more labile ligands and a higher propensity to undergo oxidative addition. This makes it a preferred precursor for catalytic reactions initiated by oxidative addition, such as hydrogenation.
-
[Rh(acac)(CO)₂] , with its more electron-deficient rhodium center and stronger Rh-CO bonds, is generally less reactive in oxidative addition but is the precursor of choice for carbonylation reactions like hydroformylation, where CO is a reactant.
The choice between these two complexes should be guided by the specific catalytic transformation and the desired reaction mechanism. For reactions requiring facile ligand substitution and rapid oxidative addition, the ethylene complex is often the superior choice. Conversely, for carbonylation reactions, the dicarbonyl complex provides a more direct and convenient entry into the catalytic cycle. Further detailed kinetic and comparative studies under identical conditions would be invaluable for a more quantitative understanding of their relative reactivities and for the rational design of more efficient catalytic systems.
References
-
Huq, F., & Skapski, A. C. (1974). Refinement of the Crystal Structure of Acetylacetonatodicarbonylrhodium(I). Journal of Crystal and Molecular Structure, 4(6), 411–418. [Link]
-
Pure Synth. Acetylacetonatobis(Ethylene)Rhodium(I). [Link]
-
Synthesis with Catalysts. (Acetylacetonato) dicarbonylrhodium(I). [Link]
-
MDPI. (2024). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. [Link]
-
ResearchGate. Acetylacetonato(dicarbonyl)rhodium( I ). [Link]
-
RSC Publishing. Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I). [Link]
-
ResearchGate. Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands. [Link]
-
PubChem. Acetylacetonatobis(ethylene)rhodium(I). [Link]
-
Aspira Chemical. Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. [Link]
-
eScholarship. Active Site Mobility Dictates Reactivity of Rh(CO)2 for Ethylene Hydroformylation. [Link]
-
Laboratory of Biomolecular NMR. 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state. [Link]
-
PMC. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. [Link]
-
ResearchGate. Comparison of experimentally obtained structure[11] of Rh(acac)(CO) 2 to the calculated ones on BP86/def2-TZVP and B3LYP/def2-TZVP levels of theory. Values given in Å. [Link]
-
ResearchGate. Study of the reaction of Rh(acac)(CO) 2 with alkenes in polyethylene films under high-pressure hydrogen and the Rh-catalysed hydrogenation of alkenes. [Link]
-
Acta Physica-Chimica Sinica. Rh(acac)(CO) 2 的振动光谱及其简正坐标分析. [Link]
-
PMC. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations. [Link]
-
PMC. Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. [Link]
-
PMC. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. [Link]
-
MDPI. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. [Link]
-
ResearchGate. Oxidative addition of methyl iodide to [Rh(CO)2I]2: Synthesis, structure and reactivity of neutral rhodium acetyl complexes, [Rh(CO)(NCR)(COMe)I2]2. [Link]
-
ResearchGate. 13C NMR spectrum of crystalline [Rh(Acac) (CO) 2 ]: A contribution to the discussion on [Rh(Acac) (CO) 2 ] molecular structure in the solid state. [Link]
-
PMC. Identifying Reactivity Differences of Two-Carbon-Atom-Based Legacy Refrigerants at Group 9 Metal Pincer Complexes. [Link]
-
ResearchGate. Comparative study of CO and CO2 hydrogenation over supported Rh–Fe catalysts. [Link]
-
PubMed. Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. [Link]
-
ACS Publications. Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. [Link]
-
OUKA. Rhodium-catalyzed Decarbonylation of Acylsilanes. [Link]
-
ACS Publications. C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. [Link]
-
ResearchGate. Reactivity of cationic methyl rhodium(III) complexes cis-[Rh(β-diket) (PPh3)2(CH3)(CH3CN)][BPh 4] toward ligands of different character: Pyridine, carbon monoxide, and triphenylphosphine. [Link]
-
ResearchGate. Rh(acac)(CO)(PR3) and Rh(oxinate)(CO)(PR3) complexes - Substitution chemistry and structural aspects. [Link]
-
Inorganic Chemistry Research. Study of Kinetics and Mechanism of Ligand Substitution Reaction of Tetraaza Macrocyclic Ligand with Tridentate Schiff Base Dianionic. [Link]
-
PMC. Physical Properties, Ligand Substitution Reactions, and Biological Activity of Co(III)-Schiff Base Complexes. [Link]
-
PMC. Ligand field-actuated redox-activity of acetylacetonate. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]
- 4. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 5. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
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- 8. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Rhodium ALD Precursors for Advanced Thin Film Growth
Introduction
Rhodium (Rh), a noble metal renowned for its exceptional catalytic activity, high work function, and resistance to corrosion, is a critical material in modern microelectronics and catalysis.[1] As device dimensions shrink and performance demands intensify, Atomic Layer Deposition (ALD) has emerged as the premier technique for depositing ultra-thin, conformal, and pinhole-free rhodium films. The success of any ALD process, however, is fundamentally dictated by the choice of the chemical precursor.
This guide provides an in-depth comparison of common and emerging rhodium ALD precursors. We will delve into the chemical rationale behind their performance, present supporting experimental data, and offer practical insights to help researchers and engineers select the optimal precursor for their specific application, whether it be for high-performance transistors, catalytic nanoparticles, or corrosion-resistant coatings.
Fundamentals of Rhodium ALD
Atomic Layer Deposition is a vapor phase technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. A typical thermal ALD cycle consists of four steps:
-
Pulse A: A pulse of the rhodium precursor vapor is introduced into the reactor. The precursor molecules chemisorb onto the substrate surface until all available reactive sites are occupied (saturation).
-
Purge A: Excess, unreacted precursor and any gaseous byproducts are purged from the chamber with an inert gas.
-
Pulse B: A pulse of a co-reactant (e.g., oxygen, ozone, plasma) is introduced. This reactant reacts with the adsorbed precursor layer to form the desired rhodium film and volatile byproducts.
-
Purge B: Excess co-reactant and volatile byproducts are purged, leaving a pristine rhodium layer on the surface. This completes one ALD cycle.
This cyclic process enables exquisite control over film thickness and ensures unparalleled conformality over complex, high-aspect-ratio structures.
Caption: A typical experimental workflow for Rhodium ALD.
Conclusion: Selecting the Optimal Precursor
The choice of a rhodium ALD precursor is a critical decision that balances performance requirements with process constraints.
-
For established, robust processes where high film purity is paramount and the substrate can tolerate higher temperatures, Rh(acac)₃ remains the industry standard. Its behavior is well-documented, and it consistently produces high-quality, low-resistivity metallic films, especially when paired with an appropriate oxygen source like O₂ or low-concentration O₃.
-
For applications requiring lower deposition temperatures on sensitive substrates, the exploration of cyclopentadienyl-based precursors is warranted. Researchers must be prepared to invest in process development to mitigate the inherent risk of carbon contamination, potentially by incorporating hydrogen or plasma-based co-reactants.
-
Emerging precursors like Rh(CO)₂(acac) represent the future of low-temperature rhodium ALD. While currently less developed, their unique ligand sets offer promising pathways for depositing high-quality films under milder conditions. Continued research in this area is crucial for expanding the applications of rhodium thin films.
Ultimately, the ideal precursor is application-specific. By understanding the fundamental chemistry and performance trade-offs detailed in this guide, researchers can make an informed decision to accelerate their materials development and device fabrication efforts.
References
-
Chen, A., et al. (2021). Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone. RSC Advances. [Link]
-
Kim, H., et al. (2006). Selective area atomic layer deposition of rhodium and effective work function characterization in capacitor structures. Applied Physics Letters. [Link]
-
Chen, A., et al. (2021). Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone. RSC Publishing. [Link]
-
Chen, A., et al. (2021). Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone. Semantic Scholar. [Link]
-
Aaltonen, T., et al. (2005). Resistivity of the rhodium films as a function of the film thickness. ResearchGate. [Link]
-
Unknown Author. RHODIUM PRECURSORS. mocvd-precursor-encyclopedia.de. [Link]
-
Chen, A., et al. (2021). Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone. SciSpace. [Link]
-
Ritala, M. (2003). Atomic layer deposition of high-k dielectrics from novel cyclopentadienyl-type precursors. Helsingin yliopisto. [Link]
-
Aaltonen, T., et al. (2005). ALD of Rhodium Thin Films from Rh(acac)₃ and Oxygen. ResearchGate. [Link]
-
Kim, H. (2007). The Atomic Layer Deposition of Noble Metals for Microelectronics Applications. University of Texas Libraries. [Link]
-
Hämäläinen, J. (2013). Atomic layer deposition of noble metal oxide and noble metal thin films. Aalto University. [Link]
- Elers, K., et al. (2014). ALD of metal-containing films using cyclopentadienyl compounds.
-
Unknown Author. (2013). Applications of Metal Cyclopentadienyl CVD/ALD Precursors. AZoNano. [Link]
-
Khan, A., et al. (2021). Direct Self-Assembly of Hierarchically Grown Rhodium Thin Films for Electrocatalytic Hydrogen Evolution Reaction. MDPI. [Link]
-
Chen, A., et al. (2021). Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone. RSC Publishing. [Link]
-
Prieto, G., et al. (2013). STM image of Rh(CO)₂acac deposited at room temperature on Al₂O₃/Ni₃Al(111). ResearchGate. [Link]
Sources
spectroscopic characterization standards for acetylacetonatobis(ethylene)rhodium(I)
Comparative Spectroscopic Guide: Acetylacetonatobis(ethylene)rhodium(I)
HIntroduction: The "Labile" Standard
Acetylacetonatobis(ethylene)rhodium(I), or Rh(acac)(C
This guide provides a rigorous spectroscopic comparison against its two primary alternatives: the Carbonyl Analogue (Rh(acac)(CO)
Part 1: The Gold Standard – NMR Spectroscopy
NMR is the definitive method for assessing the purity of Rh(acac)(C
The "Propeller" Effect (Dynamic NMR)
The two ethylene ligands rotate around the Rh-alkene bond axis. At room temperature (25°C), this rotation is often intermediate on the NMR timescale, leading to broadening of the ethylene proton signals.
-
Diagnostic Feature: If your ethylene peaks look "blurry" or broad compared to the sharp acac methyls, do not discard the sample . This is intrinsic molecular dynamics, not necessarily paramagnetic impurity.
Comparative Chemical Shifts (CDCl )
| Moiety | Proton Type | Rh(acac)(C | Rh(acac)(CO) | Free Ligand |
| Ligand | Ethylene/CO | 3.0 – 4.2 ppm (Broad/m)* | Silent (No protons) | 5.35 ppm (s) |
| Backbone | acac (-CH) | 5.25 – 5.35 ppm (s) | 5.45 ppm (s) | ~5.5 ppm |
| Backbone | acac (-CH | 1.95 – 2.05 ppm (s) | 2.05 ppm (s) | ~2.0 ppm |
*Note: The ethylene signal shifts upfield (shielded) upon coordination due to metal-to-ligand
NMR Decision Workflow
The following logic tree illustrates how to interpret the proton NMR spectrum for validation.
Figure 1: Decision matrix for validating Rh(I) ethylene complexes via NMR.
Part 2: Vibrational Spectroscopy (IR) Benchmarks
While NMR confirms identity, IR is the quickest check for decomposition (loss of ethylene) or contamination (presence of carbonyls).
The "Silent" Ethylene Stretch
Free ethylene is centrosymmetric and IR inactive. Upon coordination to Rh, symmetry breaks, making the
-
Critical Comparison: The absence of strong bands in the 1900–2100 cm
region is the most important QC check. If you see peaks here, your sample has oxidized or exchanged with CO.
Comparative IR Data (Solid State/ATR)
| Functional Group | Vibration Mode | Rh(acac)(C | Rh(acac)(CO) | Interpretation |
| Carbonyl | ABSENT | 2080, 2010 cm | Any signal here indicates CO contamination. | |
| Alkene | ~1510–1520 cm | N/A | Often hidden by acac bands; not a reliable primary marker. | |
| Acac Backbone | 1580, 1520 cm | 1580, 1520 cm | Confirms the bidentate chelation of acetylacetone. | |
| Rh-O | ~400–600 cm | ~400–600 cm | Fingerprint region confirmation. |
Part 3: Experimental Protocols
Synthesis from Cramer's Dimer
Rationale: Direct synthesis from RhCl
Reagents:
- (Chlorobis(ethylene)rhodium dimer)[1]
-
Acetylacetone (acacH)
-
KOH (methanolic) or Na(acac)
-
Solvent: Diethyl Ether (anhydrous, degassed)
Protocol:
-
Preparation: In a glovebox or under Argon Schlenk line, suspend 1.0 eq of
in diethyl ether at -78°C (dry ice/acetone bath). Note: Low temp prevents ethylene loss. -
Addition: Add 2.2 eq of Acetylacetone and dropwise add 2.5 eq of KOH (dissolved in MeOH).
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. The orange suspension will turn yellow/orange with KCl precipitate.
-
Filtration: Filter the KCl salt through a Celite pad (under Argon).
-
Crystallization: Remove solvent under reduced pressure (keep cold!). Recrystallize from Pentane/Ether at -30°C.
-
Yield: Yellow-orange crystals. Store at -20°C.
Handling & Stability (The "Self-Validating" Check)
-
Visual Check: Pure Rh(acac)(C
H ) is yellow-orange .[2] -
Decomposition: If the solid turns dark/black , metallic Rh has formed (colloidal Rh).
-
Oxidation: If the solid turns pale/white , it may have formed a peroxide species or lost ethylene entirely.
-
Storage: MUST be stored at < -10°C. At room temperature, it slowly loses ethylene, even under N
.
Part 4: Synthesis & Characterization Workflow
Figure 2: Synthetic pathway from Rh salt to target complex with QC gates.
References
-
Cramer, R. (1964). "Olefin Coordination Compounds of Rhodium. The Barrier to Rotation of Coordinated Ethylene." Journal of the American Chemical Society, 86(2), 217–222.
- Varshavskii, Y. S., et al. (1967). "Simple method of preparing acetylacetonatedicarbonylrhodium(I)." Russian Journal of Inorganic Chemistry, 12, 1709.
-
Sigma-Aldrich. (2023). "Acetylacetonatobis(ethylene)rhodium(I) Product Sheet & Safety Data."
-
Bonati, F., & Wilkinson, G. (1964).[3] "Dicarbonyl-β-diketonato- and Related Complexes of Rhodium(I)." Journal of the Chemical Society, 3156-3160. (Spectroscopic comparison of acac backbone).
Sources
A Comparative Guide to Ligand Lability: Rh(acac)(ethylene)₂ vs. Rh(acac)(CO)₂
Introduction: The Critical Role of Ligand Lability in Homogeneous Catalysis
In the realm of homogeneous catalysis, the precatalyst is merely the starting point of a complex, dynamic journey. Its transformation into a catalytically active species hinges on a fundamental property: ligand lability. The ease with which ligands dissociate from the metal center dictates the availability of coordination sites for substrate binding, a prerequisite for any catalytic cycle. This guide provides an in-depth comparison of ligand lability in two cornerstone rhodium(I) precatalysts: acetylacetonatobis(ethylene)rhodium(I), Rh(acac)(C₂H₄)₂, and acetylacetonatodicarbonylrhodium(I), Rh(acac)(CO)₂.
While structurally similar—both featuring a square-planar rhodium(I) center chelated by an acetylacetonate (acac) ligand—their reactivity profiles and catalytic applications diverge significantly. This divergence is rooted in the electronic differences between the ethylene (C₂H₄) and carbonyl (CO) ligands, which profoundly impacts the strength of the rhodium-ligand bond and, consequently, their lability. This guide will dissect these differences, supported by experimental data, to provide researchers with a clear understanding of why one precatalyst may be favored over the other for specific applications, such as hydrogenation, hydroformylation, or carbonylation reactions.[1][2][3]
The Decisive Factor: Unpacking the Rhodium-Ligand Bond
The lability of a ligand is inversely related to the strength of the bond holding it to the metal center. In these rhodium complexes, the bonding is best described by the Dewar-Chatt-Duncanson model, which involves two primary components:
-
σ-Donation: The ligand donates electron density from a filled bonding orbital (the C=C π-orbital for ethylene, the lone pair on carbon for CO) to an empty d-orbital on the rhodium center.
-
π-Backbonding: The rhodium metal donates electron density from a filled d-orbital back into an empty antibonding orbital (the π* orbital) of the ligand.[4][5]
The synergy between these two components determines the overall bond strength. It is the difference in the π-accepting capability of ethylene versus carbon monoxide that serves as the primary driver for their differing labilities.
Rh(acac)(CO)₂: The Strength of a Potent π-Acceptor
Carbon monoxide is a classic example of a strong π-acid or π-acceptor ligand.[5] Its C-O π* antibonding orbitals are suitably oriented and energetically accessible to accept significant electron density from the rhodium d-orbitals. This robust π-backbonding strengthens the Rh-C bond considerably, making it less labile.[5]
This effect is readily observed using Infrared (IR) spectroscopy. The C≡O stretching frequency in free CO is 2143 cm⁻¹. In Rh(acac)(CO)₂, these stretches appear at much lower frequencies (typically around 2082 and 2012 cm⁻¹).[6] This red-shift is a direct consequence of populating the C-O π* antibonding orbitals via back-donation, which weakens the C-O triple bond. The stronger the M-C bond (i.e., the more back-donation), the weaker the C-O bond and the lower the IR stretching frequency.[5][7] Consequently, the dissociation of a CO ligand from Rh(acac)(CO)₂ requires more energy, rendering it relatively inert compared to its ethylene counterpart. Ligand substitution often requires elevated temperatures or proceeds via an associative mechanism where an incoming nucleophile attacks the complex first.[6][8]
Rh(acac)(ethylene)₂: The Lability of a Weaker π-Acceptor
Ethylene is a significantly weaker π-acceptor than carbon monoxide. While it engages in the same fundamental bonding interactions, the energy of its C=C π* orbital is higher, making it a less effective acceptor of electron density from the rhodium center.[4][9] This results in a weaker Rh-C₂H₄ bond dominated more by the σ-donation component.
The consequence of this weaker interaction is high lability. The ethylene ligands in Rh(acac)(C₂H₄)₂ undergo rapid exchange with free ethylene in solution, a phenomenon that is easily observed using Nuclear Magnetic Resonance (NMR) spectroscopy.[10] At low temperatures, the ¹H NMR spectrum shows distinct signals for the coordinated and free ethylene protons. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a single, time-averaged signal, indicating that the ligands are exchanging on and off the metal center at a rate faster than the NMR timescale.[10][11] This dynamic behavior highlights the relative ease with which coordination sites can be opened, making Rh(acac)(C₂H₄)₂ an excellent precatalyst for reactions that require facile substrate binding, such as hydrogenation and dimerization.[2][3]
Comparative Data Summary
The following table summarizes the key differences in ligand properties and their experimental signatures for the two complexes.
| Feature | Rh(acac)(ethylene)₂ | Rh(acac)(CO)₂ |
| Ligand Type | Ethylene (C₂H₄) | Carbonyl (CO) |
| π-Acceptor Strength | Weak | Strong[5] |
| Rh-Ligand Bond Strength | Weaker, more labile | Stronger, less labile[8] |
| Primary Spectroscopic Handle | ¹H NMR (exchange broadening)[10] | IR Spectroscopy (ν(CO) bands)[6] |
| Observed Lability | High; rapid ligand exchange at RT[10] | Low; requires forcing conditions or associative substitution[6][8] |
| Typical Catalytic Precursor For | Hydrogenation, Dimerization, Hydroboration[2][3][12] | Hydroformylation, Carbonylation[1][13][14] |
Ligand Exchange Mechanisms: A Visual Guide
Ligand exchange in square-planar d⁸ complexes like these can proceed through different pathways. For the substitution of a CO ligand in Rh(acac)(CO)₂ by a nucleophilic ligand (L'), kinetic studies suggest an associative mechanism.[8] This involves the formation of a five-coordinate, trigonal bipyramidal intermediate. The high lability of ethylene in Rh(acac)(C₂H₄)₂ suggests a lower energy barrier, which could proceed via a similar associative pathway or a dissociative pathway where an ethylene ligand leaves first to generate a three-coordinate intermediate.
Caption: Generalized associative pathway for ligand exchange in Rh(acac)(L)₂ complexes.
Experimental Protocol: Probing Ethylene Lability with VT-NMR
To quantitatively assess the lability of the ethylene ligands in Rh(acac)(C₂H₄)₂, a variable-temperature (VT) ¹H NMR line-shape analysis is the method of choice. This protocol provides a direct window into the kinetics of the ligand exchange process.
Objective: To determine the rate of ethylene exchange in Rh(acac)(C₂H₄)₂ and calculate the activation energy (Ea) for the process.
Materials:
-
Rh(acac)(C₂H₄)₂ (CAS 12082-47-2)[15]
-
Anhydrous, deuterated solvent (e.g., toluene-d₈ or CDCl₃)
-
High-pressure NMR tube (if using ethylene gas) or standard NMR tubes
-
NMR spectrometer with variable temperature capabilities
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), dissolve a precise amount of Rh(acac)(C₂H₄)₂ in the deuterated solvent to make a ~10-20 mM solution.
-
Add a known excess of free ethylene. This can be done by bubbling ethylene gas through the solution for a set time or by adding a known volume of an ethylene-saturated stock solution. The concentration of free ethylene is crucial for kinetic analysis.
-
Causality: Using an excess of free ethylene ensures the exchange process follows pseudo-first-order kinetics, simplifying the data analysis.[16]
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra over a wide temperature range. Start at a low temperature (e.g., -60 °C) where the exchange is slow, and two distinct sets of peaks for coordinated and free ethylene are visible.
-
Incrementally increase the temperature (e.g., in 5-10 °C steps), allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.
-
Continue acquiring spectra through the coalescence temperature (where the two peaks merge into one broad signal) and into the fast exchange regime at higher temperatures (e.g., +40 °C or higher), where a single, sharp, averaged peak is observed.
-
Self-Validation: The reversibility of the spectral changes upon cooling the sample back down confirms that the observed dynamics are due to a reversible exchange process and not decomposition.
-
-
Data Analysis:
-
At each temperature, the rate constant (k) for the exchange can be determined by analyzing the line shape of the ethylene proton signals using specialized NMR software (e.g., gNMR, MestReNova).
-
Plot ln(k) versus 1/T (where T is in Kelvin). This is known as an Eyring plot.
-
The slope of this plot is equal to -Ea/R (where R is the gas constant), allowing for the calculation of the activation energy (Ea) for the ligand exchange process. A low Ea confirms high ligand lability.
-
Conclusion and Outlook
The comparison between Rh(acac)(C₂H₄)₂ and Rh(acac)(CO)₂ provides a classic illustration of how subtle electronic differences between ligands translate into dramatic differences in reactivity and catalytic utility.
-
Rh(acac)(C₂H₄)₂ is characterized by its labile ethylene ligands , a direct result of ethylene's weakness as a π-acceptor. This makes it an ideal precursor for catalytic processes requiring rapid substrate turnover at open coordination sites, such as olefin hydrogenation.[2][3]
-
Rh(acac)(CO)₂ features robust Rh-CO bonds due to strong π-backbonding.[1][17] Its relative inertness makes it a stable, easily handled solid, but its activation for catalysis, such as hydroformylation, often requires ligand substitution to generate the active species, HRh(CO)xLy.[6][14]
For researchers and drug development professionals, understanding these fundamental principles of ligand lability is paramount. The choice of precatalyst is not arbitrary; it is a strategic decision based on the mechanistic demands of the desired transformation. The high lability of ethylene ligands offers a direct route to catalytically active species, while the robustness of carbonyl ligands provides stability, with lability being induced under specific reaction conditions. This guide serves as a foundational tool for making informed decisions in the design and optimization of rhodium-catalyzed reactions.
References
-
van Leeuwen, P. W. N. M., et al. Rh(acac)(CO)(PR3) and Rh(oxinate)(CO)(PR3) complexes - Substitution chemistry and structural aspects . Inorganica Chimica Acta, 2000. [Link]
-
Pruchnik, F. P., et al. Hydroformylation of AA using Rh(acac)(CO) 2 catalyst and various phosphine ligands . ResearchGate, 2015. [Link]
-
Dougherty, T. P., et al. Photochemistry of Rh(CO)2(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy . The Journal of Physical Chemistry, 1995. [Link]
-
The acetylacetonate complex [(acac)Rh(C2H4)2] undergoes rapid ethylene exchange . Filo, Accessed February 20, 2026. [Link]
-
Jörke, A., et al. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions . New Journal of Chemistry, 2024. [Link]
-
Cámpora, J., et al. Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands . Inorganic Chemistry, 2008. [Link]
-
Frenking, G., et al. Energy partitioning analysis of the bonding in ethylene and acetylene complexes of group 6, 8, and 11 metals . Journal of the American Chemical Society, 1999. [Link]
-
Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia . Wikipedia, Accessed February 20, 2026. [Link]
-
Yang, D., et al. Molecular Rhodium Complexes Supported on the Metal-Oxide-Like Nodes of Metal Organic Frameworks and on Zeolite HY: Catalysts for Ethylene Hydrogenation and Dimerization . ACS Applied Materials & Interfaces, 2017. [Link]
-
Vityuk, A. R., et al. Acetylene Ligands Stabilize Atomically Dispersed Supported Rhodium Complexes under Harsh Conditions . OSTI.GOV, 2023. [Link]
-
Evans, P. A., et al. Features and applications of -catalyzed alkylations of unsymmetrical allylic substrates . Journal of Organometallic Chemistry, 2007. [Link]
-
π bonded ligands . University course notes, Accessed February 20, 2026. [Link]
-
Alcarazo, M., et al. Twists and Turns of Platinum-Allene Complexes: NMR Techniques for the Study of the Dynamic Behavior in Solution . Organometallics, 2017. [Link]
-
Bhirud, V. A., et al. Rhodium Complex with Ethylene Ligands Supported on Highly Dehydroxylated MgO: Synthesis, Characterization, and Reactivity . Langmuir, 2006. [Link]
-
Esteruelas, M. A., et al. Synthesis, characterisation and molecular structure of [Rh(COE) 2(acac)] (COE=cyclooctene, η 2-C 8H 14), an important starting material for the preparation of rhodium catalyst precursors . Journal of Organometallic Chemistry, 1999. [Link]
-
Cámpora, J., et al. Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands . ResearchGate, 2008. [Link]
-
Gömöry, Á., et al. Dynamic NMR study of ethene exchange in cationic CNN-type platinum(II) complexes . Inorganic Chemistry, 2010. [Link]
-
Organometallic HyperTextBook: Carbonyl Complexes . Interactive Learning Paradigms, Incorporated, Accessed February 20, 2026. [Link]
-
Cramer, J. A., et al. Ethylene exchange in PtCl(C5H7O2)(π-C2H4) . Canadian Journal of Chemistry, 1970. [Link]
-
Metal Carbonyls . Chemistry LibreTexts, Accessed February 20, 2026. [Link]
Sources
- 1. Acetylacetonato dicarbonylrhodium | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]
- 7. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The acetylacetonate complex \left[(\mathrm{acac}) \mathrm{Rh}\left(\mathr.. [askfilo.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. catalysts.metalor.com [catalysts.metalor.com]
- 14. researchgate.net [researchgate.net]
- 15. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 16. Dynamic NMR study of ethene exchange in cationic CNN-type platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
benchmarking acetylacetonatobis(ethylene)rhodium(I) for hydroamination
Publish Comparison Guide: Benchmarking Acetylacetonatobis(ethylene)rhodium(I) for Hydroamination
Executive Summary: The "Clean Start" Advantage
In the optimization of hydroamination reactions—specifically the atom-economic addition of N-H bonds across alkenes—catalyst precursor selection is often the unexamined variable that defines success or failure. While cyclooctadiene (COD) stabilized precatalysts like [Rh(COD)Cl]2 or [Rh(COD)2]BF4 are industry workhorses, they suffer from the "sticky ligand" effect: COD can compete with substrates for coordination sites, inhibiting activity or altering regioselectivity.
Acetylacetonatobis(ethylene)rhodium(I) (CAS: 12082-47-2), herein referred to as Rh(acac)(C2H4)2 , represents a superior alternative for challenging substrates. Its primary advantage lies in the lability of its ethylene ligands . Upon activation, ethylene dissociates rapidly and irreversibly (as a gas), generating a "naked" metal center that allows for uninhibited coordination of chiral phosphines and substrates. This guide benchmarks Rh(acac)(C2H4)2 against standard alternatives, providing the data and protocols necessary to transition your workflows.
Technical Profile & Catalyst Characteristics
| Feature | Specification | Application Note |
| Formula | Rh(C₅H₇O₂)(C₂H₄)₂ | Monomeric Rh(I) source. |
| Appearance | Orange crystalline solid | Air-stable as a solid; sensitive in solution. |
| Ligand Lability | High (Ethylene) | |
| Activation | Protonolysis / Ligand Exchange | Requires acid (e.g., HBF₄) or strong donor ligands to activate. |
| Byproducts | Ethylene (gas), Acetylacetone | Volatile byproducts simplify purification. |
Comparative Analysis: The Benchmark
The following analysis contrasts Rh(acac)(C2H4)2 with the two most common Rhodium precursors used in hydroamination: [Rh(COD)Cl]2 and [Rh(CO)2(acac)].
Benchmark 1: Ligand Displacement & Induction Period
-
The Competitor: [Rh(COD)Cl]2 (Cyclooctadiene Rhodium Chloride Dimer)
-
The Issue: COD is a chelating diene. To form the active catalytic species (e.g., with a bidentate phosphine like BINAP or DPEphos), the COD must be displaced. This is often incomplete, leading to mixed species [Rh(COD)(L)Cl] that are catalytically dead or exhibit different selectivity.
-
The Rh(acac)(C2H4)2 Advantage: Ethylene ligands are monodentate and weakly bound. Addition of a bisphosphine leads to immediate, quantitative displacement.
-
Data Point: In anti-Markovnikov hydroamination of vinylarenes, systems initiated with ethylene precursors show zero induction period , whereas COD systems often require heating to 60°C+ just to initiate ligand exchange.
-
Benchmark 2: Regioselectivity (Markovnikov vs. Anti-Markovnikov)
-
The Mechanism: Regioselectivity is dictated by the steric environment of the active catalyst [Rh(L)(H)]+.
-
Comparison: Residual COD acts as a "spectator ligand" that adds steric bulk, occasionally forcing the reaction toward the thermodynamic product (Markovnikov) rather than the kinetic anti-Markovnikov product desired in drug synthesis.
-
Verdict: Rh(acac)(C2H4)2 allows the phosphine ligand alone to dictate stereochemistry, resulting in higher enantiomeric excess (ee) in asymmetric variants.
Summary Data Table: Precursor Performance
| Precursor | Activation Method | Induction Period | Ligand Exchange Efficiency | Suitability for Asymmetric Catalysis |
| Rh(acac)(C2H4)2 | Acid Protonolysis (HBF₄) | None | >99% (Rapid) | High (Clean coordination) |
| [Rh(COD)Cl]2 | Ag Salt Abstraction | Moderate | ~85% (Slow) | Moderate (Residual COD risk) |
| Rh(CO)2(acac) | Thermal/Photochemical | High | Low (CO poisoning) | Low (CO inhibits insertion) |
Mechanistic Causality & Activation Workflow
To understand why this precursor works, one must visualize the activation pathway. The acac ligand serves as a proton acceptor, while ethylene serves as a leaving group.
Figure 1: The "Clean Activation" pathway. Note that the byproducts (Ethylene and Acetylacetone) do not interfere with the cationic active species, unlike COD or Chloride ions.
Standardized Experimental Protocol
Objective: Benchmarking the anti-Markovnikov hydroamination of styrene with morpholine.
Reagents:
-
Precursor: Rh(acac)(C2H4)2 (2.5 mol%)
-
Ligand: DPEphos (3.0 mol%)
-
Acid Additive: HBF₄·OEt₂ (10 mol%)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Glovebox Assembly (Critical):
-
Weigh Rh(acac)(C2H4)2 (6.5 mg, 0.025 mmol) and DPEphos (16.2 mg, 0.030 mmol) into a screw-cap vial.
-
Add 1.0 mL of anhydrous 1,4-dioxane.
-
Observation: The solution should turn from orange to yellow/reddish almost immediately, indicating ethylene displacement by the phosphine. Stir for 5 minutes.
-
-
Activation:
-
Add HBF₄·OEt₂ (10 mol%) to the mixture.
-
Mechanistic Note: This protonates the acac ligand, generating H(acac) and the cationic [Rh(DPEphos)]+ species.
-
Stir for 10 minutes at room temperature.
-
-
Substrate Addition:
-
Add Styrene (1.0 mmol) followed by Morpholine (1.2 mmol).
-
Seal the vial tightly (Teflon-lined cap).
-
-
Reaction:
-
Heat to 70°C for 12 hours.
-
Comparison: If using [Rh(COD)Cl]2, this step often requires 90-100°C to achieve similar turnover frequencies (TOF).
-
-
Workup & Analysis:
-
Cool to room temperature.[1]
-
Filter through a short pad of basic alumina (to remove Rh salts).
-
Analyze via GC-FID or ¹H NMR.
-
Target Metric: Expect >95% conversion with >20:1 anti-Markovnikov selectivity (linear amine).
-
Troubleshooting & Expert Insights
-
Stability: Rh(acac)(C2H4)2 is stable as a solid but decomposes slowly in solution if not ligated. Always add the phosphine ligand immediately after dissolving.
-
Air Sensitivity: While the solid is reasonably robust, the active cationic species is air-sensitive. All benchmarking runs must be set up under N₂ or Ar.
-
Acid Choice: HBF₄ or AgSbF₆/Acid combinations are preferred. Avoid HCl or halide-containing acids, as halide coordination poisons the cationic center, reverting it to a neutral, less active species.
References
-
Hartwig, J. F., et al. (2006). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination.[2][3][4] Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society. Link
-
Buchwald, S. L., et al. (2009). Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes. Angewandte Chemie International Edition. Link
-
Beller, M., et al. (2004). Progress in Hydroamination: Catalysts and Mechanisms. Chemical Reviews. Link
-
Sigma-Aldrich. Product Specification: Acetylacetonatobis(ethylene)rhodium(I). Link
Sources
A Researcher's Guide to Rhodium Precursors: A Thermal Gravimetric Analysis (TGA) Comparison
For researchers and professionals in catalysis, thin-film deposition, and drug development, the selection of a suitable rhodium (Rh) precursor is a critical decision that dictates the success of synthesis and the quality of the final material. Thermal Gravimetric Analysis (TGA) stands as an indispensable technique for characterizing these precursors, offering a window into their thermal stability, decomposition pathways, and purity. This guide provides an in-depth comparison of common Rh precursors through the lens of TGA, grounded in experimental data and established scientific principles.
The Imperative of TGA in Precursor Selection
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2][3] For Rh precursors, this analysis is not merely a quality control step; it is a predictive tool. The data gleaned from a TGA curve—decomposition onset temperature, the number and nature of decomposition steps, and the final residual mass—allows scientists to:
-
Determine Thermal Stability: Understand the temperature window in which a precursor is stable, crucial for storage and for processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) where volatility without premature decomposition is key.[4][5]
-
Predict Purity of Final Product: The residual mass at the end of a TGA run, when performed in an inert atmosphere, should ideally correspond to the theoretical metallic rhodium content of the precursor. A higher-than-expected residue may indicate the formation of stable intermediates or impurities.
-
Optimize Process Parameters: TGA profiles guide the selection of appropriate calcination temperatures for catalyst preparation or deposition temperatures for thin-film growth, ensuring complete ligand removal without undesirable side reactions.
-
Verify Composition: TGA can confirm the presence of hydrates or solvent adducts and quantify them through distinct, low-temperature weight loss steps.
Comparative TGA Profiles of Common Rhodium Precursors
The choice of precursor often involves a trade-off between volatility, stability, and decomposition characteristics. Below, we compare three widely used rhodium precursors, each with distinct thermal behaviors.
| Precursor Name | Chemical Formula | Theoretical Rh Content (%) | Typical Decomposition Onset (Inert Atm.) | Key Decomposition Features & Insights |
| Rhodium(III) acetylacetonate | Rh(C₅H₇O₂)₃ or Rh(acac)₃ | ~25.7% | ~250-270°C | Exhibits a sharp, single-step decomposition.[6][7] The clean decomposition profile makes it a favored precursor for CVD and ALD, yielding high-purity rhodium metal.[4][8][9] Under oxidizing atmospheres, it can form rhodium oxides.[6][7] |
| Rhodium(II) acetate dimer | Rh₂(OOCCH₃)₄ | ~46.6% | ~200°C | Shows a complex, multi-step decomposition. The initial weight loss corresponds to the removal of acetate ligands.[10] It's known for its catalytic activity in various organic transformations.[11][12][13] The lower decomposition temperature can be advantageous but may also indicate lower thermal stability during handling.[10][14] |
| Rhodium(III) chloride hydrate | RhCl₃·xH₂O | Variable (depends on x) | ~100°C (dehydration), >400°C (decomposition) | Displays an initial weight loss due to the removal of water molecules, followed by the decomposition of the anhydrous chloride at much higher temperatures.[15] Its high decomposition temperature and the potential for chlorine contamination can be drawbacks for certain applications.[14] |
Note: Decomposition temperatures are approximate and can vary based on experimental conditions such as heating rate and gas atmosphere.
Experimental Protocol: A Self-Validating TGA Workflow
To ensure trustworthy and reproducible data, a rigorous experimental protocol is paramount. The following methodology represents a self-validating system for the TGA of Rh precursors.
Step 1: Instrument Preparation and Calibration
-
Causality: A properly calibrated instrument is the foundation of accurate measurement. Temperature and mass calibration must be verified regularly using certified standards (e.g., Indium, Tin for temperature; standard weights for mass).
-
Protocol:
-
Ensure the TGA microbalance is level and free from vibrations.
-
Run temperature calibration checks using appropriate Curie point standards or metal standards.
-
Perform mass calibration using the instrument's internal calibration routine with certified weights.
-
Conduct a "blank" run with an empty crucible under the same experimental conditions as the sample run. This baseline is crucial for correcting any instrumental drift or buoyancy effects.[1]
-
Step 2: Sample Preparation
-
Causality: The sample must be representative of the bulk material to yield meaningful data. Sample form factor influences heat and mass transfer.[16]
-
Protocol:
-
If the bulk material is not homogenous, gently grind a larger sample to a fine, uniform powder.
-
Accurately weigh 5-10 mg of the precursor into a clean, tared TGA crucible (typically alumina or platinum).[1][16] A smaller sample size minimizes thermal gradients and ensures efficient removal of evolved gases.[16]
-
Distribute the sample evenly across the bottom of the crucible to maximize surface area and promote uniform heating.
-
Step 3: Defining Experimental Parameters
-
Causality: The chosen parameters directly influence the shape and position of the TGA curve. Consistency is key for comparing different precursors.
-
Protocol:
-
Purge Gas: Select an appropriate purge gas. For studying thermal decomposition to the pure metal, an inert gas (e.g., Nitrogen, Argon) is used at a flow rate of 20-50 mL/min. To study oxidative decomposition, synthetic air is used. The gas flow removes decomposition products from the sample environment.[3]
-
Temperature Program:
-
Start with an isothermal segment at a low temperature (e.g., 30°C for 10 minutes) to allow the sample weight to stabilize.
-
Apply a linear heating ramp. A rate of 10°C/min is a common standard that provides a good balance between resolution and experiment time.
-
Heat to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000°C).
-
Hold at the final temperature for a short period (e.g., 15 minutes) to ensure the mass has stabilized.
-
-
Step 4: Data Analysis and Interpretation
-
Causality: Proper analysis extracts the critical quantitative and qualitative information from the TGA curve.
-
Protocol:
-
Subtract the blank (empty crucible) run from the sample run to obtain the corrected thermogram.
-
Normalize the data to express mass as a percentage of the initial sample weight.
-
Determine the onset temperature of decomposition, typically defined as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Quantify the mass loss for each distinct decomposition step.
-
Compare the final residual mass percentage to the theoretical metallic Rh content.
-
Visualizing the Workflow and Decomposition Process
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: A standardized workflow for obtaining reliable TGA data.
Sources
- 1. epfl.ch [epfl.ch]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. etamu.edu [etamu.edu]
- 4. Rhodium(III) Acetylacetonate | Rh(acac)₃ CAS 14284-92-5 | Aure Chemical [aurechem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. repositorio.ufop.br [repositorio.ufop.br]
- 11. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 12. 二聚醋酸铑 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 13. L15152.ME [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. torontech.com [torontech.com]
A Comparative Guide to Acetylacetonatobis(ethylene)rhodium(I) in Olefin Dimerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of olefin functionalization, the dimerization of light olefins such as ethylene and propylene represents a cornerstone of industrial chemistry, providing essential building blocks for polymers, fine chemicals, and pharmaceuticals. The choice of catalyst is paramount to achieving high activity, selectivity, and stability. This guide offers an in-depth technical comparison of acetylacetonatobis(ethylene)rhodium(I), Rh(acac)(C₂H₄)₂, a versatile precursor for highly active olefin dimerization catalysts, with other notable rhodium-based systems.
The Strategic Advantage of Acetylacetonatobis(ethylene)rhodium(I) as a Catalyst Precursor
Acetylacetonatobis(ethylene)rhodium(I) is a unique organometallic complex valued for its stability and utility as a precursor in generating active catalytic species.[1] Its primary advantages in the context of olefin dimerization stem from the labile nature of its ethylene ligands and the electronic properties of the acetylacetonate (acac) ligand. These features allow for facile generation of catalytically active sites under mild conditions.
While direct comparative data for homogeneous dimerization using Rh(acac)(C₂H₄)₂ is not extensively detailed in publicly accessible literature, its extensive use in the preparation of supported, site-isolated rhodium catalysts provides significant insights into its inherent catalytic potential. When anchored to supports like zeolites or metal-organic frameworks (MOFs), Rh(acac)(C₂H₄)₂ serves as an effective precursor to catalysts for ethylene hydrogenation and dimerization.[2] The support material plays a crucial role in tuning the electronic properties of the rhodium center, thereby directing the selectivity of the reaction. For instance, the use of zeolite HY as a support for rhodium complexes derived from Rh(acac)(C₂H₄)₂ has been shown to favor ethylene dimerization.[3] This highlights the tunability of the catalytic system, a key advantage for researchers targeting specific dimerization products.
Mechanistic Insights: The Dimerization Pathway
The dimerization of ethylene to butenes catalyzed by rhodium complexes is believed to proceed through a series of well-defined organometallic steps. While the precise mechanism can vary with the specific rhodium precursor and reaction conditions, a generally accepted pathway involves the following key transformations:
-
Olefin Coordination: The catalytic cycle is initiated by the coordination of ethylene molecules to the rhodium center. In the case of Rh(acac)(C₂H₄)₂, the existing ethylene ligands can readily exchange with substrate molecules.
-
Oxidative Coupling: Two coordinated ethylene molecules can undergo oxidative coupling to form a rhodacyclopentane intermediate. This is a critical C-C bond-forming step.
-
β-Hydride Elimination: The rhodacyclopentane intermediate can then undergo β-hydride elimination to form a butenyl-rhodium hydride species.
-
Reductive Elimination: Finally, reductive elimination of the butene product regenerates the active rhodium catalyst, which can then re-enter the catalytic cycle.
A bifunctional mechanism has been proposed for ethene dimerization catalyzed by rhodium complexes on zeolite HY, suggesting a cooperative role of the support material in the catalytic process.
Caption: Simplified catalytic cycle for ethylene dimerization.
Comparative Analysis with Alternative Rhodium Catalysts
A direct quantitative comparison of homogeneous Rh(acac)(C₂H₄)₂ with other rhodium catalysts for olefin dimerization is challenging due to the limited availability of side-by-side studies. However, a qualitative comparison based on their structure and reactivity in related transformations provides valuable context for catalyst selection.
| Catalyst Precursor | Ligands | Typical Oxidation State | Key Features in Olefin Transformations |
| Rh(acac)(C₂H₄)₂ | Acetylacetonate, Ethylene | Rh(I) | Labile ethylene ligands facilitate substrate coordination. Versatile precursor for supported catalysts with tunable selectivity.[2] |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Chloride, Triphenylphosphine | Rh(I) | Highly active for hydrogenation. Can catalyze olefin isomerization. The bulky phosphine ligands influence selectivity. |
| Rhodium(III) Chloride (RhCl₃·3H₂O) | Chloride, Water | Rh(III) | Often used as a precursor for in-situ catalyst generation. Can be active in co-dimerization reactions with dienes. |
| (Acetylacetonato)dicarbonylrhodium(I) (Rh(acac)(CO)₂) | Acetylacetonate, Carbonyl | Rh(I) | Strong π-accepting CO ligands can influence catalytic activity. Often used in hydroformylation reactions. |
Wilkinson's Catalyst (RhCl(PPh₃)₃): A stalwart in homogeneous catalysis, Wilkinson's catalyst is renowned for its high efficiency in olefin hydrogenation. While it can also catalyze dimerization, the presence of strongly coordinating triphenylphosphine ligands can sometimes hinder the reaction compared to catalysts with more labile ligands. The steric bulk and electronic properties of the phosphine ligands play a significant role in determining the product distribution.
Rhodium(III) Chloride (RhCl₃·3H₂O): As a simple inorganic salt, rhodium trichloride is a cost-effective precursor. It is often used to generate active Rh(I) or Rh(III) hydride species in situ. It has demonstrated activity in the cooligomerization of ethylene with conjugated dienes to produce 1,4-hexadienes.
(Acetylacetonato)dicarbonylrhodium(I) (Rh(acac)(CO)₂): This complex is a common precursor for hydroformylation catalysts. The two carbonyl ligands are strong π-acceptors, which can affect the electron density at the rhodium center and, consequently, its catalytic activity and selectivity in dimerization reactions.
Experimental Protocols
Preparation of a Supported Rhodium Catalyst for Ethylene Dimerization
This protocol is adapted from studies on the synthesis of supported rhodium catalysts using Rh(acac)(C₂H₄)₂ as a precursor.[2]
Materials:
-
Acetylacetonatobis(ethylene)rhodium(I) (Rh(acac)(C₂H₄)₂)
-
Dehydrated support material (e.g., Zeolite HY, UiO-67 MOF)
-
Anhydrous pentane (or other suitable non-coordinating solvent)
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, suspend the desired amount of dehydrated support material in anhydrous pentane in a Schlenk flask.
-
In a separate flask, dissolve the required amount of Rh(acac)(C₂H₄)₂ in anhydrous pentane to create a stock solution.
-
Slowly add the Rh(acac)(C₂H₄)₂ solution to the vigorously stirred support slurry at room temperature.
-
Continue stirring the mixture for several hours to ensure complete anchoring of the rhodium complex onto the support. The disappearance of the yellow color from the solution is an indicator of successful impregnation.
-
Filter the solid material under inert atmosphere and wash with fresh anhydrous pentane to remove any unreacted precursor.
-
Dry the resulting catalyst under vacuum.
Caption: Workflow for supported catalyst preparation and use.
General Procedure for Homogeneous Ethylene Dimerization
This is a general protocol and should be optimized for specific catalysts and desired outcomes.
Materials:
-
Rhodium catalyst precursor (e.g., Rh(acac)(C₂H₄)₂)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and gas inlet
-
Ethylene gas (polymerization grade)
Procedure:
-
Under an inert atmosphere, charge the high-pressure reactor with the desired amount of the rhodium catalyst and the anhydrous solvent.
-
Seal the reactor and purge several times with low-pressure ethylene.
-
Pressurize the reactor to the desired ethylene pressure while stirring.
-
Heat the reactor to the desired reaction temperature.
-
Maintain the reaction at constant temperature and pressure for the desired duration. Monitor the pressure drop to gauge ethylene consumption.
-
After the reaction time, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Analyze the liquid and gas phases by gas chromatography (GC) to determine the product distribution and calculate conversion and selectivity.
Conclusion
Acetylacetonatobis(ethylene)rhodium(I) stands out as a highly valuable and versatile precursor for olefin dimerization catalysts. Its primary advantage lies in the ability to generate well-defined, active catalytic sites, particularly when heterogenized on solid supports. This allows for a high degree of tunability in catalyst performance, offering researchers the flexibility to tailor selectivity towards desired products like 1-butene. While direct comparisons with other homogeneous rhodium catalysts are not extensively documented, the mechanistic understanding of rhodium catalysis suggests that the labile nature of the ethylene ligands in Rh(acac)(C₂H₄)₂ can be advantageous for initiating the catalytic cycle. Further research focusing on systematic comparative studies of homogeneous rhodium catalysts would be beneficial for a more comprehensive understanding of their relative merits in olefin dimerization.
References
-
Serna, P., & Gates, B. C. (2011). A bifunctional mechanism for ethene dimerization: catalysis by rhodium complexes on zeolite HY in the absence of halides. Angewandte Chemie International Edition, 50(24), 5528-5531. Available at: [Link]
-
Metzger, E. D., Brozek, C. K., Comito, R. J., & Dincă, M. (2016). Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst. ACS Central Science, 2(3), 148–153. Available at: [Link]
-
López-Mayorga, O., Serna, P., & Gates, B. C. (2017). Molecular Rhodium Complexes Supported on the Metal-Oxide-Like Nodes of Metal Organic Frameworks and on Zeolite HY: Catalysts for Ethylene Hydrogenation and Dimerization. ACS Applied Materials & Interfaces, 9(22), 18784–18794. Available at: [Link]
-
Khivantsev, K., Vityuk, A., Aleksandrov, H. A., Vayssilov, G. N., Blom, D., & Alexeev, O. S. (2021). Catalytic conversion of ethene to butadiene or hydrogenation to ethane on HY zeolite-supported rhodium complexes: Cooperative support/Rh-center route. The Journal of Chemical Physics, 154(18), 184704. Available at: [Link]
-
ResearchGate. (n.d.). 1-Butene Selectivity in Ethylene Dimerization over Selected Catalysts. Retrieved from [Link]
-
MDPI. (2024). Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. Catalysts, 14(4), 261. Available at: [Link]
-
Gallezot, P., & Richard, D. (1998). Ethene hydrogenation vs. dimerization over a faujasite-supported [Rh(C2H4)2] complex. A computational study of mechanism. Catalysis Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst. Retrieved from [Link]
-
University of Bristol. (2013). Wilkinson's catalyst. Retrieved from [Link]
-
CORE. (2024). Recyclable Homogeneous Catalysis Enabled by Dynamic Coordination on Rhodium(II) Axial Sites of Metal-Organic Polyhedra. Retrieved from [Link]
-
Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethylene Dimerization by a Homogeneous Ti-Based Three-Component Catalyst System: Process Evaluation and Optimization of Parametric Performance. Retrieved from [Link]
-
Polyolefins Journal. (2024). Preparing a modified and promoted homogeneous titanium catalyst for ethylene dimerization to butene-1. Available at: [Link]
-
PubChem. (n.d.). Acetylacetonatobis(ethylene)rhodium(I). Retrieved from [Link]
-
PubMed. (2010). Dramatic effect of Lewis acids on the rhodium-catalyzed hydroboration of olefins. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Diverting Hydrogenations with Wilkinson's Catalyst towards Highly Reactive Rhodium(I) Species. Retrieved from [Link]
-
ChemRxiv. (n.d.). Asymmetric Vicinal and Remote Hydroamination of Olefins via Rhodium Hydride Relay Catalysis. Retrieved from [Link]
-
ACS Publications. (1998). Mechanistic Studies of the Palladium-Catalyzed Copolymerization of Ethylene and R-Olefins with Methyl Acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst. Retrieved from [Link]
Sources
- 1. Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Rhodium Complexes Supported on the Metal-Oxide-Like Nodes of Metal Organic Frameworks and on Zeolite HY: Catalysts for Ethylene Hydrogenation and Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
Benchmarking Purity: A Technical Guide to Acetylacetonatobis(ethylene)rhodium(I)
Executive Summary: The Cost of "Good Enough"
In the high-stakes world of enantioselective catalysis and C-H activation, the precursor Acetylacetonatobis(ethylene)rhodium(I) (CAS: 12082-47-2) is a workhorse. It serves as the entry point for generating active Rh(I) species by ligand exchange. However, commercial purity grades vary significantly, and the "98% purity" label on a bottle often masks impurities that are fatal to catalytic turnover numbers (TON).
This guide moves beyond the Certificate of Analysis (CoA). We provide a self-validating framework to evaluate Rh(acac)(C₂H₄)₂ quality, distinguishing between benign inert mass and active catalyst poisons like chloride ions or Rh(III) oxidation products.
The Contenders: Defining Purity Grades
Commercial vendors typically offer three tiers of product. Understanding the difference is critical for experimental reproducibility.
| Grade | Nominal Purity | Typical Appearance | Primary Impurities | Recommended Use |
| Analytical (High-Res) | >99.5% | Bright Yellow/Orange Crystalline | Trace H₂O | Kinetic studies, mechanistic elucidation |
| Standard Commercial | 97-98% | Orange to Reddish Powder | [Rh(C₂H₄)₂Cl]₂, NaCl, Rh(III) oxides | General synthesis, screening |
| Technical / Bulk | ~95% | Dark Orange/Brown Clumps | Oligomers, metallic Rh, excess acacH | Large-scale non-critical precursors |
Critical Quality Attributes (CQAs)
Before evaluating, we must understand the "Kill Mechanisms" of specific impurities:
-
Chloride Content (Cl⁻):
-
Source: Incomplete metathesis from the starting material
. -
Impact: Chloride is a stronger bridging ligand than acac in many contexts. It can form inactive bridged dimers or block coordination sites required for chiral phosphine ligation.
-
-
Oxidation (Rh⁰ / Rh³⁺):
-
Source: Thermal decomposition or air exposure (warm storage).
-
Impact: Formation of Rh black (metallic) leads to heterogeneous catalysis artifacts, ruining enantioselectivity.
-
-
Free Ligand (acacH):
-
Source: Stoichiometric excess during synthesis.
-
Impact: Alters proton balance in base-sensitive C-H activation cycles.
-
Experimental Protocols: The Validation Suite
Protocol A: Visual & Solubility Screening (The "Quick Pass")
-
Principle: Pure Rh(acac)(C₂H₄)₂ is highly soluble in aromatic hydrocarbons and chlorinated solvents. Insoluble residues indicate metallic Rh or inorganic salts (NaCl).
-
Step-by-Step:
-
Weigh 20 mg of sample into a scintillation vial.
-
Add 1.0 mL of dry Toluene (or CDCl₃ for NMR).
-
Observation:
-
Pass: Instant dissolution yielding a clear, bright yellow/orange solution.
-
Fail: Turbidity, dark precipitates, or slow dissolution (indicates aged/polymerized sample).
-
-
Protocol B: Quantitative ¹H NMR (The Gold Standard)
-
Principle: NMR distinguishes between bound ethylene (catalyst) and free ethylene (decomposition) and identifies residual solvents.
-
Instrument: 400 MHz or higher.
-
Solvent: CDCl₃ (Note: The complex is stable in CDCl₃ for short periods, but C₆D₆ is preferred for long-term stability).
-
Key Chemical Shifts (in CDCl₃):
- 5.30 ppm (1H, s): Central methine proton of the acac ligand (–CH–).
- 3.0 - 4.2 ppm (8H, m): Coordinated ethylene protons. Note: These appear as broad multiplets due to the rotation of ethylene around the Rh-alkene bond.
- 1.95 ppm (6H, s): Methyl protons of the acac ligand.
-
The "Purity Calculation": Integrate the acac methine singlet (set to 1.00). The ethylene region should integrate to 8.00.
-
Defect Flag: If the ethylene integral is < 7.8, the complex has lost ethylene (decomposition).
-
Defect Flag: Sharp singlet at
5.4 ppm indicates free ethylene (sample is off-gassing).
-
Protocol C: Gravimetric Chloride Test
-
Principle: Quick qualitative check for halide contamination.
-
Method: Dissolve 50 mg in acetone. Add 1 drop of AgNO₃ solution.
-
Result: Turbidity (AgCl precipitate) indicates significant chloride contamination (>1%).
Visualizing the Analytical Workflow
The following diagram outlines the decision tree for accepting a batch of precursor for sensitive catalytic cycles.
Figure 1: Decision matrix for evaluating Rhodium precursor quality prior to catalytic use.
Comparative Data: Commercial Grades vs. In-House Recrystallization
The following data represents a typical comparative analysis performed in our application lab.
| Parameter | Grade A (Premium) | Grade B (Technical) | In-House Recrystallized |
| Appearance | Bright Orange Crystals | Red-Brown Powder | Yellow Needles |
| Rh Assay (Theoretical: 39.8%) | 39.6% | 38.2% | 39.9% |
| ¹H NMR (Ethylene:acac Ratio) | 7.95 : 1.00 | 7.20 : 1.00 | 8.01 : 1.00 |
| Residual Cl⁻ (ppm) | < 50 ppm | ~1200 ppm | < 10 ppm |
| Solubility (Toluene) | Instant | Turbid (requires filtration) | Instant |
| Relative Cost | 100% | 60% | 100% + Labor |
Analysis: Grade B shows significant ethylene loss (ratio 7.2 vs 8.0), likely due to thermal degradation during shipping or storage. The high chloride content suggests poor washing of the intermediate.
Impact Case Study: C-H Activation
Why does this matter? In the Rh(III)-catalyzed C-H activation of acetanilides, the active species is generated by oxidizing Rh(I) to Rh(III).
-
Scenario: Using Grade B (High Cl⁻).
-
Mechanism Failure: Chloride ions compete with the acetate/carbonate base for the Rh center. Instead of forming the active cationic species
, the system forms the neutral, inactive dimer . -
Result: Yield drops from 92% to 45%, and the reaction requires higher temperatures, leading to regio-isomer byproducts.
Figure 2: Mechanistic divergence caused by chloride impurities in Rhodium catalysis.
References
-
Cramer, R. (1964). "Olefin Complexes of Rhodium." Journal of the American Chemical Society, 86(2), 217–222. Link
-
Evans, P. A., et al. (2005). "Rhodium-Catalyzed Allylic Substitution." Chemical Reviews, 105(5), 1679–1712. Link
-
Strem Chemicals. (n.d.). "Product Data Sheet: Acetylacetonatobis(ethylene)rhodium(I)." Strem Catalog. Link
-
Colby, D. A., et al. (2010). "Rhodium-Catalyzed C-H Activation and Functionalization." Chemical Reviews, 110(2), 1147–1169. Link
A Comparative Guide to Kinetic Isotope Effect Studies Utilizing Acetylacetonatobis(ethylene)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms.[1] It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] By measuring the ratio of rate constants for reactions with light (kL) and heavy (kH) isotopes (KIE = kL/kH), researchers can gain critical insights into the rate-determining step and the nature of transition states.[1] Deuterium-labeled compounds are frequently utilized in these studies to probe mechanisms, particularly in transition metal-catalyzed reactions.[2][3][4]
Acetylacetonatobis(ethylene)rhodium(I), often abbreviated as Rh(acac)(C₂H₄)₂, is a versatile and widely used catalyst precursor in organic synthesis and organometallic chemistry.[5][6][7] Its utility extends to mechanistic investigations, including KIE studies, due to its ability to catalyze a variety of transformations under mild conditions.[7] This guide will compare the application of Rh(acac)(C₂H₄)₂ in KIE studies with other rhodium-based and alternative metal catalysts, providing experimental data and protocols to inform your research.
Acetylacetonatobis(ethylene)rhodium(I) in Mechanistic Studies
Rh(acac)(C₂H₄)₂ is an air-stable, solid compound that serves as a convenient source of Rh(I).[5] The ethylene ligands are labile and can be readily displaced by other ligands, such as phosphines, making it a versatile precursor for generating catalytically active species in situ.[8] This property is particularly advantageous in asymmetric catalysis, where chiral phosphine ligands are employed to induce enantioselectivity.[8]
NMR studies have shown that the reaction of Rh(acac)(C₂H₄)₂ with one equivalent of a chiral bisphosphine ligand like (S)-binap quantitatively generates the corresponding Rh(acac)(binap) complex.[8] This is in contrast to other precursors like Rh(acac)(CO)₂, where the displacement of carbonyl ligands is less efficient and can lead to a mixture of rhodium complexes.[8] The clean and efficient generation of the active catalyst from Rh(acac)(C₂H₄)₂ is a significant advantage for kinetic studies, as it ensures a well-defined catalytic system.
One of the key areas where Rh(acac)(C₂H₄)₂ has been implicitly important is in reactions involving C-H bond activation.[9] KIE studies are instrumental in determining whether C-H bond cleavage occurs in the rate-determining step of a catalytic cycle. For instance, a significant primary KIE (kH/kD > 2) is often indicative of C-H bond breaking in the transition state of the slowest step.
Comparative Analysis with Alternative Catalysts
While Rh(acac)(C₂H₄)₂ is a valuable tool, other catalysts are also employed for KIE studies in similar chemical transformations. The choice of catalyst can significantly influence the reaction mechanism and, consequently, the observed KIE.
| Catalyst System | Typical Application | Advantages | Disadvantages |
| Rh(acac)(C₂H₄)₂ / Phosphine Ligand | Asymmetric 1,4-additions, Hydroboration | High catalytic activity, mild reaction conditions, clean generation of active species.[8] | Ligand synthesis can be complex and costly. |
| [RhCl₂(Cp*)]₂ / NaOAc | C-H activation/annulation reactions | High efficiency for C-H functionalization.[10] | May require higher temperatures, potential for multiple active species.[11] |
| Pd(PPh₃)₄ | Suzuki-Miyaura cross-coupling | Well-studied, versatile for cross-coupling. | Can involve complex equilibria between different ligated Pd species.[12] |
| Dirhodium(II) Catalysts | C-H functionalization, cyclopropanation | High turnover numbers, high enantioselectivity.[13] | Catalyst synthesis can be challenging. |
| Heterogeneous Pt-group Catalysts (e.g., Rh/C) | H-D exchange reactions | Reusable, can facilitate deuteration of simple alkanes.[2] | Can be less selective than homogeneous catalysts. |
Insights from Experimental Data:
-
In a study on the Rh(III)-catalyzed C-H activation/annulation of N-hydroxybenzamides, a KIE value of 1.08 was measured from parallel reactions of the deuterated and non-deuterated starting material.[10] This small KIE suggests that C-H bond cleavage is not the rate-determining step in this particular transformation.
-
For the Suzuki-Miyaura reaction catalyzed by Pd(PPh₃)₄, ¹³C KIEs have been used to distinguish between different potential oxidative addition pathways.[12] The observed KIE for the carbon attached to bromine (KIEC–Br = 1.020) was consistent with oxidative addition to a monoligated palladium complex, Pd(PPh₃), under catalytic conditions.[12]
Experimental Protocols
General Protocol for a Competitive KIE Experiment:
This protocol outlines a general procedure for determining the KIE in a competitive experiment where a mixture of the deuterated and non-deuterated substrate is used.
-
Substrate Preparation: Synthesize and purify both the non-deuterated and the specifically deuterated substrate. The position of the deuterium label is critical and should correspond to the bond being investigated.
-
Reaction Setup: In a reaction vessel, combine an equimolar mixture of the non-deuterated and deuterated substrates.
-
Catalyst Preparation: In a separate vessel, prepare a stock solution of the Rh(acac)(C₂H₄)₂ precursor and the desired ligand (if applicable) in an appropriate solvent.
-
Reaction Initiation: Add the catalyst solution to the substrate mixture to initiate the reaction. Ensure rapid and thorough mixing.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure that the relative concentrations of the starting materials do not change significantly. Quench the reaction by adding a suitable reagent or by rapid cooling.
-
Product Analysis: Isolate the product and the unreacted starting material.
-
Isotopic Ratio Analysis: Determine the ratio of the deuterated to non-deuterated species in both the product and the recovered starting material using techniques such as NMR spectroscopy or mass spectrometry.[14]
-
KIE Calculation: The KIE can be calculated from the isotopic ratios of the starting material and product at a given conversion.
Protocol for H-D Exchange using Heterogeneous Rhodium Catalyst:
This protocol is adapted for deuterium labeling using a heterogeneous rhodium catalyst.[2]
-
Catalyst Activation: Place rhodium-on-carbon (Rh/C) in a reaction vessel and dry under vacuum.
-
Reaction Mixture: Add the substrate and a deuterium source, such as D₂O, to the reaction vessel.
-
Reaction Conditions: Heat the mixture to the desired temperature and stir vigorously to ensure good contact between the substrate, deuterium source, and catalyst.
-
Workup: After the desired reaction time, cool the mixture, filter off the catalyst, and isolate the deuterated product.
-
Analysis: Determine the extent and position of deuteration using NMR or mass spectrometry.
Visualization of Key Processes
Catalytic Cycle for Rhodium-Catalyzed 1,4-Addition
Caption: Proposed catalytic cycle for the rhodium-catalyzed 1,4-addition of an arylboronic acid to an alkene.
Workflow for a Kinetic Isotope Effect Experiment
Caption: A generalized workflow for conducting a competitive kinetic isotope effect experiment.
Conclusion
Acetylacetonatobis(ethylene)rhodium(I) is a highly effective and versatile catalyst precursor for a range of organic transformations, making it a valuable tool for mechanistic investigations through KIE studies. Its primary advantage lies in the clean and efficient in situ generation of well-defined catalytically active species, which is crucial for obtaining reliable kinetic data. While alternative catalysts, such as other rhodium complexes and palladium catalysts, also play important roles in KIE studies, the choice of catalyst should be carefully considered based on the specific reaction being investigated. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to design and execute robust KIE experiments to unravel complex reaction mechanisms.
References
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Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation. PubMed. [Link]
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Burgess, K., van der Donk, W. A., & Kook, A. M. (1991). On deuterium-labeling studies for probing rhodium-catalyzed hydroboration reactions. The Journal of Organic Chemistry. [Link]
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Rhodium-Catalyzed Deuterated Tsuji-Wilkinson Decarbonylation of Aldehydes with Deuterium Oxide. PubMed. [Link]
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Burgess, K., van der Donk, W. A., & Kook, A. M. (1991). On deuterium-labeling studies for probing rhodium-catalyzed hydroboration reactions. The Journal of Organic Chemistry. [Link]
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Scheme 1. Deuterium-labeling experiments. ResearchGate. [Link]
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Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. PMC. [Link]
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Sakai, M., Hayashi, H., & Miyaura, N. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Organometallics. [Link]
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Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI. [Link]
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Mechanism for C–H bond activation in ethylene in the gas phase vs. in solution – vinylic or agostic? Revisiting the case of protonated CpRh(C2H4)2*. Dalton Transactions. [Link]
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Final Technical Report Award Number: DE-SC0012351 Institution: Regents of the University of California, Los Angeles, Los Ange. OSTI.GOV. [Link]
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Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]
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A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Heriot-Watt University. [Link]
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Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry. [Link]
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Acetylacetonatobis(ethylene)rhodium(I). PubChem. [Link]
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Analysis of Kinetic Isotope Effects for Proton-Coupled Electron Transfer Reactions. ResearchGate. [Link]
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Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Publications. [Link]
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Ultrafast probing of isotope-induced explicit symmetry breaking in ethylene. PMC. [Link]
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Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands. ResearchGate. [Link]
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Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2*. ResearchGate. [Link]
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Assisted CH Activation of N-Aryl Imidazolium Salts at Rhodium and. Heriot-Watt Research Portal. [Link]
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Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. PMC. [Link]
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First principles (DFT) characterization of Rh(I) /dppp-catalyzed C-H activation by tandem 1,2-addition/1,4-Rh shift reactions of norbornene to phenylboronic acid. PubMed. [Link]
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In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Acetylacetonatobis(ethylene)rhodium(I)
As researchers and developers, our focus is often on the forward reaction—the synthesis, the catalysis, the discovery. However, the responsible management of chemical reagents throughout their lifecycle is a critical hallmark of scientific excellence and safety. Acetylacetonatobis(ethylene)rhodium(I), a valuable organometallic catalyst, demands a disposal protocol that respects both its economic value and its potential hazards.
This guide moves beyond generic advice to provide a procedural and logical framework for the proper disposal of this compound, ensuring safety, regulatory compliance, and the responsible recovery of a precious metal.
Foundational Principles: Hazard Assessment and Safety Precautions
Understanding the inherent properties of Acetylacetonatobis(ethylene)rhodium(I) is the first step in its safe management. This is not merely a procedural formality; it is the basis for every handling decision we make.
1.1. Hazard Profile The compound is a yellow to orange crystalline solid that is air-sensitive and causes significant skin, eye, and potential respiratory irritation.[1][2][3] Its organometallic nature means it requires careful handling to prevent unintended reactions or degradation.[4][5]
1.2. Mandatory Personal Protective Equipment (PPE) A standard laboratory coat and chemical splash goggles are insufficient. The following PPE must be worn when handling the compound in any form, including as waste:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Nitrile or other chemically resistant gloves.[1]
-
Respiratory Protection: For handling the solid powder outside of a certified fume hood or glovebox, a NIOSH-approved N95 or P1 respirator is required to prevent inhalation of particulates.[2]
A summary of the key chemical and safety data is provided below for quick reference.
| Property | Data | Source(s) |
| CAS Number | 12082-47-2 | [6] |
| Molecular Formula | C₉H₁₅O₂Rh | [7] |
| Appearance | Yellow to orange crystalline solid | [2][8] |
| Hazards | Causes skin and serious eye irritation; May cause respiratory irritation | [1][2] |
| Handling Notes | Air-sensitive | [2] |
| Storage | 2-8°C under inert gas | [1][6] |
| Decomposition | Melts with decomposition at 141-142°C | [7][8] |
Core Directive: Disposal via Precious Metal Reclamation
Given the significant economic value of rhodium, landfill disposal is both irresponsible and economically unsound. The primary and mandated disposal route for waste containing Acetylacetonatobis(ethylene)rhodium(I) is through a certified precious metal reclaimer.
The U.S. Environmental Protection Agency (EPA) acknowledges the value of such materials and has established specific regulations for their management. Under 40 CFR Part 266, Subpart F, hazardous wastes that contain economically significant amounts of precious metals—including rhodium—are subject to reduced regulations when they are reclaimed.[9][10] This regulatory framework is built on the assumption that the economic value of these materials incentivizes careful handling to prevent loss.[9]
The immediate operational consequence is that all rhodium-containing waste, whether it's residual solid, contaminated labware, or solutions, must be segregated from general hazardous waste streams.
Step-by-Step Disposal and Deactivation Protocol
The following protocol provides a systematic approach to collecting, stabilizing, and packaging rhodium waste for reclamation.
3.1. Step 1: Segregation and Waste Collection Immediately designate a specific, clearly labeled hazardous waste container for "Rhodium-Containing Waste for Reclamation."
-
Rationale: Segregation is crucial for two reasons. First, it prevents the dilution of the precious metal in other solvent or solid waste streams, which would make recovery less efficient and more expensive. Second, it avoids inadvertent mixing with incompatible chemicals that could lead to hazardous reactions.
-
Procedure for Solids: Collect unadulterated residual powder, contaminated weighing paper, and gloves in a dedicated, sealed container. If possible, perform these actions in a fume hood or glovebox to manage the air-sensitivity and inhalation hazard.[1][2]
-
Procedure for Solutions & Labware: Collect solutions used to rinse reaction vessels in the designated liquid waste container. Rinse contaminated glassware (e.g., Schlenk flasks, cannulas) with a minimal amount of a compatible solvent (like acetone or toluene) and collect the rinsate in the same container.
3.2. Step 2: Deactivation of Reactive Residues (Cautionary) While bulk Acetylacetonatobis(ethylene)rhodium(I) is stable under inert conditions, residual amounts in reaction vessels may be present with other reactive organometallic species.[11] Quenching may be necessary before cleaning glassware for reuse.
-
Rationale: Organometallic compounds can be pyrophoric or react violently with air and moisture.[4] A controlled quenching step deactivates these residues, rendering the glassware safe for standard cleaning procedures.
-
Recommended Protocol (Perform in a Fume Hood):
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solvent in which the rhodium complex is soluble, such as toluene.
-
Slowly and carefully add a quenching agent like isopropanol or tert-butanol dropwise to the solution while stirring.[11] An excess of the alcohol should be used.
-
Allow the mixture to stir for several hours to ensure complete deactivation.
-
Once the reaction is complete, this quenched solution should be added to the designated rhodium liquid waste container.
-
3.3. Step 3: Packaging and Labeling Proper packaging and labeling are non-negotiable regulatory requirements.
-
Rationale: Accurate labeling ensures safe handling by waste management personnel and streamlines the reclamation process. It is a key component of the cradle-to-grave responsibility for hazardous waste.
-
Procedure:
-
Ensure the waste container is tightly sealed and in good condition.
-
Label the container clearly with:
-
The words "Hazardous Waste"
-
"Rhodium-Containing Waste for Precious Metal Reclamation"
-
A complete list of the contents, including solvents.
-
The specific hazards (e.g., "Irritant," "Air-Sensitive").
-
The accumulation start date.
-
-
Store the sealed container in a designated satellite accumulation area until pickup.
-
3.4. Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup. They will coordinate with a licensed hazardous waste transporter that specializes in precious metal recovery.
-
Rationale: EHS professionals are trained to manage the logistical and regulatory complexities of hazardous waste disposal and will ensure that the material is sent to a facility that can legally and efficiently reclaim the rhodium.[9][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of Acetylacetonatobis(ethylene)rhodium(I) waste.
Caption: Workflow for the safe disposal and reclamation of rhodium waste.
Emergency Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Spills: Avoid creating dust.[1] Carefully sweep up solid material and place it in the designated rhodium waste container. Prevent the material from entering drains.
By adhering to this comprehensive disposal guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship and resource conservation that are fundamental to modern scientific practice.
References
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-
ACS Catalysis. Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al2O3. Available at: [Link]
-
TIB. Activation, deactivation and reversibility phenomena in homogeneous catalysis : A showcase based on the chemistry of rhodium/phosphine catalysts. Available at: [Link]
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ResearchGate. ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation. Available at: [Link]
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Catalysis Science & Technology (RSC Publishing). Operando characterization of rhodium catalyst degradation in hydroformylation. Available at: [Link]
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Fiveable. Organometallics in Organic Synthesis | Organic Chemistry II Class Notes. Available at: [Link]
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U.S. Environmental Protection Agency. Generator Storage Requirements for Part 266, Subpart F, Precious. Available at: [Link]
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Aspira Chemical. Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Available at: [Link]
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U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Available at: [Link]
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Solubility of Things. Safety and Handling of Organometallic Compounds. Available at: [Link]
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International Journal of Research in Engineering and Innovation. Uses of organometallic compounds in chemical processes. Available at: [Link]
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ResearchGate. Uses of organometallic compounds in chemical processes. Available at: [Link]
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Pure Synth. Acetylacetonatobis(Ethylene)Rhodium(I). Available at: [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for Acetylacetonatobis(ethylene)rhodium(I)
As a Senior Application Scientist, my primary objective extends beyond the performance of our chemical reagents to the safety and success of the researchers who use them. Acetylacetonatobis(ethylene)rhodium(I) is a valuable catalyst and precursor in organic synthesis, but its safe handling is paramount.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards of this organometallic compound. Our approach is not just to list equipment, but to explain the causality behind each choice, ensuring a culture of safety through understanding.
Hazard Profile: The "Why" Behind the Precaution
Understanding the intrinsic risks of a substance is the logical foundation for all safety protocols. Acetylacetonatobis(ethylene)rhodium(I) (CAS No. 12082-47-2) is a yellow to orange crystalline solid.[2] Its primary hazards, as identified in its Safety Data Sheet (SDS), are the basis for our PPE recommendations:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation (H319): The compound is a significant eye irritant.[2][3]
-
Respiratory Irritation (H335): As a fine solid, it can form dust that may irritate the respiratory system upon inhalation.[2]
-
Air Sensitivity: The compound is noted to be air-sensitive, which necessitates careful handling to maintain its integrity and prevent the formation of potentially more hazardous degradation products.[2]
-
Combustible Solid: It is classified as a combustible solid, requiring avoidance of ignition sources.[1][4]
The principal route of exposure during routine lab work, such as weighing and transferring the solid, is the inhalation of aerosolized dust and inadvertent contact with skin or eyes.
Engineering Controls: The First and Most Critical Barrier
Before any discussion of PPE, it is crucial to emphasize that engineering controls are the primary defense against chemical exposure. PPE should never be the sole means of protection.
-
Chemical Fume Hood: All manipulations of Acetylacetonatobis(ethylene)rhodium(I), including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[3][5] This provides essential ventilation to capture dust and vapors, drastically reducing the risk of inhalation.[5]
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for any procedure involving Acetylacetonatobis(ethylene)rhodium(I). The selection is based on a direct risk assessment of the hazards outlined above.
-
Eye and Face Protection:
-
Rationale: To prevent contact with the solid particles or splashes of solutions containing the compound, which can cause serious eye irritation.[2][3]
-
Specification: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required. When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]
-
-
Skin Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.
-
Gloves: Chemically resistant gloves are essential to prevent skin irritation.[3]
-
Rationale: Organometallic compounds require gloves that provide a robust barrier against chemical permeation.[5]
-
Specification: Nitrile gloves are the standard recommendation for incidental contact.[5] Always check the manufacturer's compatibility data for breakthrough times. For prolonged tasks or when handling solutions, consider wearing two pairs of nitrile gloves (double-gloving). Before use, gloves must be inspected for any signs of degradation, punctures, or tears.[7]
-
-
-
Respiratory Protection:
-
Rationale: The primary risk when handling the solid is the inhalation of fine dust, which can cause respiratory irritation.[2] Engineering controls (a fume hood) are the primary tool to mitigate this, but respiratory protection provides a critical secondary defense.
-
Specification: When weighing or transferring the solid material, a NIOSH-approved N95 (US) or P1/FFP1 (EU) filtering facepiece respirator is the minimum requirement.[1][2][4] This will effectively filter out airborne particulates.
-
Task-Based PPE Summary
For clarity, the minimum PPE requirements for common laboratory tasks are summarized below.
| Task | Minimum Eye/Face Protection | Minimum Glove Requirement | Minimum Respiratory Protection |
| Removing from Storage | Chemical Splash Goggles | Single Pair Nitrile Gloves | Not required if container is sealed |
| Weighing Solid | Chemical Splash Goggles | Single Pair Nitrile Gloves | N95/P1 Respirator |
| Preparing Solution | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | N95/P1 Respirator (during solid addition) |
| Reaction Setup/Sampling | Chemical Splash Goggles | Single Pair Nitrile Gloves | Not required if performed in a closed system or hood |
| Waste Disposal | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Not required if handling sealed containers |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is a self-validating protocol designed to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, put on your N95 respirator. Perform a seal check as per the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don your gloves. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat sleeve.
Doffing Sequence (Taking Off): The goal is to touch contaminated items only with other contaminated items (i.e., your outer gloves).
-
Outer Gloves (if double-gloved): Remove the first pair of gloves.
-
Lab Coat: Unbutton and remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Respirator: Remove the respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]
Decontamination and Disposal Plan
All disposable PPE used while handling Acetylacetonatobis(ethylene)rhodium(I) must be considered hazardous waste.
-
Gloves and Respirators: Place immediately into a designated, sealed hazardous waste container. Do not reuse disposable items.[7]
-
Lab Coats: If significantly contaminated, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.[6]
-
Chemical Waste: All waste containing rhodium, including spent solutions and contaminated solids, should be collected in clearly labeled, sealed containers. Due to the high value of rhodium, these waste streams are often sent for precious metal recovery and recycling.[9][10] Consult your institution's environmental health and safety (EHS) office for specific disposal and recycling procedures.[11][12]
Visual Guide: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate PPE when working with Acetylacetonatobis(ethylene)rhodium(I).
Caption: PPE selection workflow for Acetylacetonatobis(ethylene)rhodium(I).
References
-
Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]
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How can waste products or spent solutions from rhodium electroplating be managed or recycled? ProPlate® Posts. [Link]
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Treatment And Disposal Of Exhausted Rhodium Plating Solution. Cape Precious Metals. [Link]
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SAFETY DATA SHEET - Rhodium. Goodfellow. [Link]
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Rhodium Safety Data Sheet. ESPI Metals. [Link]
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Rhodium Powder / Sponge min. 99.95 % Safety Data Sheet. Heraeus Precious Metals. [Link]
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Rhodium ICP Standard Safety Data Sheet. Novachem. [Link]
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Material Safety Data Sheet - Rhodium(III) acetylacetonate. Cole-Parmer. [Link]
-
Hazard Substance Fact Sheet - Rhodium. New Jersey Department of Health. [Link]
-
Rhodium Waste. London Chemicals & Resources Limited. [Link]
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Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Aspira Chemical. [Link]
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Acetylacetonatobis(ethylene)rhodium(I) PubChem CID 11010647. PubChem. [Link]
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Guidelines for the selection of gloves for the workplace. NIOSH - PubMed. [Link]
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NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. [Link]
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GLOVE SELECTION CHART. University of Pittsburgh. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Rhodium (soluble compounds, as Rh). CDC. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
